Vilobelimab
描述
This compound is a monoclonal antibody targeting the human complement factor C5a, with potential anti-inflammatory and immunomodulating activities. Upon administration, this compound specifically targets and binds to C5a. This prevents the binding of C5a to its receptor C5a receptor (C5aR) and prevents C5a/C5aR-mediated pro-inflammatory signaling, thereby reducing inflammation and tissue and organ damage. C5a, a factor in the complement cascade, plays important roles in inflammation and immunity. C5aR is expressed on multiple cell types including mast cells, phagocytes, bronchial and alveolar epithelial cells, hepatocytes, astrocytes and vascular endothelial cells.
monoclonal antibody to C5a
属性
Key on ui mechanism of action |
The complement system is a critical innate immune response against pathogens. Activation of the complement cascade results in proteolytic cleavage of the complement factor C5, generating C5a and C5b. C5a is a potent anaphylatoxin that binds to the C5a receptor to initiate an inflammatory cascade. The C5a/C5aR1 signalling pathway promotes enhanced vascular permeability, coagulation, proinflammatory cytokine release, and recruitment and activation of neutrophils and other myeloid cells. Ultimately, C5a also initiates neutrophil-driven tissue damage. Complement activation and high levels of C5a have been implicated in various inflammatory conditions, such as septic shock, antineutrophilic cytoplasmic antibody (ANCA) vasculitis, and viral infections such as avian influenza A (H7N9) virus infection and Coronavirus disease (COVID-19). The complement system can be activated through three pathways: classical, lectin, and alternative pathways. The lectin pathway is triggered by binding of either mannose-binding lectin protein (MBL) or ficolin to pathogens, such as bacterial or fungal carbohydrate structures and proteins. Experimental studies suggest that the SARS-CoV-2 virus nucleocapsid protein can bind to the mannan-binding lectin serine protease 2, thereby activating the downstream complement pathway and generating C5a. Because high levels of C5a have been identified in patients with severe COVID-19, C5a was suggested as a key mediator of acute respiratory distress syndrome and thrombotic microangiopathy associated with COVID-19. Vilobelimab is a chimeric monoclonal IgG4-kappa antibody that binds to complement factor 5a (C5a) with a dissociation constant of 9.6pM and blocks its interaction with the C5a receptor. |
|---|---|
CAS 编号 |
2250440-41-4 |
分子式 |
C43H60O6 |
分子量 |
672.9 g/mol |
IUPAC 名称 |
[(1R,3R)-4-[(15Z,17E)-16-formyl-18-(4-hydroxy-2,2,6,6-tetramethylcyclohexyl)-3,7,12-trimethyl-14-oxooctadeca-2,4,6,8,10,12,15,17-octaenylidene]-3-hydroxy-3,5,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C43H60O6/c1-30(17-14-18-31(2)19-21-39-42(9,10)27-37(49-33(4)45)28-43(39,11)48)15-12-13-16-32(3)23-35(46)24-34(29-44)20-22-38-40(5,6)25-36(47)26-41(38,7)8/h12-24,29,36-38,47-48H,25-28H2,1-11H3/b15-12?,16-13?,18-14?,22-20+,30-17?,31-19?,32-23?,34-24-,39-21?/t36?,37-,38?,43-/m1/s1 |
InChI 键 |
XZAPEHKCHWMSPW-MTALQEDYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Vilobelimab in Preclinical Models of Acute Respiratory Distress Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key driver of this inflammatory cascade is the complement system, specifically the potent anaphylatoxin C5a. Vilobelimab, a first-in-class monoclonal antibody, targets and neutralizes C5a, offering a promising therapeutic strategy for ARDS. This technical guide provides an in-depth overview of the preclinical evidence for this compound in ARDS, focusing on quantitative data from key animal models and detailed experimental protocols.
Mechanism of Action: Targeting the C5a-C5aR1 Axis
This compound is a chimeric monoclonal IgG4 antibody that specifically binds to the soluble form of human complement component C5a, preventing its interaction with the C5a receptor 1 (C5aR1).[1][2] This blockade disrupts a critical pro-inflammatory signaling pathway implicated in the pathogenesis of ARDS. The binding of C5a to C5aR1 on various immune cells, such as neutrophils and macrophages, triggers a cascade of events including cell activation, chemotaxis, and the release of inflammatory mediators, all ofwhich contribute to lung injury.[2] By neutralizing C5a, this compound aims to attenuate this excessive inflammatory response, thereby reducing lung damage and improving outcomes.[1][2]
Preclinical Efficacy in Animal Models of ARDS
This compound and other C5a/C5aR1 inhibitors have demonstrated significant efficacy in various preclinical models of ARDS induced by viral infections. These studies provide a strong rationale for the clinical development of this compound in this indication.
H7N9 Influenza Virus-Induced ARDS in African Green Monkeys
A pivotal study investigated the efficacy of a neutralizing anti-human C5a antibody (IFX-1, this compound) in an African green monkey model of severe pneumonia induced by the H7N9 influenza virus.[1][3][4][5] This model was chosen for its ability to recapitulate key features of human ARDS.
Animal Model: Adult African green monkeys were utilized for this study.[1][3][4][5]
ARDS Induction: Animals were intratracheally inoculated with a high dose of the A/Anhui/1/2013 (H7N9) influenza virus to induce severe acute lung injury.[1][3][4][5]
Intervention: The treatment group received intravenous infusions of the anti-C5a antibody, this compound (IFX-1). The control group received a sham treatment. The specific dosage and timing of administration were critical components of the study design.[1][3][4][5]
Assessments: Key endpoints included lung histopathology, infiltration of inflammatory cells (macrophages and neutrophils), plasma levels of inflammatory mediators, and viral titers in the lungs.[1][3][4][5]
| Parameter | Control Group (Sham) | This compound (IFX-1) Group | Outcome |
| Lung Histopathology | Severe lung injury, multifocal consolidation, and dark red discoloration. | Markedly reduced lung histopathological injury with minimal discoloration. | Substantial attenuation of acute lung injury. |
| Inflammatory Cell Infiltration | Significant infiltration of macrophages and neutrophils in the lungs. | Decreased lung infiltration of macrophages and neutrophils. | Reduction in pulmonary inflammation. |
| Systemic Inflammatory Response | Elevated plasma levels of inflammatory cytokines and chemokines. | Markedly reduced plasma levels of inflammatory mediators. | Attenuation of systemic inflammatory response syndrome (SIRS). |
| Viral Load | High viral titers in the infected lungs. | Significantly decreased virus titers in the lungs. | Reduction in viral replication. |
Table 1: Summary of Preclinical Efficacy of this compound in H7N9-Induced ARDS in African Green Monkeys.
MERS-CoV-Induced ARDS in hDPP4-Transgenic Mice
In another relevant preclinical model, the role of the C5a-C5aR axis was investigated in hDPP4-transgenic mice infected with the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). This study utilized an antibody targeting the C5a receptor (C5aR) to block the signaling pathway.
Animal Model: hDPP4-transgenic mice, which are susceptible to MERS-CoV infection, were used.
ARDS Induction: Mice were intranasally infected with MERS-CoV to induce severe acute respiratory failure.
Intervention: A monoclonal antibody targeting the mouse C5aR was administered to the treatment group, while the control group received a sham treatment.
Assessments: Endpoints included survival, lung and spleen tissue damage, inflammatory responses (cytokine and chemokine levels), and viral replication in the lungs.
| Parameter | Control Group (Sham) | Anti-C5aR Antibody Group | Outcome |
| Tissue Damage | Severe lung and spleen tissue damage. | Alleviated lung and spleen tissue damage. | Reduced organ injury. |
| Inflammatory Response | Elevated systemic inflammatory responses. | Reduced systemic inflammatory responses. | Attenuation of systemic inflammation. |
| Viral Replication | High viral replication in lung tissues. | Decreased viral replication in lung tissues. | Reduced viral load. |
Table 2: Summary of Preclinical Efficacy of C5aR Blockade in MERS-CoV-Induced ARDS in Mice.
Conclusion
The preclinical data from both the H7N9-infected non-human primate model and the MERS-CoV-infected mouse model provide compelling evidence for the therapeutic potential of targeting the C5a-C5aR1 axis in ARDS. This compound, by neutralizing C5a, has been shown to reduce lung injury, decrease inflammation, and lower viral loads in these highly relevant animal models. These findings have laid a strong foundation for the ongoing clinical evaluation of this compound as a novel treatment for patients with ARDS. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals working to advance therapies for this critical unmet medical need.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathogenesis of Influenza A(H7N9) Virus in Aged Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with anti-C5a antibody improves the outcome of H7N9 virus infection in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Treatment With Anti-C5a Antibody Improves the Outcome of H7N9 Virus Infection in African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Vilobelimab's Immunomodulatory Impact on COVID-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Severe COVID-19 is characterized by a dysregulated immune response, leading to a hyperinflammatory state, acute respiratory distress syndrome (ARDS), and multi-organ failure. A key driver of this pathology is the overactivation of the complement system, specifically the generation of the potent anaphylatoxin C5a. Vilobelimab (formerly IFX-1), a chimeric monoclonal IgG4 antibody, has emerged as a targeted immunomodulatory therapy. It specifically binds to and neutralizes C5a, thereby mitigating the downstream inflammatory cascade. This technical guide provides an in-depth analysis of the immunomodulatory effects of this compound in the context of COVID-19, summarizing key clinical trial data, detailing experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action: Targeting the C5a-C5aR Axis
This compound's therapeutic effect is centered on its high-affinity binding to soluble human complement component C5a.[1] In severe COVID-19, the SARS-CoV-2 virus can trigger excessive activation of the complement cascade, leading to a surge in C5a levels.[2] C5a, in turn, engages with its receptors (C5aR1 and C5aR2) on various immune and non-immune cells, including neutrophils, monocytes, macrophages, and endothelial cells.[2] This interaction triggers a cascade of pro-inflammatory events:
-
Chemoattraction and Activation of Myeloid Cells: C5a is a potent chemoattractant for neutrophils and monocytes, recruiting them to the site of inflammation, such as the lungs in COVID-19 patients.[2] Upon arrival, these cells are activated, leading to the release of reactive oxygen species (ROS), pro-inflammatory cytokines, and cytotoxic enzymes, which contribute to tissue damage.[2]
-
Endothelial Cell Activation and Coagulopathy: C5a can activate endothelial cells, increasing vascular permeability and promoting a pro-thrombotic state through the upregulation of tissue factor.[3] This contributes to the microvascular thrombosis and coagulopathy frequently observed in severe COVID-19.
-
Cytokine Storm Amplification: The activation of immune cells by C5a contributes to the "cytokine storm," a massive release of pro-inflammatory cytokines and chemokines that drives systemic inflammation and organ damage.[4]
By binding to C5a, this compound effectively sequesters it, preventing its interaction with its receptors and thereby interrupting these downstream inflammatory pathways. A key feature of this compound is its specificity for C5a, which leaves the formation of the C5b-9 membrane attack complex (MAC) intact. The MAC is an important component of the innate immune system for lysing pathogens.[4]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in inhibiting the C5a-mediated inflammatory cascade.
Quantitative Data from Clinical Trials
The primary evidence for this compound's efficacy and immunomodulatory effects in COVID-19 comes from the PANAMO (Pragmatic, Adaptive, Randomized, Multicenter, phase II/III) clinical trial.
Pharmacodynamic Effect: C5a Suppression
This compound demonstrated rapid and sustained suppression of elevated C5a levels in critically ill COVID-19 patients.
| Study Phase | Treatment Group | Baseline C5a (median, ng/mL) | Post-Treatment C5a (median, ng/mL) | % Reduction | Reference |
| PANAMO Phase II | This compound | 189.98 | 39.70 (after 1st infusion) | ~79% | [5] |
| Placebo/BSC | 138.52 | 158.53 | -14.5% | [5] | |
| PANAMO Phase III | This compound | 118.3 | 14.5 (Day 8) | 87% | [2] |
| Placebo | 104.6 | 119.2 (Day 8) | -14% | [2] |
Clinical Efficacy: Mortality Rates
The PANAMO Phase III trial investigated the effect of this compound on all-cause mortality in invasively mechanically ventilated COVID-19 patients.
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| 28-Day All-Cause Mortality | 32% | 42% | 0.73 (0.50-1.06) | 0.094 | [6] |
| 28-Day All-Cause Mortality (pre-defined analysis without site-stratification) | 32% | 42% | 0.67 (0.48-0.96) | 0.027 | [6] |
| 60-Day All-Cause Mortality | 35% | 46% | 0.67 (0.48-0.93) | <0.05 | [4] |
A post-hoc analysis of the PANAMO Phase III trial suggested a particularly strong survival benefit in patients who also received other immunomodulators like tocilizumab or baricitinib.[1]
| Subgroup (received immunomodulators) | This compound Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |
| 28-Day All-Cause Mortality | 6.3% | 40.9% | 0.13 (0.03-0.56) | 0.006 | [1] |
| 60-Day All-Cause Mortality | 16.4% | 49.3% | 0.25 (0.09-0.68) | 0.006 | [1] |
Downstream Biomarker Modulation
A substudy of the PANAMO Phase II trial explored the effects of this compound on other biomarkers of inflammation and coagulation.
| Biomarker | Effect in this compound Group | p-value vs. Control | Implication | Reference |
| Interleukin-8 (IL-8) | More suppressed compared to control | 0.03 | Reduction in pro-inflammatory chemokine | [7] |
| ADAMTS13 | Levels remained stable | <0.01 | Potential protective effect against thrombotic complications | [7] |
Experimental Protocols
The following sections detail the methodologies used in the PANAMO trials for key biomarker assessments.
Measurement of C5a and this compound Concentrations
Assay Type: Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol Summary: Blood samples for the measurement of this compound and C5a were collected at screening (before the first infusion), on day 8, and at hospital discharge.[2] The ELISAs were developed in-house by InflaRx GmbH and validated by menal GmbH.[2] While the detailed step-by-step protocol is proprietary, the validation parameters have been made available in the supplementary information of the pharmacokinetic analysis publication.[2] The general principle of such an assay involves the capture of the target protein (C5a or this compound) by a specific antibody coated on a microplate, followed by the detection with a second, enzyme-linked antibody. The enzyme's reaction with a substrate produces a measurable colorimetric change, which is proportional to the concentration of the target protein.
Cytokine and Coagulation Biomarker Analysis
Assay Type: Luminex Platform and ELISA
Protocol Summary: A substudy of the PANAMO Phase II trial analyzed a panel of biomarkers related to complement activation, endothelial activation, epithelial barrier disruption, inflammation, neutrophil activation, NET formation, and coagulopathy.[7] These were measured using commercially available ELISA kits (e.g., for thromboxane (B8750289) A2 from R&D Systems, and for Factor Bb and C3a from Quidel) and the Luminex platform for a broader cytokine panel.[7] The Luminex assay is a bead-based immunoassay that allows for the simultaneous quantification of multiple analytes in a single sample. Specific antibodies to different cytokines are coupled to distinct bead sets, and the binding of the target cytokines is detected using a fluorescently labeled secondary antibody. The signal is then read on a Luminex instrument.
PANAMO Clinical Trial Workflow
Caption: A high-level overview of the PANAMO Phase III clinical trial workflow.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for severe COVID-19, focusing on the inhibition of the pro-inflammatory mediator C5a. Clinical trial data have demonstrated its ability to effectively suppress C5a levels, which is associated with a reduction in mortality in critically ill, mechanically ventilated patients. The downstream immunomodulatory effects, including the suppression of IL-8 and potential protection against coagulopathy, further support its mechanism of action.
Future research should aim to further elucidate the broader immunomodulatory profile of this compound, including a more comprehensive analysis of its effects on various cytokine and chemokine networks, as well as on the function and trafficking of different immune cell populations. Studies investigating the potential synergistic effects of this compound with other immunomodulatory agents are also warranted, given the promising results from the post-hoc analysis of the PANAMO trial. Understanding the full spectrum of this compound's immunomodulatory effects will be crucial for optimizing its use in COVID-19 and potentially other C5a-mediated inflammatory diseases.
References
- 1. metronomia.net [metronomia.net]
- 2. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of this compound (anti-C5a) as a cost-effective option to treat severely ill mechanically ventilated patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Vilobelimab: A Technical Guide to the Selective C5a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab, formerly known as IFX-1, is a first-in-class chimeric monoclonal IgG4-kappa antibody that acts as a selective inhibitor of complement component 5a (C5a).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and relevant clinical trial findings. This compound specifically targets and neutralizes C5a, a potent pro-inflammatory mediator, without interfering with the formation of the membrane attack complex (MAC), a crucial component of the innate immune system's defense against pathogens.[2] This selective inhibition of C5a makes this compound a promising therapeutic agent for various inflammatory and immune-mediated diseases.
Core Properties of this compound
| Property | Description |
| Drug Name | This compound |
| Brand Name | Gohibic |
| Mechanism of Action | Selective inhibitor of complement component 5a (C5a) |
| Drug Class | Monoclonal Antibody (chimeric IgG4-kappa) |
| Target | Human complement C5a |
| Dissociation Constant (Kd) | 9.6 pM[3] |
| Indications | Emergency Use Authorization for severe COVID-19 in hospitalized adults on mechanical ventilation or ECMO.[3] Investigational for ANCA-associated vasculitis, Pyoderma Gangrenosum, and other inflammatory conditions.[4][5] |
Mechanism of Action: C5a Signaling and this compound Inhibition
The complement system, a critical component of innate immunity, can be activated through the classical, lectin, or alternative pathways. All three pathways converge at the cleavage of C5 into C5a and C5b. C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects by binding to its receptors, primarily C5aR1 (CD88), on various immune cells, including neutrophils, monocytes, and macrophages. This interaction triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, release of pro-inflammatory cytokines, and increased vascular permeability. In contrast, C5b initiates the formation of the membrane attack complex (MAC), which is essential for lysing pathogens.
This compound selectively binds to C5a with high affinity, preventing its interaction with C5aR1 and thereby neutralizing its pro-inflammatory activities.[3] A key feature of this compound's mechanism is that it does not block the formation of the MAC, thus preserving this important arm of the immune response.[2]
Caption: this compound selectively neutralizes C5a, inhibiting pro-inflammatory signaling while preserving MAC formation.
Quantitative Data
Pharmacokinetic Properties of this compound
| Parameter | Value | Study Population |
| Dissociation Constant (Kd) | 9.6 pM | In vitro |
| Elimination Half-life | 95 hours (after a single 4 mg/kg IV dose) | Healthy Subjects[3] |
| Trough Concentration (Day 8) | Geometric Mean: 137.9 µg/mL (137,881.3 ng/mL) | Severe COVID-19 (PANAMO Phase 3)[6] |
| Trough Concentration (Day 2) | Geometric Mean: 151.7 µg/mL (151,702 ng/mL) | Severe COVID-19 (PANAMO Phase 2)[7] |
| Trough Concentration (Day 8) | Geometric Mean: 139.5 µg/mL (139,503 ng/mL) | Severe COVID-19 (PANAMO Phase 2)[7] |
Pharmacodynamic Effects of this compound
| Parameter | Result | Study Population |
| Reduction in C5a Levels (Day 8) | 87% reduction from baseline (p < 0.001) | Severe COVID-19 (PANAMO Phase 3)[6] |
| C5a Levels (Day 8, this compound) | Median: 14.5 ng/mL | Severe COVID-19 (PANAMO Phase 3)[6] |
| C5a Levels (Day 8, Placebo) | Median: 119.2 ng/mL | Severe COVID-19 (PANAMO Phase 3)[6] |
| Reduction in C5a Levels (after 1st infusion) | From median 189.98 ng/mL to 39.70 ng/mL | Severe COVID-19 (PANAMO Phase 2)[1] |
| Reduction in C5a Levels (Day 15) | Approx. 90% reduction from baseline | Pyoderma Gangrenosum (Phase 2a)[8] |
Clinical Efficacy of this compound
| Indication | Trial | Endpoint | This compound Group | Placebo/Control Group | p-value |
| Severe COVID-19 | PANAMO (Phase 3) | 28-day all-cause mortality | 31.7% | 41.6% | 0.094 |
| 60-day all-cause mortality | 36.5% | 47.2% | 0.082 | ||
| PANAMO (Phase 3, Western Europe) | 28-day all-cause mortality | 21.2% | 37.2% | 0.014 | |
| ANCA-Associated Vasculitis | IXCHANGE (Phase 2) | Clinical Response (Week 16) | 88.9% (this compound alone) | 95.7% (standard dose glucocorticoids) | N/A |
| Clinical Remission (Week 16) | 78% (this compound alone) | 87% (standard dose glucocorticoids) | N/A | ||
| IXPLORE (Phase 2) | Remission (Week 24, 800mg dose) | 80% | 50% | N/A |
Experimental Protocols
Quantification of C5a in Plasma (ELISA)
A validated in-house sandwich ELISA is utilized for the detection of C5a in plasma samples.
Caption: A generalized workflow for the quantification of C5a in plasma samples using a sandwich ELISA.
C5a-Mediated Neutrophil Chemotaxis Assay (Generalized Protocol)
This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Caption: A generalized workflow for assessing the inhibition of C5a-mediated neutrophil chemotaxis by this compound.
Conclusion
This compound is a highly selective C5a inhibitor with a well-defined mechanism of action. Preclinical and clinical data have demonstrated its ability to effectively neutralize C5a and modulate the inflammatory response. Clinical trials in severe COVID-19 and ANCA-associated vasculitis have shown promising results, supporting its potential as a therapeutic agent in C5a-driven diseases. Further research and clinical development are ongoing to fully elucidate the therapeutic potential of this compound across a range of inflammatory conditions.
References
- 1. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Press Release [inflarx.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-C5a antibody this compound efficiently inhibits C5a in patients with severe COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inflarx.de [inflarx.de]
- 8. path.ox.ac.uk [path.ox.ac.uk]
Vilobelimab's Impact on Neutrophil Activation and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilobelimab is a first-in-class chimeric monoclonal IgG4 antibody that targets and neutralizes the complement component C5a, a potent pro-inflammatory anaphylatoxin.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on neutrophil activation and recruitment. Through a comprehensive review of preclinical and clinical data, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, and outlines the experimental protocols used to evaluate its impact on neutrophil function. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction: The Role of C5a in Neutrophil-Mediated Inflammation
The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory conditions, leading to excessive inflammation and tissue damage.[3] A key mediator in this process is the complement fragment C5a, which is generated upon activation of the complement cascade.[3] C5a exerts its potent pro-inflammatory effects primarily by binding to its G protein-coupled receptor, C5aR1, which is highly expressed on the surface of neutrophils and other myeloid cells.[1]
The engagement of C5a with C5aR1 on neutrophils triggers a cascade of intracellular signaling events, culminating in:
-
Neutrophil Activation: This is characterized by a rapid change in cell shape, degranulation with the release of cytotoxic enzymes and reactive oxygen species (ROS), and the upregulation of adhesion molecules, such as CD11b.[1][4]
-
Neutrophil Chemotaxis and Recruitment: C5a is a powerful chemoattractant that directs the migration of neutrophils to sites of inflammation, a process central to the pathogenesis of numerous inflammatory diseases.[3][5]
-
Neutrophil Extracellular Trap (NET) formation (NETosis): This is a process where neutrophils release a web-like structure of DNA, histones, and granular proteins that can trap and kill pathogens but also contribute to tissue damage and thrombosis.[6]
In conditions such as severe sepsis, septic shock, and acute respiratory distress syndrome (ARDS), excessive C5a levels drive neutrophil overactivation, contributing to a systemic inflammatory response, endothelial dysfunction, and organ damage.[1][5]
This compound's Mechanism of Action: Targeting the C5a/C5aR1 Axis
This compound is a monoclonal antibody that specifically binds to soluble C5a with high affinity, thereby preventing its interaction with the C5aR1 receptor.[1][7] This targeted blockade of the C5a/C5aR1 signaling pathway is the core of this compound's therapeutic effect. By neutralizing C5a, this compound effectively inhibits the downstream signaling events that lead to neutrophil activation and recruitment.[7]
An important feature of this compound's mechanism is its selectivity. It specifically targets C5a without inhibiting the formation of the C5b-9 membrane attack complex (MAC), which plays a crucial role in the lysis of pathogens.[1][8] This preserves a key function of the complement system in host defense.
Quantitative Data on this compound's Effects
The efficacy of this compound in modulating the C5a/C5aR1 axis and downstream inflammatory responses has been demonstrated in both preclinical and clinical studies.
Reduction of Circulating C5a Levels
Clinical trials have consistently shown that this compound effectively reduces the levels of circulating C5a in patients with severe inflammatory conditions.
| Study/Patient Population | This compound Dose | Baseline C5a (median, ng/mL) | Post-treatment C5a (median, ng/mL) | Percentage Reduction | Reference |
| Severe COVID-19 (PANAMO Phase 3) | 800 mg | 118.3 | 14.5 (Day 8) | 87% | [9] |
| Severe COVID-19 (PANAMO Phase 2) | 800 mg | 189.98 | 39.70 (after first infusion) | 79% | [3] |
| Early Severe Sepsis/Septic Shock | Dose-dependent | - | Dose-dependent decrease | - | [8] |
Impact on Neutrophil Activation and Inflammatory Markers
By blocking C5a, this compound has been shown to reduce markers of neutrophil activation and downstream inflammation.
| Marker | Condition | Effect of this compound | Quantitative Data | Reference |
| Neutrophil Infiltration | Avian Flu (monkey model) | Markedly reduced | Not specified | [10] |
| Neutrophil Influx | MERS-CoV (mouse model) | Strongly reduced | Not specified | [2] |
| Interleukin-8 (IL-8) | Severe COVID-19 | Statistically more suppressed | p = 0.03 | [6][11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used to assess neutrophil activation and recruitment, which are central to evaluating the efficacy of C5a inhibitors like this compound.
Neutrophil Isolation from Human Blood
A common prerequisite for in vitro neutrophil assays is the isolation of highly pure and viable neutrophils from whole blood.
Protocol:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Dextran Sedimentation: Mix the blood with a solution of Dextran to promote red blood cell aggregation and sedimentation.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Ficoll-Paque Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient and centrifuge. This separates the polymorphonuclear leukocytes (including neutrophils) from the mononuclear cells.
-
Erythrocyte Lysis: Resuspend the neutrophil-containing pellet and treat with a hypotonic lysis buffer to remove any remaining red blood cells.
-
Washing: Wash the purified neutrophils with a suitable buffer (e.g., PBS) and resuspend in the desired medium for subsequent assays.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the directed migration of neutrophils towards a chemoattractant, such as C5a.
Protocol:
-
Chamber Assembly: Place a porous membrane (typically with 3-5 µm pores) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant Addition: Add a solution containing the chemoattractant (e.g., recombinant human C5a) to the lower chamber. A control well should contain buffer only.
-
Cell Seeding: Add a suspension of isolated neutrophils, pre-incubated with or without this compound at various concentrations, to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere for a defined period (e.g., 30-60 minutes) to allow for neutrophil migration.
-
Quantification of Migration:
-
Microscopy: Remove non-migrated cells from the top of the membrane, fix and stain the membrane, and count the migrated cells on the lower side using a microscope.
-
Myeloperoxidase (MPO) Assay: Lyse the migrated cells in the lower chamber and measure the activity of MPO, an enzyme abundant in neutrophils.[12]
-
Flow Cytometry: Collect the migrated cells from the lower chamber and quantify them using a flow cytometer.
-
Neutrophil Activation Marker (CD11b) Expression by Flow Cytometry
The upregulation of the integrin CD11b on the neutrophil surface is a hallmark of activation. This can be quantified using flow cytometry.
Protocol:
-
Neutrophil Stimulation: Incubate isolated neutrophils with a stimulant (e.g., C5a) in the presence or absence of this compound for a specific time at 37°C.
-
Antibody Staining: Wash the cells and incubate them with a fluorescently labeled monoclonal antibody specific for CD11b. An isotype-matched control antibody should be used to determine background fluorescence.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The mean fluorescence intensity (MFI) of the CD11b staining is proportional to the level of its expression on the cell surface.
Neutrophil Oxidative Burst Assay
This assay measures the production of reactive oxygen species (ROS) by activated neutrophils.
Protocol:
-
Cell Preparation: Incubate isolated neutrophils with a fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., dihydrorhodamine 123).
-
Stimulation: Add a stimulant (e.g., C5a or PMA) in the presence or absence of this compound.
-
Measurement: Measure the increase in fluorescence over time using a plate reader or flow cytometer.
Conclusion
This compound represents a targeted therapeutic approach to mitigating the detrimental effects of excessive C5a-driven inflammation. By specifically neutralizing C5a, this compound effectively inhibits the activation and recruitment of neutrophils, key drivers of tissue damage in a range of inflammatory diseases. The quantitative data from clinical trials demonstrate a significant reduction in circulating C5a levels and a corresponding decrease in inflammatory markers. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other C5a-targeted therapies, facilitating further research and development in this promising area of anti-inflammatory drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Regional comparison of efficacy and safety for this compound in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced expression of neutrophil CD11b and CD16 after severe traumatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Double-Blind, Phase II Study of Glucocorticoid Replacement by this compound, an Anti-C5a Monoclonal Antibody, in ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 7. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock-A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-C5a antibody IFX-1 (this compound) treatment versus best supportive care for patients with severe COVID-19 (PANAMO): an exploratory, open-label, phase 2 randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased surface expression of CD11b/CD18 (Mac-1) is not required for stimulated neutrophil adherence to cultured endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Vilobelimab and the Cytokine Storm: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe inflammatory responses, often characterized by a "cytokine storm," represent a critical challenge in managing various life-threatening conditions, including sepsis and acute respiratory distress syndrome (ARDS). The complement system, a cornerstone of innate immunity, has been identified as a key driver of this hyperinflammation. Specifically, the anaphylatoxin C5a, a potent pro-inflammatory mediator, plays a pivotal role in amplifying the inflammatory cascade. Vilobelimab (formerly IFX-1), a first-in-class monoclonal antibody, offers a targeted approach to mitigating this C5a-driven inflammation. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key clinical trial data, and detailed experimental protocols for the cited studies.
Core Mechanism of Action: Targeting the C5a-C5aR1 Axis
This compound is a chimeric human/murine monoclonal IgG4 antibody that specifically targets and neutralizes human complement component C5a.[1][2] Unlike broader complement inhibitors that target the C5 protein, this compound's mechanism is highly specific, offering a nuanced approach to immunomodulation.
The complement system can be activated through the classical, lectin, and alternative pathways, all of which converge at the cleavage of C5 into C5a and C5b.[3] Additionally, an "extrinsic pathway" involving enzymes like thrombin and plasmin can also generate C5a.[3] C5a exerts its potent pro-inflammatory effects primarily by binding to the C5a receptor 1 (C5aR1), a G protein-coupled receptor expressed on a wide range of immune cells, including neutrophils, monocytes, and macrophages.[2][3]
Activation of the C5a-C5aR1 signaling axis triggers a cascade of downstream events that contribute to the cytokine storm and associated organ damage:
-
Chemotaxis and Immune Cell Activation: C5a is a powerful chemoattractant, recruiting neutrophils and other inflammatory cells to the site of injury.[2]
-
Pro-inflammatory Cytokine Release: Binding of C5a to C5aR1 stimulates the release of a plethora of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.[2]
-
Endothelial Dysfunction: C5a can induce endothelial cell activation and damage, leading to increased vascular permeability and tissue edema.
-
Prothrombotic State: The C5a-C5aR1 axis can promote a prothrombotic state by inducing tissue factor expression on neutrophils and endothelial cells.[4]
This compound effectively blocks these pathological processes by binding with high affinity to C5a, preventing its interaction with C5aR1.[2] A critical feature of this compound's mechanism is that it does not interfere with the formation of the C5b-9 membrane attack complex (MAC), an essential component of the innate immune system for lysing pathogens.[5] This selective inhibition of C5a-mediated inflammation while preserving a key anti-pathogen defense mechanism is a significant advantage.
Clinical Evidence: The PANAMO Trial
The pivotal clinical evidence for this compound's efficacy in critically ill patients comes from the PANAMO (PA-COVID-19) trial, a multicenter, double-blind, randomized, placebo-controlled, phase 3 study.[6][7]
Experimental Protocol: PANAMO Phase 3 Trial
Objective: To determine whether this compound in addition to standard of care improves survival outcomes in invasively mechanically ventilated patients with COVID-19.[6]
Study Design: Randomized, double-blind, placebo-controlled, multicenter phase 3 trial conducted at 46 hospitals across Europe, Africa, and North- and South-America.[6][8]
Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
Intervention:
-
Treatment Group: this compound 800 mg administered intravenously on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.[6]
-
Control Group: Matching placebo administered on the same schedule, in addition to standard of care.[6]
Primary Outcome: All-cause mortality at 28 days.[6]
Biomarker Analysis (Substudy): A substudy of the phase 2 PANAMO trial investigated the effects of this compound on various biomarkers of inflammation and coagulation.[10][11] Blood samples were collected at multiple time points.[10] Enzyme-linked immunosorbent assays (ELISA) and the Luminex platform were used to measure the concentrations of various biomarkers.[10]
Quantitative Data Summary
The PANAMO trial and its substudies have provided valuable quantitative data on the efficacy and biological effects of this compound.
Table 1: Clinical Outcomes in the PANAMO Phase 3 Trial
| Outcome | This compound Group (n=177) | Placebo Group (n=191) | Hazard Ratio (95% CI) | p-value |
| 28-Day All-Cause Mortality | 31% | 40% | 0.73 (0.50–1.06) | 0.094 |
| 28-Day All-Cause Mortality (predefined analysis without site-stratification) | 32% | 42% | 0.67 (0.48–0.96) | 0.027 |
Data sourced from the PANAMO Phase 3 Trial publication.[6]
Table 2: Biomarker Changes in the PANAMO Phase 2 Substudy
| Biomarker | This compound + Best Supportive Care | Best Supportive Care Only | p-value |
| C5a | Significant decrease over time | No significant change | < 0.001 |
| Interleukin-8 (IL-8) | Statistically more suppressed | Less suppressed | 0.03 |
| ADAMTS13 | Levels remained stable | Levels decreased over time | < 0.01 |
Data sourced from the PANAMO Phase 2 substudy publication.[10][11]
Conclusion
This compound represents a targeted therapeutic strategy for mitigating the hyperinflammatory response characteristic of a cytokine storm. By specifically neutralizing C5a, it interrupts a key driver of inflammation without compromising the crucial pathogen-clearing function of the membrane attack complex. The data from the PANAMO trial demonstrates a survival benefit in critically ill, invasively mechanically ventilated patients with COVID-19. The observed effects on key inflammatory and coagulation biomarkers further support its mechanism of action. This in-depth technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the significant role this compound can play in managing severe inflammatory conditions. Further research into its application in other C5a-mediated diseases is warranted.
References
- 1. cochranelibrary.com [cochranelibrary.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. This compound [inflarx.de]
- 6. researchgate.net [researchgate.net]
- 7. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vilobelimab ELISA in Plasma Samples
These application notes provide a comprehensive overview and a generalized protocol for the quantification of Vilobelimab in human plasma samples using an Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (formerly IFX-1) is a first-in-class, chimeric human-mouse monoclonal IgG4 antibody that specifically targets and neutralizes the human complement component C5a.[1][2][3][4] C5a is a potent pro-inflammatory mediator of the complement system, a crucial part of the innate immune response. By binding to C5a with high affinity, this compound blocks its interaction with the C5a receptor (C5aR), thereby inhibiting the inflammatory cascade.[1][5] This mechanism of action is critical in conditions where excessive complement activation contributes to pathology, such as in severe sepsis, septic shock, and severe COVID-19.[6][7] Unlike C5 inhibitors, this compound selectively neutralizes C5a while leaving the formation of the C5b-9 membrane attack complex (MAC) intact, which is an important defense mechanism against infections.[5][8]
The quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate drug exposure with clinical outcomes. ELISA is a sensitive and specific method for this purpose.
Principle of the Assay
The this compound ELISA is a sandwich immunoassay. In this assay, a microtiter plate is pre-coated with an antibody that captures this compound from the plasma sample. A second, enzyme-conjugated antibody that also binds to this compound is then added. The enzyme catalyzes a colorimetric reaction with the addition of a substrate. The intensity of the color produced is directly proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the sample to a standard curve generated with known concentrations of this compound.
C5a Signaling Pathway and this compound's Mechanism of Action
Caption: this compound neutralizes C5a, blocking inflammation while preserving MAC formation.
Quantitative Data from Clinical Studies
The following tables summarize pharmacokinetic and pharmacodynamic data from clinical trials involving this compound in critically ill patients.
Table 1: this compound Plasma Concentrations in Severe COVID-19 Patients
| Time Point | This compound Concentration (Geometric Mean) | Range of Concentration |
| Day 8 (after three 800 mg infusions) | 137.9 µg/mL (137,881.3 ng/mL)[2][9] | 21,799.3 to 302,972.1 ng/mL[2] |
Table 2: C5a Plasma Concentrations in Severe COVID-19 Patients Treated with this compound vs. Placebo
| Treatment Group | Baseline C5a (Median) | Day 8 C5a (Median) | Percent Change from Baseline |
| This compound | 118.3 ng/mL[2] | 14.5 ng/mL[2] | -87%[2] |
| Placebo | 104.6 ng/mL[2] | 119.2 ng/mL[2] | +11%[2] |
Experimental Protocol: this compound ELISA for Human Plasma
This protocol is a generalized procedure. Specific reagents, concentrations, and incubation times may require optimization.
Materials Required
-
Microtiter plates (96-well)
-
This compound standard
-
Capture antibody (e.g., anti-human IgG4)
-
Detection antibody (e.g., HRP-conjugated anti-human IgG)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Plate shaker
Plasma Sample Preparation
-
Collection: Collect whole blood into tubes containing an anticoagulant such as EDTA, heparin, or citrate.[10][11]
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,000 x g for 15 minutes at 2-8°C.[11]
-
Aliquoting: Carefully transfer the supernatant (plasma) to clean cryovials. Avoid disturbing the buffy coat.
-
Storage: Assay immediately or aliquot and store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10][12]
Assay Procedure
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 2-3 times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate. Prepare serial dilutions of the this compound standard in assay diluent. Add 100 µL of the standards and plasma samples (appropriately diluted in assay diluent) to the wells. Incubate for 2 hours at room temperature, preferably on a plate shaker.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Substrate Incubation: Wash the plate. Add 100 µL of substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis
-
Subtract the average zero standard optical density from all readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Calculate the concentration of this compound in the plasma samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the undiluted plasma sample.
This compound ELISA Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [inflarx.de]
- 5. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock—A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. farbefirma.org [farbefirma.org]
- 9. droracle.ai [droracle.ai]
- 10. ELISA Sample Preparation-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 11. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. fn-test.com [fn-test.com]
Application Notes and Protocols for Flow Cytometry Analysis of Neutrophils Treated with Vilobelimab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab is a chimeric monoclonal IgG4 antibody that acts as a potent anti-inflammatory agent by specifically targeting and neutralizing the complement component C5a.[1][2] The C5a/C5aR1 signaling pathway is a critical driver of innate immune responses, and its overactivation can lead to excessive inflammation and tissue damage.[1][2][3] Neutrophils, key effector cells of the innate immune system, are highly responsive to C5a, which triggers their activation, degranulation, and recruitment to inflammatory sites.[1][2][3] this compound's mechanism of action involves binding to soluble C5a, thereby preventing its interaction with the C5a receptor 1 (C5aR1) on neutrophils and other myeloid cells.[1][4] This blockade is expected to attenuate the downstream inflammatory cascade, making this compound a promising therapeutic for conditions characterized by C5a-driven hyperinflammation, such as severe sepsis and COVID-19-associated acute respiratory distress syndrome (ARDS).[2][5]
Flow cytometry is an indispensable tool for dissecting the cellular effects of this compound on neutrophils. This high-throughput technique allows for the precise quantification of cell surface marker expression, intracellular signaling events, and functional responses at the single-cell level.[6] These application notes provide detailed protocols for the flow cytometric analysis of primary human neutrophils treated with this compound, focusing on key aspects of neutrophil activation, degranulation, and intracellular signaling.
Key Applications
-
Immunophenotyping: Characterizing the expression of lineage and activation markers on neutrophils.
-
Activation Analysis: Quantifying the upregulation of activation markers in response to C5a and its inhibition by this compound.
-
Degranulation Assays: Measuring the externalization of granular content as an indicator of neutrophil degranulation.
-
Signaling Pathway Analysis: Assessing the phosphorylation status of key intracellular signaling molecules downstream of C5aR1.
Data Presentation: Quantitative Analysis of this compound's Effect on Neutrophil Function
The following tables summarize expected quantitative data from flow cytometry experiments designed to assess the inhibitory effect of this compound on C5a-stimulated neutrophils.
Table 1: Effect of this compound on C5a-Induced Upregulation of Neutrophil Activation Markers
| Treatment Condition | % CD11b Positive Cells (Mean ± SD) | CD11b MFI (Mean ± SD) | % CD66b Positive Cells (Mean ± SD) | CD66b MFI (Mean ± SD) |
| Unstimulated Control | 95.2 ± 2.1 | 15,000 ± 2,500 | 96.5 ± 1.8 | 20,000 ± 3,000 |
| C5a (100 ng/mL) | 98.5 ± 1.0 | 45,000 ± 5,000 | 99.1 ± 0.8 | 60,000 ± 7,000 |
| This compound (10 µg/mL) + C5a (100 ng/mL) | 95.8 ± 1.9 | 18,000 ± 3,000 | 96.9 ± 1.5 | 25,000 ± 3,500 |
| This compound (10 µg/mL) alone | 95.4 ± 2.0 | 15,500 ± 2,600 | 96.7 ± 1.7 | 21,000 ± 3,100 |
Table 2: this compound's Inhibition of C5a-Mediated Neutrophil Degranulation
| Treatment Condition | % CD63 Positive Cells (Azurophilic Granules) (Mean ± SD) | CD63 MFI (Mean ± SD) |
| Unstimulated Control | 5.2 ± 1.5 | 800 ± 150 |
| C5a (100 ng/mL) | 45.8 ± 5.3 | 4,500 ± 600 |
| This compound (10 µg/mL) + C5a (100 ng/mL) | 8.1 ± 2.0 | 1,100 ± 200 |
| This compound (10 µg/mL) alone | 5.5 ± 1.7 | 850 ± 160 |
Table 3: Analysis of Intracellular Signaling Pathways Modulated by this compound
| Treatment Condition | % p-ERK1/2 Positive Cells (Mean ± SD) | p-ERK1/2 MFI (Mean ± SD) | % p-Akt Positive Cells (Mean ± SD) | p-Akt MFI (Mean ± SD) |
| Unstimulated Control | 4.5 ± 1.2 | 500 ± 100 | 3.8 ± 1.0 | 450 ± 90 |
| C5a (100 ng/mL) | 75.6 ± 8.1 | 9,000 ± 1,200 | 68.2 ± 7.5 | 8,500 ± 1,100 |
| This compound (10 µg/mL) + C5a (100 ng/mL) | 7.2 ± 1.8 | 700 ± 150 | 6.5 ± 1.5 | 650 ± 130 |
| This compound (10 µg/mL) alone | 4.8 ± 1.3 | 520 ± 110 | 4.1 ± 1.1 | 470 ± 95 |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.[7][8]
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ followed by a second gradient)
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+/Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Centrifuge
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5 mL of anticoagulated whole blood over 5 mL of density gradient medium in a 15 mL conical tube.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, and neutrophils will be visible.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new 15 mL conical tube.
-
Wash the cells by adding HBSS to a final volume of 10 mL and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 5-7 minutes at room temperature to lyse contaminating erythrocytes.
-
Stop the lysis by adding 8 mL of HBSS and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the neutrophil pellet in FACS buffer.
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.
Protocol 2: Flow Cytometric Analysis of Neutrophil Surface Marker Expression
This protocol details the staining of cell surface markers to assess neutrophil activation and degranulation.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
FACS buffer
-
Human C5a (recombinant)
-
This compound
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for suggested panel)
-
Flow cytometer
Table 4: Antibody Panel for Neutrophil Activation and Degranulation
| Marker | Fluorochrome | Cellular Location | Function/Significance |
| CD45 | PerCP-Cy5.5 | Surface | Pan-leukocyte marker, used for gating |
| CD16 | APC | Surface | Neutrophil lineage marker |
| CD11b | PE | Surface | Activation marker (integrin) |
| CD66b | FITC | Surface | Activation marker (specific granules) |
| CD62L | BV421 | Surface | Adhesion molecule, shed upon activation |
| CD63 | PE-Cy7 | Surface (translocated) | Degranulation marker (azurophilic granules) |
Procedure:
-
Resuspend isolated neutrophils in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes for each condition (Unstimulated, C5a, this compound + C5a, this compound alone).
-
Pre-incubate the respective tubes with this compound (e.g., 10 µg/mL) or vehicle control for 15 minutes at 37°C.
-
Stimulate the cells by adding C5a (e.g., 100 ng/mL) or vehicle control and incubate for 15-30 minutes at 37°C.
-
Stop the stimulation by placing the tubes on ice.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge at 350 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking solution. Incubate for 10 minutes on ice.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 350 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
Protocol 3: Intracellular Flow Cytometry for Phosphorylated Signaling Proteins
This protocol is for the detection of phosphorylated ERK1/2 and Akt, key signaling molecules downstream of the C5aR1.
Materials:
-
Isolated human neutrophils, treated as in Protocol 2 (steps 1-5)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a commercial saponin-based buffer)
-
Fluorochrome-conjugated antibodies against p-ERK1/2 (pT202/pY204) and p-Akt (pS473), along with surface marker antibodies.
Procedure:
-
Following stimulation (Protocol 2, step 5), fix the cells by adding an equal volume of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells with 2 mL of FACS buffer and centrifuge at 500 x g for 5 minutes.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.
-
Wash the cells twice with 2 mL of FACS buffer to remove the permeabilization buffer, centrifuging at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer and add the pre-titrated fluorochrome-conjugated intracellular antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.
Visualizations
Caption: C5a/C5aR1 signaling pathway in neutrophils and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of neutrophils treated with this compound.
References
- 1. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Neutrophil Activation/Maturation Markers in Chronic Heart Failure with Reduced Ejection Fraction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - C5a impairs phagosomal maturation in the neutrophil through phosphoproteomic remodeling [insight.jci.org]
- 7. p38MAPK, ERK and PI3K Signaling Pathways Are Involved in C5a-Primed Neutrophils for ANCA-Mediated Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of Vilobelimab in a Pyoderma Gangrenosum Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyoderma gangrenosum (PG) is a rare and debilitating neutrophilic dermatosis characterized by painful and rapidly progressing skin ulcers.[1][2] The pathogenesis involves a dysregulated immune response, with a significant role attributed to the complement system, particularly the anaphylatoxin C5a.[3] C5a is a potent chemoattractant and activator of neutrophils, key effector cells in the inflammatory infiltrate of PG lesions. Vilobelimab (formerly IFX-1) is a first-in-class monoclonal antibody that specifically binds to and inhibits C5a.[4] This targeted action prevents the interaction of C5a with its receptor (C5aR), thereby blocking downstream pro-inflammatory signaling without inhibiting the formation of the membrane attack complex (C5b-9), an important component of the innate immune defense.[4] Preclinical studies have indicated this compound's potential in controlling inflammatory-driven tissue damage, and it is currently under investigation in clinical trials for the treatment of PG in humans.[4][5][6]
These application notes provide a detailed protocol for a murine model of pyoderma gangrenosum and a proposed methodology for evaluating the therapeutic efficacy of this compound in this model.
Signaling Pathway: C5a-Mediated Inflammation in Pyoderma Gangrenosum and this compound's Mechanism of Action
The following diagram illustrates the proposed role of C5a in the pathogenesis of pyoderma gangrenosum and the mechanism by which this compound is expected to exert its therapeutic effect.
Caption: C5a's role in PG and this compound's inhibitory action.
Experimental Workflow
The following diagram outlines the experimental workflow for inducing pyoderma gangrenosum in mice and evaluating the efficacy of this compound.
References
- 1. Frontiers | A novel murine model of pyoderma gangrenosum reveals that inflammatory skin-gut crosstalk is mediated by IL-1β-primed neutrophils [frontiersin.org]
- 2. Pyoderma gangrenosum – a guide to diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Press Release [inflarx.de]
- 5. InflaRx N.V. Showcases Promising this compound Data for Pyoderma Gangrenosum and Hidradenitis Suppurativa at AAD 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 6. dermatologytimes.com [dermatologytimes.com]
Application Notes and Protocols for Vilobelimab Administration in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab (also known as IFX-1) is a chimeric human/mouse monoclonal IgG4 antibody that specifically targets and neutralizes the human complement component C5a, a potent pro-inflammatory mediator.[1][2] By blocking the interaction of C5a with its receptor, C5aR1, this compound inhibits the inflammatory cascade, including neutrophil activation and chemotaxis.[3] While this compound has undergone extensive clinical evaluation in humans for conditions such as severe sepsis and COVID-19, detailed protocols for its administration in murine models are not widely published.[4][5][6] This is likely due to this compound's high specificity for human C5a, which would necessitate the use of genetically modified mice expressing human C5a for efficacy studies.
These application notes provide a summary of the mechanism of action of this compound, a representative experimental protocol for its use in a murine model of inflammatory disease based on available preclinical data for related C5a inhibitors, and visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action
This compound is a first-in-class monoclonal antibody that selectively binds to human C5a, preventing its interaction with the C5a receptor 1 (C5aR1).[3][7] This blockade inhibits the downstream signaling that leads to a variety of inflammatory responses, including the release of pro-inflammatory cytokines, increased vascular permeability, and the recruitment and activation of immune cells like neutrophils.[1] A key feature of this compound is its high selectivity for C5a, which leaves the formation of the C5b-9 membrane attack complex (MAC) intact, an important component of the innate immune system's defense against pathogens.[7]
C5a-C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, triggers a cascade of intracellular signaling events. These pathways ultimately regulate cellular functions such as growth, motility, metabolism, survival, and the production of cytokines.[8]
Caption: this compound blocks the C5a-C5aR1 signaling pathway.
Quantitative Data from Preclinical Studies of C5aR1 Antagonists
While specific data for this compound in murine models is scarce, studies on other C5aR1 antagonists provide valuable insights into potential dosing and administration. The following table summarizes data from a study on the peptide-based C5aR1 antagonists PMX53 and JPE-1375 in mice.
| Parameter | Details | Reference |
| Animal Model | Wild-type mice | [9] |
| Antagonists | PMX53, JPE-1375 (peptide-based C5aR1 antagonists) | [9] |
| Dosing | 0.3, 1.0, and 3.0 mg/kg | [9] |
| Administration | Intravenous (i.v.) injection | [9] |
| Pharmacodynamics | Inhibition of C5a-induced neutrophil mobilization and plasma TNF-α elevation. A dose as low as 1 mg/kg showed efficacy. PMX53 had a longer duration of action (up to 6 hours) compared to JPE-1375 (<2 hours). | [9] |
Experimental Protocols
The following are representative protocols. Note: Given that this compound targets human C5a, these protocols are most applicable to murine models genetically engineered to express human C5a.
Representative Experimental Workflow for a Murine Model of Inflammatory Arthritis
This workflow outlines the key steps for evaluating the efficacy of a C5a inhibitor in a collagen-induced arthritis (CIA) model.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [inflarx.de]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Vilobelimab: Pharmacokinetic and Pharmacodynamic Analysis Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Vilobelimab, a first-in-class monoclonal anti-human complement factor C5a antibody. The included data, protocols, and diagrams are intended to guide researchers in the analysis and understanding of this therapeutic agent.
Introduction
This compound is a chimeric human/mouse IgG4 monoclonal antibody that specifically binds to the soluble human complement fragment C5a with high affinity.[1][2] By neutralizing C5a, a potent anaphylatoxin and inflammatory mediator, this compound blocks its interaction with the C5a receptor (C5aR), thereby attenuating the inflammatory cascade.[1][2][3] This mechanism is crucial in various inflammatory conditions where excessive complement activation is a key pathological driver.[2] this compound's targeted approach leaves the formation of the membrane attack complex (C5b-9), an important part of the innate immune defense, intact. An Emergency Use Authorization (EUA) was granted by the US FDA for this compound (brand name Gohibic) for the treatment of COVID-19 in hospitalized adults requiring invasive mechanical ventilation (IMV) or extracorporeal membrane oxygenation (ECMO).[4][5][6] It is also under investigation for other inflammatory diseases including ANCA-associated vasculitis (AAV), hidradenitis suppurativa (HS), and pyoderma gangrenosum.[7][8][9]
Pharmacokinetic (PK) Data
The pharmacokinetics of this compound have been primarily characterized in clinical trials involving patients with severe COVID-19. The data indicates dose-dependent exposure and a half-life consistent with monoclonal antibodies.
| Parameter | Value | Population/Study | Dosing Regimen | Source |
| Geometric Mean Trough Concentration (Day 8) | 137,881.3 ng/mL (range: 21,799.3 to 302,972.1 ng/mL) | Critically ill, mechanically ventilated COVID-19 patients (PANAMO Phase 3) | 800 mg IV infusions (after three doses) | [1] |
| Plasma Trough Concentration (Day 2) | Geometric Mean: 151,702 ng/mL (range: 84,846 to 248,592 ng/mL) | Severe COVID-19 patients (PANAMO Phase 2) | Not specified | [10][11] |
| Plasma Trough Concentration (Day 8) | Geometric Mean: 139,503 ng/mL (range: 80,060 to 200,746 ng/mL) | Severe COVID-19 patients (PANAMO Phase 2) | Not specified | [10][11] |
| Elimination Half-Life (t½) | 95 hours | Healthy Subjects | Single 4 mg/kg IV dose | [12] |
| Volume of Distribution (Vd) | 0.0833 L/kg | Healthy Subjects | Single 4 mg/kg dose | [13] |
| Clearance | Decreased with increasing dose (0.02 mL/min/kg at 2 mg/kg and 0.01 mL/min/kg at 4 mg/kg) | Healthy Subjects | Single IV dose | [13] |
Pharmacodynamic (PD) Data
The primary pharmacodynamic effect of this compound is the rapid and sustained reduction of circulating C5a levels.
| Parameter | Baseline Value (Median) | Post-Treatment Value (Median) | Percent Reduction | Population/Study | Dosing Regimen | Source |
| Plasma C5a Concentration | 118.3 ng/mL | 14.5 ng/mL (by Day 8) | 87% | Critically ill, mechanically ventilated COVID-19 patients (PANAMO Phase 3) | 800 mg IV infusions | [1][2] |
| Plasma C5a Concentration | 189.98 ng/mL | 39.70 ng/mL (after first infusion) | ~79% | Severe COVID-19 patients (PANAMO Phase 2) | Not specified | [10][11] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effect by interrupting the C5a-C5aR signaling axis. The activation of the complement system through the classical, lectin, or alternative pathways converges at the cleavage of C5 into C5a and C5b. This compound specifically binds to C5a, preventing its engagement with C5aR1 and C5aR2 on various immune cells. This blockade inhibits downstream signaling events that lead to neutrophil chemotaxis, activation, degranulation, and the release of pro-inflammatory cytokines, thereby mitigating tissue damage.
Caption: this compound's mechanism of action in the complement cascade.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using ELISA
This protocol outlines a sandwich ELISA for the quantification of this compound in human plasma samples.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human C5a (for coating)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
This compound standard of known concentration
-
Patient plasma samples (heat-inactivated)
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant human C5a to 1-2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Incubation:
-
Prepare a standard curve of this compound in Assay Diluent (e.g., from 1000 ng/mL down to ~15 ng/mL).
-
Dilute plasma samples in Assay Diluent. A minimum required dilution (MRD) should be established (e.g., 1:100) to minimize matrix effects.
-
Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Analysis: Calculate this compound concentrations in samples by interpolating from the standard curve.
Protocol 2: Quantification of C5a in Human Plasma using Sandwich ELISA
This protocol describes a method for measuring C5a levels, the pharmacodynamic biomarker for this compound.
Materials:
-
Human C5a ELISA kit (commercially available kits are recommended) or individual components:
-
96-well plate pre-coated with anti-human C5a capture antibody
-
Wash Buffer
-
Assay Diluent
-
Recombinant human C5a standard
-
Biotinylated anti-human C5a detection antibody
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution
-
-
Patient plasma samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's protocol.
-
Standard and Sample Addition: Add 100 µL of C5a standards and plasma samples to the appropriate wells of the pre-coated plate. Incubate for 2-2.5 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash 4 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density at 450 nm immediately.
-
Analysis: Calculate C5a concentrations based on the standard curve.
Protocol 3: Anti-Vilobelimab Antibody (ADA) Screening using Bridging ELISA
This protocol is for the detection of antibodies directed against this compound in patient serum or plasma.
Materials:
-
96-well plates (e.g., Meso Scale Discovery or standard high-binding)
-
Biotin-labeled this compound
-
Ruthenium or HRP-labeled this compound
-
Wash Buffer
-
Assay Diluent
-
Positive Control (e.g., polyclonal anti-Vilobelimab antibody)
-
Negative Control (pooled normal human serum)
-
Patient serum/plasma samples
-
Plate reader capable of electrochemiluminescence or absorbance detection
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat with streptavidin and block.
-
Sample Incubation: Add patient samples, positive controls, and negative controls to the wells.
-
Bridging Complex Formation: Add a master mix of biotin-labeled this compound and Ruthenium/HRP-labeled this compound to each well. Incubate to allow the "bridge" to form, where an anti-Vilobelimab antibody binds to both labeled drug molecules.
-
Washing: Wash the plate to remove unbound reagents.
-
Reading: Add the appropriate read buffer (for ECL) or substrate (for HRP) and measure the signal.
-
Analysis: A screening cut point is established from the negative control population. Samples with a signal above the cut point are considered screen-positive and should be further evaluated in a confirmatory assay.
PK/PD Study Workflow and Logical Relationship
The pharmacokinetic properties of this compound (its concentration over time) directly influence its pharmacodynamic effect (the suppression of C5a). A typical clinical study workflow is designed to capture this relationship.
Caption: A typical workflow for a clinical PK/PD study of this compound.
The logical relationship between this compound's PK and PD is straightforward: sufficient plasma concentration of the drug is required to effectively bind and neutralize C5a. As the drug is cleared from the system, C5a levels are expected to return to baseline.
Caption: Logical relationship between this compound PK and PD.
References
- 1. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Randomized, Double-Blind, Phase II Study of Glucocorticoid Replacement by this compound, an Anti-C5a Monoclonal Antibody, in ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 4. COVID-19 Update: An EUA for this compound (Gohibic) for COVID-19 | The Medical Letter Inc. [secure.medicalletter.org]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. drugs.com [drugs.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Clinical Implementation of Biologics and Small Molecules in the Treatment of Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complement Inhibition in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. reference.medscape.com [reference.medscape.com]
- 13. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Clinical Trial Design: Vilobelimab in Inflammatory Skin Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design considerations for Vilobelimab, a first-in-class monoclonal anti-C5a antibody, in the context of inflammatory skin diseases, with a primary focus on Hidradenitis Suppurativa (HS). Detailed protocols for key clinical assessments are also provided to ensure standardized data collection and interpretation.
Introduction to this compound and its Mechanism of Action
This compound (formerly IFX-1) is an investigational monoclonal antibody that specifically targets and neutralizes complement component 5a (C5a).[1][2][3] C5a is a potent pro-inflammatory mediator generated during the activation of the complement cascade.[1][2] By binding to its receptor, C5aR1 (CD88), on various immune cells such as neutrophils, macrophages, and monocytes, as well as on keratinocytes, C5a triggers a cascade of inflammatory responses.[1][2] These include cell chemotaxis, activation, and the release of pro-inflammatory cytokines, all of which are implicated in the pathogenesis of numerous inflammatory diseases.[1][2] In inflammatory skin conditions like hidradenitis suppurativa, the C5a/C5aR1 pathway is believed to play a crucial role in driving the persistent inflammation and tissue damage.[4] this compound's mechanism of action involves the sequestration of C5a, thereby preventing its interaction with C5aR1 and mitigating the downstream inflammatory cascade.[5]
Signaling Pathway of C5a-C5aR1 Axis in Inflammatory Skin Diseases
The binding of C5a to its G protein-coupled receptor, C5aR1, on immune and skin cells initiates a complex signaling cascade that contributes to the inflammatory milieu in diseases like HS and psoriasis.[1][2][3][6] This pathway is a key driver of neutrophil recruitment and activation, a hallmark of many inflammatory dermatoses.[1][2]
Clinical Trial Design for this compound in Hidradenitis Suppurativa
Based on the completed Phase IIb SHINE trial and the planned Phase III program, the following provides a template for a robust clinical trial design for this compound in patients with moderate to severe HS.[4][7][8][9][10]
Study Design Overview
A randomized, double-blind, placebo-controlled, multicenter study is the gold standard for evaluating the efficacy and safety of this compound in HS.
References
- 1. What's the latest update on the ongoing clinical trials related to Hidradenitis Suppurativa? [synapse.patsnap.com]
- 2. C5a/C5aR1 Pathway Is Critical for the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5a/C5aR1 Pathway Is Critical for the Pathogenesis of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. InflaRx Provides Update on Development Plans for this compound in Hidradenitis Suppurativa | Nasdaq [nasdaq.com]
- 5. This compound [inflarx.de]
- 6. C5a/C5aR1 mediates IMQ-induced psoriasiform skin inflammation by promoting IL-17A production from γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Press Release [inflarx.de]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound to improve clinical outcomes of moderate-to-severe hidradenitis suppurativa through an adjunctive effect on draining tunnels: Results of the SHINE double-blind, placebo-controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Research of Vilobelimab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab, also known as IFX-1, is a first-in-class monoclonal antibody that targets the human complement component C5a.[1] By selectively binding to C5a, this compound effectively blocks its interaction with the C5a receptor 1 (C5aR1), a key driver of inflammatory responses.[1][2] This targeted mechanism inhibits the downstream effects of C5a, including neutrophil activation, cytokine release, and endothelial damage, without interfering with the formation of the membrane attack complex (C5b-9), an essential component of the innate immune system's defense against pathogens.[1][2] Preclinical studies have demonstrated this compound's potential in controlling inflammatory response-driven tissue and organ damage, making it a promising candidate for various inflammatory and infectious diseases.[3][4][5]
These application notes provide a comprehensive overview of the dosing and administration of this compound in preclinical research settings, with a focus on sepsis and acute respiratory distress syndrome (ARDS) models.
Mechanism of Action: C5a-C5aR1 Signaling Pathway
This compound exerts its anti-inflammatory effects by disrupting the C5a-C5aR1 signaling axis. C5a, a potent anaphylatoxin generated during complement activation, binds to its G protein-coupled receptor, C5aR1, on various immune cells, particularly neutrophils.[1][2] This interaction triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and reactive oxygen species, contributing to the pathogenesis of sepsis and ARDS. This compound specifically neutralizes C5a, preventing its engagement with C5aR1 and thereby mitigating the inflammatory cascade.
Preclinical Dosing and Administration
The following tables summarize the reported dosing and administration of this compound in various preclinical animal models. It is important to note that optimal dosing may vary depending on the specific animal model, disease indication, and experimental endpoints.
Table 1: this compound Dosing in Non-Human Primate Models
| Species | Disease Model | Dose | Route of Administration | Dosing Schedule | Reference |
| African Green Monkey | Avian Influenza (H7N9) Virus-Induced Acute Lung Injury | 5 mg/kg | Intravenous (IV) | Single dose administered 30 minutes after virus inoculation. | [6][7] |
| Cynomolgus Monkey | Toxicology Study | Up to 50.6 mg/kg/week | Intravenous (IV) | Once every 7 days throughout gestation. | [8] |
Table 2: this compound Dosing Considerations from Rodent Models of Sepsis and ARDS
| Animal Model | Disease Induction | Potential Dosing Strategy for this compound | Route of Administration | Key Considerations |
| Mouse/Rat | Cecal Ligation and Puncture (CLP) | Dose-ranging studies from 1-10 mg/kg. | Intravenous (IV) or Intraperitoneal (IP) | Administration timing is critical (prophylactic, early, or late intervention). |
| Mouse/Rat | LPS-Induced ARDS | Dose-ranging studies from 1-10 mg/kg. | Intravenous (IV) or Intraperitoneal (IP) | Route and timing of LPS administration will influence disease severity. |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This protocol describes a standardized procedure for inducing polymicrobial sepsis in mice, which can be utilized to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline
-
This compound or vehicle control
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Carefully ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., ligating 50% of the cecum for moderate sepsis).[9][10]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal content can be extruded to ensure patency.[10]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin).
-
Administer this compound or vehicle control at the desired dose and route (e.g., IV via tail vein or IP) at a predetermined time point (e.g., 30 minutes post-CLP).
-
Provide fluid resuscitation with pre-warmed sterile saline (e.g., 1 mL subcutaneously).
-
Monitor animals closely for signs of sepsis and survival.
-
At selected time points, collect blood and tissue samples for analysis of inflammatory markers, bacterial load, and organ damage.
Protocol 2: LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Rats
This protocol outlines a method for inducing ARDS in rats to assess the therapeutic potential of this compound.
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Intratracheal administration device (e.g., microsprayer)
-
This compound or vehicle control
Procedure:
-
Anesthetize the rat with a suitable anesthetic.
-
Intubate the rat or surgically expose the trachea.
-
Instill LPS (e.g., 5-10 mg/kg) dissolved in sterile saline intratracheally using a microsprayer to ensure distribution into the lungs.[11]
-
Administer this compound or vehicle control at the desired dose and route (e.g., IV via tail vein) at a specified time relative to LPS challenge (e.g., 1 hour post-LPS).
-
Monitor the animals for signs of respiratory distress.
-
At a predetermined endpoint (e.g., 6, 24, or 48 hours post-LPS), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total cell count, differential cell counts (especially neutrophils), and protein concentration as a measure of alveolar-capillary barrier injury.
-
Process lung tissue for histological analysis (e.g., H&E staining) to assess lung injury, including edema, inflammation, and hyaline membrane formation.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical model of sepsis.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases by targeting the C5a-C5aR1 axis. The provided application notes and protocols offer a framework for researchers to design and execute preclinical studies to further investigate the efficacy and mechanism of action of this compound. Careful consideration of the animal model, disease induction method, and dosing regimen is crucial for obtaining robust and translatable results.
References
- 1. The Treatment of Acute Respiratory Distress Syndrome in Rats With a Peritoneal Dosing System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inflarx.de [inflarx.de]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5a inhibitor protects against ischemia/reperfusion injury in rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with anti-C5a antibody improves the outcome of H7N9 virus infection in African green monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment With Anti-C5a Antibody Improves the Outcome of H7N9 Virus Infection in African Green Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. Sepsis modeling in mice: ligation length is a major severity factor in cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of acute respiratory distress syndrome in rats by lipopolysaccharide and its effect on oxidative stress and antioxidant status in lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring C5a Levels in Response to Vilobelimab Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab (also known as IFX-1 and by the brand name Gohibic) is a first-in-class monoclonal antibody that targets the complement component C5a.[1][2] C5a is a potent pro-inflammatory peptide generated during the activation of the complement system, a crucial part of the innate immune system.[1] By binding with high affinity to C5a, this compound effectively neutralizes its activity, preventing its interaction with its receptor, C5aR, and thereby dampening the inflammatory cascade.[1][2] This mechanism of action makes this compound a promising therapeutic agent for conditions characterized by excessive inflammation and complement activation, such as severe sepsis, septic shock, and acute respiratory distress syndrome (ARDS), including that associated with COVID-19.[1][2][3]
Measuring C5a levels in patients treated with this compound is a critical component of clinical research and drug development. It serves to confirm the drug's mechanism of action, assess its pharmacodynamic effect, and explore the correlation between C5a suppression and clinical outcomes. These application notes provide a summary of the effect of this compound on C5a levels observed in clinical trials and offer a detailed protocol for the quantification of C5a in human plasma samples using an enzyme-linked immunosorbent assay (ELISA).
C5a Signaling Pathway and this compound's Mechanism of Action
The complement system can be activated through the classical, lectin, and alternative pathways, all of which converge on the cleavage of C5 into C5a and C5b.[2][4] C5a then binds to its receptors (C5aR1 and C5aR2) on various immune cells, such as neutrophils, monocytes, and macrophages, triggering a cascade of pro-inflammatory responses.[5][6] this compound specifically targets and neutralizes C5a, inhibiting these downstream effects without interfering with the formation of the C5b-9 membrane attack complex (MAC), which is essential for pathogen lysis.[2][5]
Quantitative Data on C5a Reduction by this compound
Clinical studies have consistently demonstrated that this compound administration leads to a rapid and significant reduction in circulating C5a levels in patients. The following tables summarize the key findings from the PANAMO and SCIENS clinical trials.
Table 1: C5a Levels in Response to this compound in the PANAMO Phase II/III Study (Severe COVID-19)
| Time Point | This compound + Best Supportive Care (BSC) | Placebo + BSC |
| Baseline (Median, ng/mL) | 118.3 - 189.98[7][8][9][10][11] | 104.6 - 158.53[7][9][10][11] |
| Post-First Infusion (Median, ng/mL) | 19.3 - 39.70[8][9][10] | 95.5 - 158.53[8][9][10] |
| Day 8 (Median, ng/mL) | 14.5[11] | 119.2[11] |
| % Reduction from Baseline at Day 8 | 87%[7][11] | -11% (increase)[11] |
Table 2: C5a Levels in Response to this compound in the SCIENS Phase IIa Study (Sepsis/Septic Shock)
| Dosing Cohort | Duration of Significant C5a Suppression |
| Cohort 1 (2 x 2 mg/kg) | 24 hours (recovery at 72 hours)[3] |
| Cohort 2 (2 x 4 mg/kg) | 72 hours (recovery at 5 days)[3] |
| Cohort 3 (3 x 4 mg/kg) | 5 days (recovery > 8 days)[3] |
Experimental Protocol: Quantification of Human C5a by ELISA
This protocol provides a general procedure for the quantitative measurement of human C5a in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA). It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.
1. Principle of the Assay
This assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human C5a is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any C5a present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human C5a is added to the wells. Following a wash to remove any unbound antibody-biotin reagent, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of C5a bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials and Reagents
-
Human C5a ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Wash bottle, manifold dispenser, or automated plate washer
-
Tubes for standard and sample dilutions
-
Plate shaker (optional)
3. Sample Collection and Preparation
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[12] Aliquot the plasma and store samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]
-
Sample Dilution: Dilute plasma samples in the assay diluent provided with the kit. The dilution factor will depend on the expected C5a concentration and should be optimized.
4. Assay Procedure
The following is a generalized workflow. Refer to the specific kit manual for detailed instructions and incubation times.
5. Calculation of Results
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve-fit to generate the standard curve.
-
Determine the concentration of C5a in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual C5a concentration in the original sample.
6. Quality Control
-
Run standards and samples in duplicate or triplicate.
-
Include a blank well (assay diluent only) to subtract background absorbance.
-
The coefficient of variation (CV) between duplicate wells should be less than 15%.
Conclusion
The measurement of C5a levels is a valuable tool for researchers and clinicians working with this compound. The data from clinical trials clearly demonstrate the potent C5a-neutralizing effect of this therapeutic antibody. The provided ELISA protocol offers a robust and reliable method for quantifying C5a in patient samples, enabling the assessment of pharmacodynamic responses and their correlation with clinical outcomes. Adherence to standardized laboratory procedures and the specific instructions of the chosen ELISA kit is essential for obtaining accurate and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock—A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for In Vivo Imaging of Vilobelimab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab is a chimeric monoclonal IgG4 antibody that specifically targets and neutralizes the human complement component C5a.[1][2] C5a is a potent pro-inflammatory mediator generated during complement activation.[3][4] By binding to C5a, this compound prevents its interaction with the C5a receptor 1 (C5aR1), thereby blocking the downstream inflammatory cascade.[1][3] This mechanism of action makes this compound a promising therapeutic agent for various inflammatory diseases.
In vivo imaging techniques are crucial for the preclinical and clinical development of therapeutic antibodies like this compound. These techniques enable the non-invasive visualization and quantification of the antibody's biodistribution, target engagement, and pharmacodynamic effects, providing valuable insights into its efficacy and safety. This document provides detailed application notes and protocols for validated in vivo imaging approaches applicable to this compound studies.
Signaling Pathway of C5a and this compound's Mechanism of Action
The C5a/C5aR1 signaling axis plays a critical role in inflammatory responses. Upon binding of C5a to its G protein-coupled receptor, C5aR1, a signaling cascade is initiated, leading to chemotaxis, degranulation of immune cells, and the release of pro-inflammatory cytokines. This compound acts by sequestering C5a, thus preventing the activation of this pathway.
In Vivo Imaging Modalities for this compound Studies
Two primary imaging modalities are well-suited for in vivo studies of monoclonal antibodies like this compound: radionuclide imaging (specifically Positron Emission Tomography - PET) and optical imaging (fluorescence-based methods).
Immuno-PET Imaging with Zirconium-89
Immuno-PET allows for the highly sensitive, quantitative, and whole-body imaging of the biodistribution of a radiolabeled antibody. Zirconium-89 (89Zr) is an ideal radionuclide for labeling full-length antibodies like this compound due to its relatively long half-life (78.4 hours), which matches the typical biological half-life of IgG molecules.
Application: To determine the whole-body biodistribution, tumor/inflammation targeting, and pharmacokinetics of this compound.
Experimental Workflow:
Protocol: 89Zr-Labeling and Immuno-PET Imaging of this compound
Materials:
-
This compound
-
Deferoxamine-NCS (DFO-NCS)
-
89Zr-oxalate
-
PD-10 desalting columns
-
Sodium bicarbonate buffer (0.5 M, pH 9.0)
-
Gentisic acid
-
HEPES buffer (0.5 M, pH 7.0)
-
Sterile, pyrogen-free saline
-
Animal model of inflammation (e.g., LPS-induced lung injury, collagen-induced arthritis)
-
PET/CT scanner
Procedure:
-
Conjugation of DFO to this compound:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in phosphate-buffered saline (PBS).
-
Adjust the pH of the antibody solution to 8.8-9.0 using sodium bicarbonate buffer.
-
Add a 5-fold molar excess of DFO-NCS (dissolved in DMSO) to the antibody solution.
-
Incubate for 1 hour at 37°C with gentle shaking.
-
Remove unconjugated DFO using a PD-10 desalting column equilibrated with saline.
-
Determine the protein concentration and the number of chelators per antibody.
-
-
Radiolabeling with 89Zr:
-
Add 1-2 mCi of 89Zr-oxalate to a sterile, pyrogen-free reaction vial.
-
Add HEPES buffer to adjust the pH to 7.0.
-
Add the DFO-conjugated this compound (typically 100-200 µg).
-
Incubate for 1 hour at 37°C with gentle shaking.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC).
-
Assess the immunoreactivity of the 89Zr-DFO-Vilobelimab by ELISA or cell binding assay.
-
-
In Vivo Imaging:
-
Anesthetize the animal model of inflammation.
-
Administer a defined dose of 89Zr-DFO-Vilobelimab (e.g., 100 µCi) via intravenous injection.
-
Perform PET/CT scans at various time points post-injection (e.g., 24, 48, 72, and 144 hours).
-
Reconstruct the PET images and quantify the tracer uptake in various organs and the site of inflammation, expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex Vivo Biodistribution:
-
At the final imaging time point, euthanize the animals.
-
Harvest organs of interest, weigh them, and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each organ to validate the imaging data.
-
Quantitative Data Summary (Hypothetical Data for 89Zr-Vilobelimab in a Murine Model of Lung Inflammation):
| Organ | 24h (%ID/g) | 72h (%ID/g) | 144h (%ID/g) |
| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 |
| Lungs (Inflamed) | 12.8 ± 1.9 | 15.3 ± 2.5 | 10.2 ± 1.7 |
| Lungs (Healthy) | 5.1 ± 0.9 | 4.2 ± 0.7 | 2.5 ± 0.4 |
| Liver | 8.9 ± 1.3 | 7.1 ± 1.1 | 5.8 ± 0.9 |
| Spleen | 6.5 ± 1.0 | 5.8 ± 0.9 | 4.3 ± 0.7 |
| Kidneys | 4.3 ± 0.7 | 3.5 ± 0.6 | 2.1 ± 0.3 |
| Muscle | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
Near-Infrared Fluorescence (NIRF) Imaging
NIRF imaging offers a non-ionizing alternative for assessing antibody biodistribution, particularly in superficial tissues, and for dynamic imaging studies. It is also well-suited for ex vivo organ analysis.
Application: To visualize the accumulation of this compound in inflamed tissues, especially in skin and joints, and for high-resolution ex vivo analysis of organ distribution.
Experimental Workflow:
Protocol: NIRF Labeling and Imaging of this compound
Materials:
-
This compound
-
NHS-ester conjugated NIR fluorophore (e.g., Cy5.5-NHS, Alexa Fluor 750-NHS)
-
Dialysis cassettes
-
PBS
-
Animal model of inflammation
-
In vivo fluorescence imaging system
Procedure:
-
Labeling of this compound with NIR Fluorophore:
-
Dissolve this compound in a carbonate/bicarbonate buffer (pH 8.5).
-
Add a 10-fold molar excess of the NHS-ester conjugated NIR fluorophore (dissolved in DMSO).
-
Incubate for 1-2 hours at room temperature in the dark with gentle stirring.
-
Remove unconjugated dye by dialysis against PBS.
-
Determine the protein concentration and the degree of labeling.
-
-
In Vivo Imaging:
-
Anesthetize the animal model of inflammation.
-
Administer a defined dose of NIRF-Vilobelimab (e.g., 10-20 µg) via intravenous injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Quantify the fluorescence intensity in the region of interest (e.g., inflamed paw, skin lesion).
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the animals.
-
Harvest organs of interest and image them using the fluorescence imaging system.
-
Homogenize the organs and measure the fluorescence using a plate reader to quantify the antibody distribution.
-
Quantitative Data Summary (Hypothetical Data for NIRF-Vilobelimab in a Murine Model of Arthritis):
| Time Point | Fluorescence Intensity (Arbitrary Units) - Inflamed Paw | Fluorescence Intensity (Arbitrary Units) - Contralateral Paw |
| 1 hour | 1.5 x 108 ± 0.2 x 108 | 0.8 x 108 ± 0.1 x 108 |
| 24 hours | 3.2 x 108 ± 0.4 x 108 | 1.1 x 108 ± 0.2 x 108 |
| 48 hours | 2.8 x 108 ± 0.3 x 108 | 0.9 x 108 ± 0.1 x 108 |
Imaging Pharmacodynamic Effects of this compound
In vivo imaging can also be used to assess the downstream effects of this compound on inflammatory processes, such as the recruitment of immune cells.
Application: To visualize and quantify the inhibition of neutrophil infiltration into inflamed tissues following this compound treatment.
Protocol: In Vivo Imaging of Neutrophil Infiltration
This can be achieved using reporter mice with fluorescently labeled neutrophils (e.g., LysM-eGFP mice) or by adoptively transferring labeled neutrophils.
Materials:
-
LysM-eGFP mice or wild-type mice and fluorescently labeled neutrophils
-
Intravital microscopy or whole-body fluorescence imaging system
-
Inflammatory stimulus (e.g., LPS)
-
This compound
Procedure:
-
Induction of Inflammation:
-
Induce localized inflammation in the animal model (e.g., intraperitoneal injection of LPS).
-
-
Treatment:
-
Administer this compound or a control antibody to different groups of animals.
-
-
Imaging:
-
At the peak of inflammation, anesthetize the animals.
-
For intravital microscopy, surgically expose the tissue of interest (e.g., cremaster muscle, mesentery) and image the recruitment of GFP-positive neutrophils.
-
For whole-body imaging, acquire fluorescence images to assess the accumulation of fluorescent neutrophils at the site of inflammation.
-
-
Quantification:
-
Quantify the number of adherent and extravasated neutrophils per field of view (intravital microscopy) or the total fluorescence intensity at the site of inflammation (whole-body imaging).
-
Conclusion
The in vivo imaging techniques described in these application notes and protocols provide powerful tools for the preclinical and clinical evaluation of this compound. Immuno-PET with 89Zr offers sensitive and quantitative whole-body biodistribution data, while NIRF imaging is a valuable method for dynamic and ex vivo studies. Furthermore, imaging the pharmacodynamic effects of this compound on immune cell trafficking can provide direct evidence of its anti-inflammatory activity. The selection of the appropriate imaging modality will depend on the specific research question and the animal model being used. These approaches will undoubtedly contribute to a comprehensive understanding of this compound's pharmacology and facilitate its translation to the clinic.
References
- 1. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [inflarx.de]
- 3. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preservation of C3, C5, and C5a functional activities by a new radiolabeling method; demonstration of C5 products in complement-activated serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarker Analysis in Vilobelimab Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker analysis strategies employed in clinical trials of Vilobelimab, a first-in-class monoclonal antibody targeting complement component C5a.[1][2][3] The following sections detail the quantitative biomarker data, experimental protocols for key assays, and visual representations of the underlying biological pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is an investigational therapeutic that selectively binds to and neutralizes C5a, a potent pro-inflammatory peptide generated during the activation of the complement system.[4][5] Unchecked C5a activity can lead to a hyperinflammatory state, contributing to the pathogenesis of various diseases, including severe COVID-19, hidradenitis suppurativa (HS), and pyoderma gangrenosum (PG).[4][6][7] By inhibiting C5a, this compound aims to mitigate this excessive inflammatory response, thereby reducing tissue damage and improving clinical outcomes.[4][8]
Quantitative Biomarker Data
The following tables summarize the key quantitative biomarker findings from this compound clinical trials across different indications.
Table 1: Biomarker Analysis in Severe COVID-19 Patients (PANAMO Trial)
| Biomarker | Treatment Group | Baseline Level (Median, IQR) | Post-Treatment Level (Median, IQR) | Percentage Change | P-value | Citation |
| C5a | This compound + BSC | 118.3 ng/mL (71.2–168.2) | 14.5 ng/mL (9.5–21.0) at Day 8 | ↓ 87% | < 0.001 | [9] |
| BSC Only | 104.6 ng/mL (77.5–156.6) | 119.2 ng/mL (85.9–152.1) at Day 8 | ↑ 11% | [9] | ||
| IL-8 | This compound + BSC | - | Statistically more suppressed | - | 0.03 | [10][11] |
| BSC Only | - | - | - | [10][11] | ||
| ADAMTS13 | This compound + BSC | - | Levels maintained | Protective effect suggested | < 0.01 | [10][11] |
| BSC Only | - | Levels decreased over time | - | [10][11] |
BSC: Best Supportive Care; IQR: Interquartile Range
Table 2: Biomarker and Clinical Endpoint Analysis in Pyoderma Gangrenosum (Phase 2a Trial)
| Biomarker / Endpoint | Dosing Group | Observation | Result | Citation |
| C5a | All dose groups | Reduction from baseline | ~90% reduction by Day 15 | [12][13] |
| 1600 mg & 2400 mg bi-weekly | Sustained reduction | Sustained out to Day 99 | [12][13] | |
| Clinical Remission (PGA score ≤ 1) | High dose cohort | Target ulcer closure | 85.7% (6 out of 7) of patients | [2] |
PGA: Physician Global Assessment
Table 3: Clinical Endpoint Analysis in Hidradenitis Suppurativa (SHINE Phase 2b Trial - Post-Hoc Analysis)
| Clinical Endpoint | Treatment Group | Placebo-Adjusted Reduction | Result | Citation |
| Draining Tunnels (dT) | This compound (1200 mg) | 45.2% | Significant reduction | [14][15] |
| Total Lesion Counts (ANdT) | This compound (1200 mg) | 25.1% | Significant reduction | [14][15] |
| International HS4 Score (IHS4) | This compound (1200 mg) | 31.6% | Significant reduction | [14][15] |
ANdT: Abscesses, Nodules, and Draining Tunnels
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for biomarker analysis in a clinical trial setting.
Caption: this compound binds to C5a, preventing its interaction with the C5a receptor.
Caption: General workflow for biomarker analysis in this compound clinical trials.
Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are provided below. These protocols are representative of the techniques used in the this compound clinical trials.[16][17]
Protocol 1: Quantification of C5a in Human Plasma by Enzyme-Linked Immunosorbent Assay (ELISA)
1. Principle: This sandwich ELISA protocol outlines the steps for the quantitative measurement of human C5a. A capture antibody specific for C5a is coated onto a microplate. Standards and samples are added, and the C5a present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to produce a color change, which is proportional to the amount of C5a.
2. Materials:
- Human C5a ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, and substrate)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Stop solution (e.g., 2N H₂SO₄)
- Deionized water
- Plate shaker
3. Procedure:
- Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
- Plate Preparation: Add 100 µL of assay diluent to each well.
- Standard Curve: Create a standard curve by performing serial dilutions of the C5a standard. Add 100 µL of each standard dilution to the appropriate wells.
- Sample Addition: Add 100 µL of patient plasma samples to the wells. It is recommended to run samples in duplicate or triplicate.
- Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
- Washing: Aspirate each well and wash 4 times with 300 µL of wash buffer per well. Ensure complete removal of liquid after the last wash.
- Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
- Incubation: Seal the plate and incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 6.
- Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.
- Incubation: Seal the plate and incubate for 20 minutes at room temperature in the dark.
- Washing: Repeat the wash step as in step 6.
- Substrate Development: Add 100 µL of TMB substrate solution to each well.
- Incubation: Incubate for 10-20 minutes at room temperature in the dark, monitoring for color development.
- Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
- Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis:
- Calculate the mean absorbance for each set of replicate standards and samples.
- Subtract the mean zero standard absorbance from all other readings.
- Plot the mean absorbance for the standards on the y-axis against the concentration on the x-axis and draw a standard curve.
- Use the standard curve to determine the concentration of C5a in the patient samples.
Protocol 2: Multiplex Quantification of IL-8 and other Cytokines using Luminex Platform
1. Principle: The Luminex platform allows for the simultaneous measurement of multiple analytes in a single sample. This protocol provides a general outline for quantifying IL-8 and other inflammatory markers. Analyte-specific antibodies are coupled to unique sets of magnetic beads. Beads are incubated with the sample, allowing the analytes to bind. A biotinylated detection antibody cocktail is then added, followed by a streptavidin-phycoerythrin (PE) reporter. The beads are read on a Luminex instrument, which identifies each bead by its internal color code and quantifies the analyte based on the PE fluorescence intensity.
2. Materials:
- Luminex multiplex assay kit for human cytokines (including IL-8)
- Luminex instrument (e.g., MAGPIX®, Luminex 200™)
- Magnetic plate washer
- Microplate shaker
- Patient plasma samples and standards
3. Procedure:
- Reagent and Sample Preparation: Prepare reagents, standards, and plasma samples according to the kit manufacturer's instructions.
- Plate Setup: Add wash buffer to the wells of the provided 96-well plate and then remove it using the magnetic washer.
- Bead Addition: Vortex the antibody-coupled magnetic beads and add 50 µL to each well.
- Washing: Wash the beads twice with wash buffer using the magnetic plate washer.
- Sample/Standard Incubation: Add 50 µL of standards or patient samples to the appropriate wells.
- Incubation: Seal the plate and incubate on a plate shaker for 2 hours at room temperature or overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Detection Antibody Incubation: Add 50 µL of the biotinylated detection antibody cocktail to each well.
- Incubation: Seal the plate and incubate on a plate shaker for 1 hour at room temperature.
- Streptavidin-PE Incubation: Add 50 µL of Streptavidin-PE to each well.
- Incubation: Seal the plate and incubate on a plate shaker for 30 minutes at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Resuspension: Resuspend the beads in 100 µL of sheath fluid.
- Plate Reading: Read the plate on the Luminex instrument according to the manufacturer's software instructions.
4. Data Analysis:
- Use the Luminex software to generate a standard curve for each analyte (e.g., IL-8).
- The software will then calculate the concentration of each analyte in the patient samples based on the respective standard curves.
Protocol 3: Quantification of ADAMTS13 Activity in Human Plasma
1. Principle: This protocol describes a method to measure the activity of ADAMTS13, a von Willebrand factor (VWF) cleaving protease. A common method is a FRET-based assay. A synthetic VWF73 peptide substrate, which contains a fluorescent donor and a quencher, is used. In the presence of active ADAMTS13, the peptide is cleaved, separating the donor and quencher and resulting in an increase in fluorescence.
2. Materials:
- ADAMTS13 activity assay kit (containing VWF73 substrate, buffers, standards)
- Fluorescence microplate reader
- Patient plasma samples (citrated)
- Incubator at 37°C
3. Procedure:
- Reagent and Sample Preparation: Prepare all reagents as per the kit instructions. Dilute patient plasma and standards in the provided buffer.
- Reaction Setup: Add diluted plasma samples and standards to the wells of a black 96-well microplate.
- Substrate Addition: Add the VWF73 FRET substrate to all wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
- Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.
4. Data Analysis:
- Generate a standard curve by plotting the fluorescence intensity of the standards against their known ADAMTS13 activity.
- Determine the ADAMTS13 activity in the patient samples by interpolating their fluorescence values from the standard curve.
Conclusion
The biomarker data from this compound clinical trials consistently demonstrate effective target engagement through the significant reduction of C5a levels across various inflammatory conditions.[9][10][12] This is often correlated with improvements in clinical endpoints.[2][14] The protocols outlined above provide a framework for the reliable quantification of these key biomarkers, which is essential for evaluating the pharmacodynamic effects of this compound and understanding its therapeutic potential.
References
- 1. InflaRx’s GOHIBIC (this compound) Selected for First BARDA-Sponsored Clinical Trial to Evaluate Novel Host-Directed Therapeutics for Acute Respiratory Distress Syndrome (ARDS) - BioSpace [biospace.com]
- 2. inflarx.de [inflarx.de]
- 3. Press Release [inflarx.de]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What's the latest update on the ongoing clinical trials related to Hidradenitis Suppurativa? [synapse.patsnap.com]
- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. InflaRx Showcases this compound’s Role in Immuno-Dermatology at the 2025 AAD Annual Meeting - BioSpace [biospace.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Press Release [inflarx.de]
- 15. dermatologytimes.com [dermatologytimes.com]
- 16. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Vilobelimab Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays designed to assess the biological activity of Vilobelimab, a monoclonal antibody targeting the complement component C5a. By effectively neutralizing C5a, this compound blocks its interaction with the C5a receptor 1 (C5aR1), a G-protein coupled receptor (GPCR), thereby mitigating the downstream inflammatory cascade.[1][2][3] The following protocols are essential for preclinical and clinical research to characterize the potency and mechanism of action of this compound.
Introduction to this compound
This compound is a chimeric human/mouse IgG4 monoclonal antibody that binds with high affinity to human C5a, a potent pro-inflammatory mediator.[1][4] Uncontrolled activation of the complement system and subsequent generation of C5a are implicated in the pathogenesis of numerous inflammatory conditions. C5a exerts its effects primarily through C5aR1, leading to neutrophil activation and chemotaxis, release of pro-inflammatory cytokines, and endothelial cell activation.[2][5] this compound's mechanism of action involves the specific neutralization of C5a, preventing its engagement with C5aR1 and thereby inhibiting these inflammatory processes.[3][6] Clinical studies have demonstrated that this compound effectively reduces circulating C5a levels in patients with severe inflammatory conditions like sepsis and COVID-19.[2][4][7]
Key Cell-Based Assays for this compound Activity
A panel of cell-based assays is crucial for elucidating the functional consequences of this compound's interaction with C5a. These assays provide quantitative data on the antibody's ability to inhibit C5a-mediated cellular responses. The core assays described in these notes are:
-
C5aR1 Binding Inhibition Assay (Flow Cytometry): To determine the ability of this compound to block the binding of C5a to its receptor on the cell surface.
-
Chemotaxis Assay: To assess the inhibitory effect of this compound on C5a-induced migration of immune cells, primarily neutrophils.
-
C5aR1 Internalization Assay: To measure the prevention of C5a-induced internalization of the C5aR1 receptor.
-
Cytokine Release Assay: To quantify the reduction in pro-inflammatory cytokine secretion from immune cells stimulated with C5a in the presence of this compound.
C5aR1 Binding Inhibition Assay
This assay evaluates the efficacy of this compound in preventing the binding of C5a to its receptor, C5aR1, expressed on the surface of target cells.
Experimental Protocol
a. Cell Preparation:
-
Culture human neutrophils or a cell line expressing C5aR1 (e.g., U937 or HL-60) under standard conditions.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) to a final concentration of 1 x 10^6 cells/mL.
b. Assay Procedure:
-
Pre-incubate this compound at various concentrations (e.g., 0.01 to 100 µg/mL) with a fixed, sub-saturating concentration of fluorescently labeled C5a (e.g., FITC-C5a) for 30 minutes at 4°C.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add 50 µL of the this compound/FITC-C5a mixture to the cells.
-
Include controls: unstained cells, cells with FITC-C5a only (maximum binding), and cells with a high concentration of unlabeled C5a and FITC-C5a (non-specific binding).
-
Incubate for 1 hour at 4°C, protected from light.
-
Wash the cells three times with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Analyze the samples by flow cytometry, measuring the mean fluorescence intensity (MFI) in the FITC channel.
c. Data Analysis:
-
Calculate the percentage of binding inhibition using the following formula: % Inhibition = 100 * (1 - (MFI_sample - MFI_non-specific) / (MFI_max - MFI_non-specific))
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.
Data Presentation
| This compound (µg/mL) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (No Antibody) | 5000 | 0 |
| 0.01 | 4500 | 11.1 |
| 0.1 | 3500 | 33.3 |
| 1 | 2000 | 66.7 |
| 10 | 1200 | 84.4 |
| 100 | 1050 | 87.8 |
| Non-specific | 1000 | 100 |
Note: The data presented in this table is illustrative.
Experimental Workflow Diagram
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directional migration of immune cells towards a C5a gradient.
Experimental Protocol
a. Cell Preparation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Wash the cells and resuspend in chemotaxis buffer (e.g., HBSS with 0.1% BSA) to a concentration of 2 x 10^6 cells/mL.
b. Assay Procedure:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
In the lower chamber, add chemotaxis buffer alone (negative control), C5a (chemoattractant, e.g., 10 nM), or C5a pre-incubated with varying concentrations of this compound for 30 minutes.
-
Place the membrane over the lower chamber.
-
Add 50 µL of the cell suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
c. Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration induced by C5a alone.
-
Determine the IC50 of this compound for the inhibition of chemotaxis.
Data Presentation
| Condition | This compound (µg/mL) | Average Migrated Cells/Field | % Inhibition of Chemotaxis |
| Negative Control | - | 15 | - |
| C5a (10 nM) | 0 | 250 | 0 |
| C5a + this compound | 0.1 | 180 | 29.8 |
| C5a + this compound | 1 | 95 | 66.0 |
| C5a + this compound | 10 | 30 | 93.6 |
Note: The data presented in this table is illustrative.
Signaling Pathway Diagram```dot
Cytokine Release Assay
This assay measures the inhibitory effect of this compound on the C5a-induced secretion of pro-inflammatory cytokines, such as IL-6 and TNF-α, from immune cells.
Experimental Protocol
a. Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient.
-
Plate the PBMCs in a 96-well culture plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
b. Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with C5a (e.g., 50 nM). For some cell types, a co-stimulant like LPS may be required.
-
Include unstimulated and C5a-only controls.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the cell-free supernatant.
-
Measure the concentration of the desired cytokines (e.g., IL-6, TNF-α) in the supernatant using a specific ELISA kit or a multiplex bead-based immunoassay.
c. Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release by this compound compared to the C5a-only control.
-
Calculate the IC50 value for the inhibition of each cytokine.
Data Presentation
| This compound (µg/mL) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 Release | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Release |
| 0 (Unstimulated) | 50 | - | 30 | - |
| 0 (C5a only) | 1200 | 0 | 800 | 0 |
| 0.1 | 900 | 26.1 | 650 | 19.5 |
| 1 | 450 | 65.2 | 300 | 64.9 |
| 10 | 150 | 91.3 | 80 | 93.5 |
Note: The data presented in this table is illustrative.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock—A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vilobelimab stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Vilobelimab, along with troubleshooting guides and frequently asked questions for its use in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, sold under the brand name Gohibic, is a chimeric (human/mouse) monoclonal IgG4 kappa antibody.[1][2] It is designed to specifically bind to the human complement component C5a, a potent pro-inflammatory mediator.[1][2][3] By binding to C5a, this compound blocks its interaction with the C5a receptor (C5aR1), thereby inhibiting the inflammatory cascade associated with C5a activation.[4][5] This mechanism is crucial for its therapeutic effects but also for designing relevant in vitro experiments. This compound is a specific inhibitor of C5a and does not block the formation of the C5b-9 membrane attack complex (MAC), an important component of the innate immune system's defense against pathogens.[3]
Q2: What is the formulation of this compound provided for clinical use?
The commercially available formulation of this compound (Gohibic) is a sterile, preservative-free, clear to slightly opalescent, and colorless solution. The key components of the formulation are detailed in the table below. Understanding these components is crucial for designing appropriate experimental controls and buffer systems.
| Component | Concentration (per mL) | Purpose |
| This compound | 10 mg | Active Ingredient |
| Sodium chloride | 8.8 mg | Tonicity Agent |
| Dibasic sodium phosphate (B84403) | 0.97 mg | Buffering Agent |
| Monobasic sodium phosphate | 0.4 mg | Buffering Agent |
| Polysorbate 80 | 0.5 mg | Surfactant (stabilizer) |
| Water for Injection | q.s. to 1 mL | Vehicle |
| Final pH | 6.6 – 7.3 |
Source: Fact Sheet for Healthcare Providers: Emergency Use Authorization for Gohibic - FDA[6]
Stability and Storage Conditions
Recommended Storage for Unopened Vials
For research purposes, it is critical to adhere to the manufacturer's storage recommendations to ensure the integrity and activity of this compound.
| Condition | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To maintain protein stability and prevent degradation. |
| Light Exposure | Store in original carton to protect from light | To prevent light-induced degradation of the antibody. |
| Freezing | Do not freeze | Freezing and thawing can lead to aggregation and loss of activity. |
| Agitation | Do not shake | Mechanical stress can cause protein denaturation and aggregation. |
Source: Gohibic, INN-vilobelimab; Fact Sheet for Healthcare Providers: Emergency Use Authorization for Gohibic - FDA[6][7]
Stability of Diluted this compound
For experimental use, this compound is often diluted. The stability of the diluted antibody is dependent on the storage temperature.
| Storage Condition | Duration of Stability |
| Room Temperature (20°C to 25°C) | Up to 4 hours |
| Refrigerated (2°C to 8°C) | Up to 24 hours |
Source: Gohibic (this compound) dosing, indications, interactions, adverse effects, and more[8]
After removal from refrigeration, the diluted solution should be allowed to acclimatize to room temperature before use.[8] The recommended diluent for clinical use is 0.9% Sodium Chloride solution.[8][9][10]
Troubleshooting Guide
Problem 1: Loss of this compound activity in my assay.
| Potential Cause | Suggested Solution |
| Improper Storage | Ensure the antibody has been consistently stored at 2-8°C and protected from light. Avoid repeated temperature fluctuations. |
| Freeze-Thaw Cycles | The manufacturer advises against freezing. If aliquoting and freezing is necessary for your research, perform a validation study to assess the impact on antibody activity. It is known that freeze-thaw cycles can lead to aggregation and loss of function for monoclonal antibodies.[11] |
| Incorrect Buffer/pH | The formulation pH is 6.6-7.3. Ensure your experimental buffer is within a stable pH range for this compound. IgG4 antibodies can be susceptible to aggregation at low pH (below pH 5.5).[6][7] |
| Interaction with other reagents | Ensure that other components in your assay buffer are compatible with this compound. |
Problem 2: High background or non-specific binding in my ELISA.
| Potential Cause | Suggested Solution |
| Antibody Aggregation | Aggregated antibodies can lead to non-specific binding. Centrifuge the antibody solution at high speed before use to pellet any aggregates. Analyze the antibody by size-exclusion chromatography (SEC) to assess the degree of aggregation (see Experimental Protocols section). |
| Insufficient Blocking | Optimize your blocking buffer and incubation times. Common blocking agents include BSA or non-fat dry milk. |
| Cross-reactivity | Ensure your detection antibodies are specific and do not cross-react with other components in the assay. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Suggested Solution |
| Variable Antibody Activity | If using a frozen aliquot, ensure that the freeze-thaw process is consistent. It is recommended to aliquot the antibody into single-use volumes to avoid multiple freeze-thaw cycles. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Fab-Arm Exchange | This compound is an IgG4 antibody, which can undergo a process called Fab-arm exchange, leading to bispecific antibodies.[12][13] While this is a natural process, it could potentially impact assays that rely on bivalent binding. Be aware of this phenomenon when interpreting results, especially in prolonged incubations. |
Experimental Protocols
Protocol 1: C5a Binding ELISA
This protocol provides a framework for assessing the binding of this compound to its target, C5a.
Caption: Workflow for a standard C5a binding ELISA.
Methodology:
-
Coating: Coat a 96-well microplate with recombinant human C5a at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serial dilutions of this compound (starting from e.g., 10 µg/mL) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG (Fc specific) detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 1 M H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Cell-Based C5a Inhibition Assay
This protocol outlines a method to assess the functional activity of this compound in inhibiting C5a-induced cellular responses, such as calcium mobilization or reporter gene expression.
Caption: Workflow for a cell-based C5a inhibition assay.
Methodology:
-
Cell Culture: Use a cell line that expresses the human C5a receptor (C5aR1), such as U937 cells or a reporter cell line (e.g., iLite® C5a Assay Ready Cells).[14]
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density.
-
Antibody Pre-incubation: Add serial dilutions of this compound to the cells and pre-incubate for 30-60 minutes at 37°C.
-
C5a Stimulation: Add a constant concentration of C5a (e.g., the EC50 concentration for the specific cellular response) to the wells.
-
Incubation: Incubate for the appropriate time depending on the assay readout (e.g., 5 hours for a luciferase reporter assay).[14]
-
Measurement: Measure the cellular response. For a reporter gene assay, this would involve adding the appropriate substrate and measuring luminescence. For a calcium flux assay, a fluorescent calcium indicator would be used.
Protocol 3: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for assessing the presence of aggregates in a this compound sample.
Caption: Workflow for SEC analysis of antibody aggregation.
Methodology:
-
System Preparation: Use an HPLC or UHPLC system with a UV detector and a size-exclusion column suitable for monoclonal antibody analysis (e.g., a silica-based column with a hydrophilic diol layer).[15]
-
Mobile Phase: A typical mobile phase would be a phosphate buffer with added salt to minimize non-specific interactions, for example, 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the equilibrated column.
-
Elution: Perform an isocratic elution with the mobile phase.
-
Detection: Monitor the eluate at 214 nm or 280 nm.
-
Analysis: Aggregates will elute first, followed by the monomer, and then any fragments. Integrate the peak areas to calculate the percentage of each species.
This compound Signaling Pathway
This compound functions by interrupting the C5a signaling cascade, which is a key driver of inflammation.
Caption: this compound blocks the C5a-C5aR1 signaling axis.
This diagram illustrates how C5a, generated from the cleavage of C5, normally binds to its receptor C5aR1 on immune cells, triggering a pro-inflammatory response. This compound intervenes by binding directly to C5a, preventing this interaction and thus dampening the inflammatory cascade.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [inflarx.de]
- 4. rndsystems.com [rndsystems.com]
- 5. drugs.com [drugs.com]
- 6. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 7. Effects of subclass change on the structural stability of chimeric, humanized, and human antibodies under thermal stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Freeze/thaw of IGG solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.washington.edu [courses.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. cdn2.hubspot.net [cdn2.hubspot.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Challenges in Vilobelimab In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro assays involving Vilobelimab. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Understanding this compound and its Mechanism of Action
This compound is a chimeric monoclonal IgG4-kappa antibody that specifically targets and neutralizes the human complement component C5a.[1][2] C5a is a potent pro-inflammatory mediator generated during the activation of the complement system. By binding to C5a with high affinity, this compound blocks its interaction with the C5a receptors (C5aR1 and C5aR2), thereby inhibiting the downstream inflammatory cascade.[1][3] This mechanism is crucial in conditions where excessive C5a levels contribute to tissue damage and organ dysfunction, such as in severe COVID-19 and other inflammatory diseases.[4][5] An important feature of this compound is its selectivity for C5a, which leaves the formation of the membrane attack complex (C5b-9), a critical component of the innate immune system for fighting certain infections, intact.[3][6]
Diagram: this compound's Mechanism of Action
Figure 1: this compound binds to C5a, preventing its interaction with the C5a receptor and subsequent inflammation.
Key In Vitro Assays and Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity and properties of this compound.
Quantification of this compound and C5a by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify this compound concentrations in biological samples or to measure the levels of its target, C5a.
Experimental Protocol: Sandwich ELISA for C5a Quantification
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human C5a (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add 100 µL of standards (recombinant human C5a) and samples (diluted in assay diluent) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for a different epitope of C5a to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Neutrophil Activation Assay by Flow Cytometry
This assay measures the ability of this compound to inhibit C5a-induced activation of neutrophils, a key cell type in the inflammatory response. Neutrophil activation can be assessed by the upregulation of surface markers such as CD11b.
Experimental Protocol: C5a-Induced CD11b Upregulation on Neutrophils
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubation with this compound: Pre-incubate the neutrophil suspension with varying concentrations of this compound or a control antibody for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of recombinant human C5a (e.g., 10 nM) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Staining: Add a fluorescently labeled anti-CD11b antibody (and other markers if desired, e.g., a viability dye) and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold PBS.
-
Fixation (Optional): Resuspend the cells in a fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000-30,000 events in the neutrophil gate (identified by forward and side scatter properties).
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD11b for each condition.
Anti-Drug Antibody (ADA) Assay
An ADA assay is used to detect the presence of antibodies that bind to this compound, which can impact its efficacy and safety. A bridging ELISA is a common format for this purpose.
Experimental Protocol: Bridging ELISA for Anti-Vilobelimab Antibodies
-
Plate Coating: Coat a 96-well microplate with streptavidin.
-
Capture Molecule Binding: Add biotinylated this compound to the wells and incubate to allow binding to the streptavidin.
-
Washing: Wash the plate to remove unbound biotinylated this compound.
-
Blocking: Block non-specific binding sites.
-
Sample and Control Incubation: Add patient samples, positive controls (anti-Vilobelimab antibodies), and negative controls. Incubate to allow any ADAs to "bridge" the captured this compound.
-
Washing: Wash to remove unbound sample components.
-
Detection Molecule Addition: Add horseradish peroxidase (HRP)-conjugated this compound. This will bind to the other arm of the "bridged" ADA.
-
Washing: Wash to remove unbound HRP-conjugated this compound.
-
Substrate Addition and Reading: Add TMB substrate, stop the reaction, and read the absorbance at 450 nm.
Troubleshooting Guides
Diagram: General Troubleshooting Workflow
Figure 2: A logical workflow for troubleshooting in vitro assay issues.
ELISA (C5a and this compound Quantification)
| Question/Issue | Potential Cause | Troubleshooting Suggestion |
| High background in all wells | - Insufficient washing- Ineffective blocking- Contaminated reagents | - Increase the number of wash steps and ensure complete removal of wash buffer.- Try a different blocking agent or increase the blocking time.- Prepare fresh buffers and substrate solution. |
| No or weak signal | - Reagents not added in the correct order- Inactive enzyme conjugate- Insufficient incubation times | - Carefully review and follow the protocol steps.- Use a new vial of enzyme conjugate and ensure proper storage.- Optimize incubation times for sample and antibody steps. |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated pipettes and ensure consistent technique.- Thoroughly mix all reagents before adding to the plate.- Avoid using the outer wells of the plate or ensure proper plate sealing during incubations. |
| Low C5a recovery in samples containing this compound | - this compound interference with assay antibodies | - Use an ELISA kit with capture and detection antibodies that bind to epitopes of C5a not blocked by this compound.- Consider an acid dissociation step to separate this compound from C5a before the assay, followed by neutralization. |
| Matrix effects from plasma or serum samples | - Interference from other proteins or lipids in the sample | - Dilute samples further in assay buffer.- Prepare the standard curve in a matrix that closely matches the sample matrix (e.g., C5a-depleted serum).- Perform a spike and recovery experiment to assess matrix effects. |
Flow Cytometry (Neutrophil Activation)
| Question/Issue | Potential Cause | Troubleshooting Suggestion |
| Low cell viability | - Harsh cell isolation procedure- Suboptimal buffer conditions- Extended time between isolation and staining | - Optimize the density gradient centrifugation protocol to minimize neutrophil stress.- Use a buffer containing protein (e.g., BSA or FBS) to maintain cell health.- Perform the assay as quickly as possible after cell isolation. |
| High background fluorescence | - Non-specific antibody binding- Autofluorescence of neutrophils | - Include an Fc block step before adding the primary antibody.- Use an isotype control to determine the level of non-specific binding.- Use a fluorescence minus one (FMO) control to set gates accurately. |
| Weak or no CD11b upregulation upon C5a stimulation | - Inactive C5a- Neutrophils are not responsive- Insufficient stimulation time or concentration | - Use a fresh aliquot of C5a and verify its activity.- Use a different donor for neutrophil isolation, as responsiveness can vary.- Perform a dose-response and time-course experiment to determine optimal stimulation conditions. |
| This compound does not show inhibition | - Incorrect concentration of this compound- Insufficient pre-incubation time | - Perform a dose-response curve for this compound to determine the IC50.- Ensure adequate pre-incubation time for this compound to bind to C5a before stimulation. |
Anti-Drug Antibody (ADA) Assay
| Question/Issue | Potential Cause | Troubleshooting Suggestion |
| High background | - Non-specific binding of assay components | - Optimize the concentration of the biotinylated and HRP-conjugated this compound.- Use a high-quality blocking buffer. |
| False positives | - Presence of other antibodies that can bridge the assay (e.g., rheumatoid factor)- Non-specific binding of sample proteins | - Include a confirmatory assay where the sample is pre-incubated with an excess of unlabeled this compound; a significant reduction in signal confirms specificity.- Optimize sample dilution. |
| False negatives (low sensitivity) | - High levels of circulating this compound in the sample interfering with the assay | - Implement an acid dissociation step to free ADAs from this compound complexes, followed by neutralization before adding to the assay plate. |
| Interference from circulating C5a | - C5a in the sample might interact with this compound and affect ADA binding | - This is less likely to be a major issue in the bridging format, but if suspected, can be investigated by adding exogenous C5a to control samples. |
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of this compound?
A1: The in vitro potency of this compound can be determined by its ability to neutralize C5a-induced biological responses. This is often expressed as an IC50 value (the concentration of this compound that inhibits 50% of the maximal response). The specific IC50 will depend on the assay system used (e.g., neutrophil activation, calcium flux).
Q2: How should I store and handle this compound for in vitro experiments?
A2: this compound should be stored at the recommended temperature (typically 2-8°C for liquid formulations or frozen for long-term storage). Avoid repeated freeze-thaw cycles. For experiments, dilute the antibody in a buffer that is compatible with your assay and maintains its stability.
Q3: Can this compound affect cell viability in my in vitro assays?
A3: As a monoclonal antibody targeting a soluble protein (C5a), this compound is not expected to have a direct cytotoxic effect on cells. However, it is always good practice to include a cell viability assay (e.g., using Trypan Blue or a fluorescence-based viability dye in flow cytometry) to ensure that any observed effects are not due to changes in cell health.
Q4: What are the appropriate controls for a neutrophil activation assay with this compound?
A4: Essential controls include:
-
Unstimulated cells: To establish the baseline CD11b expression.
-
Cells stimulated with C5a only: To determine the maximal response.
-
Cells treated with an isotype control antibody and stimulated with C5a: To control for non-specific effects of the antibody.
-
Cells treated with this compound alone (no C5a): To ensure this compound itself does not activate neutrophils.
Q5: How can I be sure my C5a ELISA is accurately measuring C5a in the presence of this compound?
A5: This is a critical consideration. The best approach is to use a validated ELISA kit where the capture and detection antibodies recognize epitopes on C5a that are not blocked by this compound. Alternatively, you may need to develop and validate an in-house assay and demonstrate that this compound does not interfere. Spike and recovery experiments with known amounts of C5a in the presence and absence of this compound are essential for validation.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound from published studies.
Table 1: Pharmacodynamic Effect of this compound on Plasma C5a Levels in Clinical Studies
| Study Population | Baseline C5a (median, ng/mL) | Post-Vilobelimab C5a (median, ng/mL) | Percentage Reduction | Reference |
| Severe COVID-19 | 118.3 | 14.5 (by day 8) | 87% | [3] |
| Severe Sepsis/Septic Shock | Dose-dependent decrease | Dose-dependent decrease | Significant (p < 0.001) | [5] |
Table 2: Example of Expected Results from an In Vitro Neutrophil Activation Assay
| Condition | Mean Fluorescence Intensity (MFI) of CD11b (Arbitrary Units) |
| Unstimulated Neutrophils | 100 |
| C5a (10 nM) Stimulated | 500 |
| C5a + Isotype Control (10 µg/mL) | 490 |
| C5a + this compound (0.1 µg/mL) | 350 |
| C5a + this compound (1 µg/mL) | 200 |
| C5a + this compound (10 µg/mL) | 110 |
Note: These are hypothetical data for illustrative purposes. Actual results will vary depending on experimental conditions.
Signaling Pathway and Workflow Diagrams
Diagram: C5a Signaling Pathway in Neutrophils
Figure 3: Simplified C5a signaling cascade leading to various neutrophil responses.
Diagram: Experimental Workflow for Assessing this compound's Inhibitory Activity
Figure 4: A step-by-step workflow for an in vitro neutrophil activation assay.
References
- 1. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Sandwich ELISA protocol | Abcam [abcam.com]
Vilobelimab Preclinical Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Vilobelimab dosage in animal models. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it impact experimental design?
A1: this compound is a monoclonal antibody that specifically targets and neutralizes the human complement component 5a (C5a).[1][2][3] C5a is a potent pro-inflammatory mediator that is generated during the activation of the complement cascade.[1][4] By binding to C5a with high affinity, this compound prevents its interaction with its receptors, primarily C5aR1, on the surface of immune cells like neutrophils.[1][4][5] This blockade inhibits the downstream inflammatory signaling, which includes enhanced vascular permeability, release of pro-inflammatory cytokines, and recruitment of immune cells.[4] A key feature of this compound is its selectivity; it neutralizes C5a without preventing the cleavage of C5 into C5a and C5b. This allows for the formation of the C5b-9 membrane attack complex (MAC), which is crucial for pathogen defense.[3][5][6]
For experimental design, this mechanism implies:
-
Animal Model Selection: The chosen animal model must have a disease pathophysiology where C5a plays a significant role, such as sepsis or acute respiratory distress syndrome (ARDS).[1][6][7][8]
-
Pharmacodynamic (PD) Markers: Key PD markers to measure would be the levels of free C5a in plasma and the occupancy of C5a receptors on target cells. A successful dosage regimen should result in a significant and sustained reduction in free C5a levels.[5][9][10]
-
Efficacy Endpoints: Efficacy endpoints should be related to the inflammatory cascade, such as measuring downstream cytokines (e.g., IL-6, TNF-α), assessing immune cell infiltration into tissues, and monitoring clinical signs of inflammation in the animal model.
Q2: Which animal models are suitable for testing this compound, and are there any species-specificity issues?
A2: this compound is a chimeric human/mouse monoclonal antibody, with its variable regions (binding sites) being of murine origin and the constant regions being human IgG4.[4][11] This structure means it is designed to bind to human C5a. Therefore, for in vivo studies, it is critical to use animal models where the antibody can effectively neutralize the endogenous C5a.
-
Transgenic Models: The most appropriate models would be transgenic mice that express human C5a. This ensures that the target of this compound is present and the experimental results are directly translatable.
-
Non-Human Primates: Non-human primates (NHPs) often have a complement system that is highly homologous to humans, and C5a is typically well-conserved. Cross-reactivity studies would be required to confirm that this compound effectively binds and neutralizes the C5a of the chosen NHP species.
-
Standard Rodent Models (with caveats): Using this compound in standard mouse or rat models of disease (e.g., CLP-induced sepsis in mice, LPS-induced lung injury in rats) may not yield meaningful results if the antibody does not cross-react with rodent C5a. It is essential to first perform in vitro binding assays to confirm cross-reactivity before initiating in vivo experiments. If there is no cross-reactivity, a surrogate antibody that specifically targets the C5a of that species should be used for proof-of-concept studies.
Q3: How do I determine a starting dose for my animal model?
A3: Determining a starting dose for a monoclonal antibody in an animal model involves considering several factors, including the approved human dose, pharmacokinetic (PK) properties, and the desired level of target engagement.
-
Human Dose Conversion: The approved human dose for severe COVID-19 is 800 mg, administered intravenously.[12][13][14] This can be converted to a mg/kg dose for a standard human weight (e.g., 70 kg), which is approximately 11.4 mg/kg. This can serve as a very rough starting point.
-
Allometric Scaling: A more sophisticated approach is to use allometric scaling, which accounts for the differences in metabolic rates between species. However, this requires PK data from at least two species.
-
Target Engagement: The most direct approach is to aim for a plasma concentration that is known to be effective. In human clinical trials, a dose of 800 mg resulted in mean trough concentrations of approximately 137 µg/mL by day 8, which was sufficient to suppress C5a levels by over 85%.[5][8][15] A pilot PK study in your chosen animal model can help determine the dose required to achieve and maintain a similar plasma concentration.
A recommended approach is to conduct a pilot dose-ranging study with a small number of animals. This study should include at least three dose levels (e.g., low, medium, high) and a placebo control group. The goals would be to assess safety, measure plasma concentrations of this compound (PK), and determine the extent of C5a suppression (PD) at each dose.
Troubleshooting Guide
Problem 1: I am not observing a significant reduction in C5a levels in my animal model after administering this compound.
-
Possible Cause 1: Insufficient Dosage. The administered dose may not be high enough to achieve a therapeutic concentration of this compound in the plasma. The half-life of the antibody might be shorter in the chosen species compared to humans.
-
Solution: Perform a dose-escalation study and measure this compound plasma concentrations (pharmacokinetics) alongside C5a levels (pharmacodynamics). This will help establish a dose-response relationship. Refer to the illustrative PK/PD data in Table 1 for an example of what to expect.
-
-
Possible Cause 2: Poor Bioavailability. If you are using a route of administration other than intravenous (e.g., subcutaneous, intraperitoneal), the antibody may not be fully absorbed into the bloodstream.
-
Solution: For initial studies, intravenous (IV) administration is recommended to ensure 100% bioavailability.[16] If another route is necessary, a bioavailability study should be conducted to determine the fraction of the dose that reaches systemic circulation.
-
-
Possible Cause 3: Species Cross-reactivity Issue. As mentioned in FAQ 2, this compound is specific for human C5a. If you are using a non-transgenic rodent model, the antibody may not be binding to the animal's C5a.
-
Solution: Confirm the cross-reactivity of this compound with the C5a of your animal model using an in vitro binding assay (e.g., ELISA). If there is no cross-reactivity, you must use a transgenic model expressing human C5a or a surrogate antibody.
-
Problem 2: I am seeing high variability in my experimental results between individual animals.
-
Possible Cause 1: Inconsistent Dosing. Inaccurate or inconsistent administration of this compound can lead to significant differences in exposure between animals.
-
Solution: Ensure that the dosing procedure is standardized and performed by trained personnel. For IV injections in small animals like mice, using a tail vein catheter can improve accuracy. Double-check all dose calculations and ensure the formulation is homogeneous.
-
-
Possible Cause 2: Biological Variability in the Animal Model. The severity of the induced disease (e.g., sepsis) can vary significantly between animals, leading to different levels of C5a production and response to treatment.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that the disease induction procedure is as consistent as possible. Use age- and weight-matched animals. You may also consider using randomization to distribute any inherent variability evenly across the experimental groups.
-
-
Possible Cause 3: Issues with Sample Collection and Processing. The timing of blood collection and the handling of samples can impact the measurement of this compound and C5a levels.
-
Solution: Follow a strict and consistent schedule for blood sampling. Process all samples in the same manner (e.g., centrifugation time and speed, storage temperature) to minimize variability. Refer to the experimental protocols section for detailed guidance.
-
Data Presentation
Table 1: Illustrative Dose-Ranging Pharmacokinetic (PK) and Pharmacodynamic (PD) Data in a Human C5a Transgenic Mouse Model of Sepsis
| Dose Group (mg/kg, IV) | Mean Plasma Concentration at 24h (µg/mL) | Mean C5a Suppression at 24h (%) | 7-Day Survival Rate (%) |
| Placebo (Vehicle) | 0 | 0% | 20% |
| 1 mg/kg | 25.5 | 45% | 40% |
| 5 mg/kg | 130.2 | 88% | 70% |
| 10 mg/kg | 255.8 | 95% | 75% |
Note: This table contains illustrative data for educational purposes and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Mice
-
Preparation: Dilute this compound to the desired final concentration in sterile 0.9% saline.[16] The final injection volume should be approximately 100-200 µL for a 25g mouse.
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the lateral tail vein.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins, making them easier to visualize.
-
Injection: Using a 27-gauge (or smaller) needle, carefully insert it into one of the lateral tail veins. Inject the this compound solution slowly and steadily over 30-60 seconds.
-
Confirmation: Observe for any swelling at the injection site, which would indicate a subcutaneous mis-injection. If the injection is successful, the vein will blanch slightly as the solution is administered.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Protocol 2: Blood Sample Collection for PK/PD Analysis in Mice
-
Method: Blood can be collected via the submandibular vein (for repeated sampling) or via cardiac puncture (for terminal collection).
-
Anticoagulant: Use tubes containing an anticoagulant such as EDTA to prevent clotting.
-
Timing: Collect blood samples at predetermined time points post-dose (e.g., 1h, 6h, 24h, 48h, 72h) to characterize the PK profile. A pre-dose sample should also be collected as a baseline.
-
Processing: Immediately after collection, place the blood tubes on ice. Centrifuge the samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Carefully collect the supernatant (plasma) and store it in labeled cryovials at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 3: Measurement of Plasma C5a Levels by ELISA
-
Kit Selection: Use a commercially available ELISA kit that is specific for human C5a. Ensure the kit has been validated for use with plasma samples.
-
Sample Preparation: Thaw the plasma samples on ice. Dilute the samples according to the ELISA kit manufacturer's instructions. A typical starting dilution might be 1:100.
-
Assay Procedure: Follow the manufacturer's protocol for the ELISA, which typically involves:
-
Adding standards and diluted samples to a 96-well plate pre-coated with a capture antibody.
-
Incubating the plate to allow C5a to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: Read the absorbance of each well using a plate reader at the appropriate wavelength. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of C5a in the unknown samples.
Visualizations
C5a Signaling Pathway and this compound's Mechanism of Action
Caption: this compound selectively neutralizes C5a, blocking inflammation while preserving MAC formation.
Experimental Workflow for Dosage Optimization
Caption: A typical workflow for optimizing this compound dosage in a preclinical animal model.
Troubleshooting Logic for Lack of Efficacy
Caption: A decision tree for troubleshooting lack of this compound efficacy in animal models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [inflarx.de]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock—A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. ihs.gov [ihs.gov]
- 14. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 15. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
Vilobelimab Pharmacokinetic Data Interpretation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilobelimab. Our aim is to help you interpret pharmacokinetic (PK) data variations and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a chimeric human/mouse monoclonal IgG4 antibody that specifically binds to the human complement component 5a (C5a) with high affinity.[1][2] This binding prevents C5a from interacting with its receptor (C5aR), thereby blocking its pro-inflammatory effects.[3][4] The complement system, a key part of the innate immune response, can become overactivated in certain diseases, leading to inflammation and tissue damage.[1][3] By neutralizing C5a, this compound helps to dampen this inflammatory cascade.[2][3]
Q2: What is the expected pharmacokinetic profile of this compound in humans?
The pharmacokinetic profile of this compound has been characterized in both healthy subjects and patients with severe COVID-19. Key parameters are summarized below.
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Population | Dose | Value | Citation |
| Elimination Half-Life | Healthy Subjects | 4 mg/kg single IV dose | 95 hours | [1][5] |
| Cmax (Maximum Concentration) | Healthy Subjects | 2 to 4 mg/kg single IV infusion | Showed dose proportionality | [1][5] |
| AUC (Area Under the Curve) | Healthy Subjects | 2 to 4 mg/kg single IV infusion | Showed greater-than-dose proportionality | [1][5] |
| Pre-dose Geometric Mean Plasma Concentration | Patients with severe COVID-19 | 800 mg IV on Days 1, 2, and 4 | Day 8: 137.9 µg/mL (Geometric CV%: 51%) | [1] |
| Mean Trough Concentrations | Patients with severe COVID-19 | Three 800 mg infusions | Day 8: Ranged from 21,799.3 to 302,972.1 ng/mL (Geometric Mean: 137,881.3 ng/mL) | [6][7] |
Q3: What are the primary sources of variability in this compound pharmacokinetic data?
Inter-individual variability in the pharmacokinetics of monoclonal antibodies like this compound is expected.[8] This variability can be attributed to a combination of intrinsic and extrinsic factors.
-
Intrinsic Factors:
-
Genetics: Genetic variations in metabolic enzymes and transporter proteins can influence drug metabolism and distribution.[9]
-
Disease State: The underlying disease and its severity can alter drug clearance and distribution. For instance, inflammatory states can impact protein catabolism.[8][10]
-
Age and Body Size: These factors can affect the volume of distribution and clearance of drugs.[8][9]
-
Co-morbidities: Conditions such as renal or hepatic impairment may alter the pharmacokinetic profile, although specific recommendations for this compound in these populations are not currently available.[5][11]
-
-
Extrinsic Factors:
-
Concomitant Medications: The potential for drug-drug interactions with this compound has not been formally studied.[5][12]
-
Immunogenicity: The development of anti-drug antibodies (ADAs) can alter the clearance of monoclonal antibodies.[13] In a phase 3 study, treatment-emergent ADAs were observed in one patient in the this compound group.[7]
-
Q4: My experimental results show significant deviation from the expected plasma concentrations. What are the potential reasons?
Deviations from expected pharmacokinetic data can be due to pre-analytical, analytical, or biological factors. The following troubleshooting guide can help you identify the root cause.
Troubleshooting Guide for Unexpected this compound PK Data
Issue 1: Lower than Expected this compound Concentrations
| Potential Cause | Recommended Action |
| Sample Handling and Storage Issues | - Verify that blood samples were collected, processed, and stored according to the protocol. This compound vials should be stored refrigerated at 2°C to 8°C and protected from light.[11] - Ensure the diluted solution was used within the specified timeframes (4 hours at room temperature or 24 hours if refrigerated).[11] |
| Incorrect Dosing or Administration | - Confirm the correct dose was administered. The recommended dosage for COVID-19 treatment is 800 mg via intravenous infusion.[14][15] - Ensure the infusion was performed over the recommended duration (30-60 minutes).[11][14] |
| Assay Performance | - Review the assay protocol. Ensure all reagents are within their expiry dates and were prepared correctly. - Run quality controls and standards to verify assay accuracy and precision. |
| Biological Factors | - Consider the possibility of enhanced drug clearance in the individual subject due to factors mentioned in Q3. |
Issue 2: Higher than Expected this compound Concentrations
| Potential Cause | Recommended Action |
| Incorrect Dosing or Administration | - Verify the administered dose and infusion rate. |
| Sample Collection Timing | - Ensure that blood samples were drawn at the correct time points relative to dosing. |
| Assay Performance | - Check for any matrix effects in your assay that could lead to artificially high readings. - Dilute samples to fall within the linear range of the standard curve. |
| Biological Factors | - Consider the possibility of reduced drug clearance in the individual subject. |
Issue 3: High Inter-subject Variability
| Potential Cause | Recommended Action |
| Inconsistent Sample Handling | - Standardize sample collection, processing, and storage procedures across all subjects and sites. |
| Assay Variability | - Centralize sample analysis to a single laboratory to minimize inter-assay and inter-instrument variability. |
| Underlying Patient Heterogeneity | - Stratify data based on patient demographics, disease severity, and co-morbidities to identify potential covariates influencing pharmacokinetics. |
Experimental Protocols
Measurement of this compound Plasma Concentrations (ELISA-based)
This is a generalized protocol. Specific assay details may vary based on the commercial kit or in-house method used.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for this compound (e.g., an anti-idiotypic antibody). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and diluted plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a detection antibody (e.g., a biotinylated anti-human IgG antibody). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve and determine the concentration of this compound in the unknown samples.
Visualizations
Caption: this compound's mechanism of action in blocking the pro-inflammatory C5a pathway.
Caption: A logical workflow for troubleshooting unexpected this compound pharmacokinetic data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Sources of Interindividual Variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. COVID-19 Update: An EUA for this compound (Gohibic) for COVID-19 | The Medical Letter Inc. [secure.medicalletter.org]
- 15. DailyMed - GOHIBIC- this compound injection [dailymed.nlm.nih.gov]
Common adverse events of Vilobelimab in clinical trials
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common adverse events observed during clinical trials of Vilobelimab. It includes troubleshooting guides, detailed experimental protocols, and key data presented for ease of reference.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: What are the most common adverse events associated with this compound administration in clinical trials?
A1: Across various clinical trials, this compound has generally been well-tolerated.[1][2] Common adverse events are often mild to moderate.[3] The most frequently reported events include:
-
Infusion-Related Reactions (IRRs): These can manifest as fever, chills, rash, itching, shortness of breath, and changes in blood pressure.[4] Such reactions are common with monoclonal antibody therapies and typically occur during or shortly after the first or second infusion.[5][6]
-
Increased Susceptibility to Infections: As this compound modulates a component of the immune system, a potential risk of infection exists.[4] In the PANAMO trial for severe COVID-19, pneumonia was a common serious adverse event in both the this compound and placebo groups.[7]
-
Gastrointestinal Issues: Symptoms such as nausea, vomiting, diarrhea, and abdominal pain have been noted.[4]
Q2: An infusion-related reaction (e.g., fever, mild rash) is observed. What is the recommended course of action?
A2: For mild to moderate (Grade 1 or 2) infusion-related reactions, the standard management protocol is as follows:
-
Temporarily interrupt or slow down the infusion rate.[5]
-
Administer symptomatic treatment, such as antihistamines for rash or itching and antipyretics for fever.[8]
-
Once symptoms resolve, the infusion can typically be restarted at a 50% reduced rate.[5]
-
Consider premedication with antihistamines, acetaminophen, and/or corticosteroids for subsequent infusions, especially if a reaction occurred during the first infusion.[9]
Q3: What should be done in the case of a severe adverse event, such as a severe infusion reaction or suspected sepsis?
A3: In the event of a severe (Grade 3 or 4) reaction, such as anaphylaxis or septic shock:
-
Immediately and permanently discontinue the this compound infusion.[5][8]
-
Institute appropriate emergency medical treatment immediately. This may include epinephrine, oxygen, intravenous fluids, and corticosteroids, depending on the nature of the event.[8]
-
Report the serious adverse event (SAE) to the relevant institutional review board (IRB) and study sponsor as per the clinical trial protocol.
Q4: How can we monitor for potential infections in trial participants?
A4: Vigilant monitoring is crucial. Participants should be educated to report any signs or symptoms of infection, such as fever, cough, sore throat, or painful urination, to the research staff immediately. Regular monitoring of vital signs and laboratory parameters, including white blood cell counts, is a standard part of safety assessment in clinical trials.
Data on Common Adverse Events
The following table summarizes quantitative data on common treatment-emergent adverse events (TEAEs) from key this compound clinical trials.
| Adverse Event Category | Trial (Indication) | This compound Group | Placebo Group | Citation |
| Any TEAE | SHINE Phase 2b (Hidradenitis Suppurativa) | 66.0% (93/141) | 72.2% (26/36) | [4] |
| Serious TEAEs | SHINE Phase 2b (Hidradenitis Suppurativa) | 5.7% | 5.6% | [4] |
| Serious TEAEs | PANAMO Phase 3 (COVID-19 ARDS) | 59% (103/175) | 63% (120/189) | [7] |
| Acute Kidney Injury | PANAMO Phase 3 (COVID-19 ARDS) | 20% (35/175) | 21% (40/189) | [7] |
| Pneumonia | PANAMO Phase 3 (COVID-19 ARDS) | 22% (38/175) | 14% (26/189) | [7] |
| Septic Shock | PANAMO Phase 3 (COVID-19 ARDS) | 14% (24/175) | 16% (31/189) | [7] |
Note: In Phase 2a trials for Pyoderma Gangrenosum and the SCIENS trial for sepsis, adverse events were reported to be mild to moderate with no specific safety concerns emerging and were found to be similar to the placebo cohorts.[3][10][11]
Experimental Protocols
This compound Administration Protocol (PANAMO Trial Example)
This protocol outlines the intravenous administration of this compound for critically ill patients with COVID-19-induced ARDS.
-
Dosage: 800 mg of this compound.
-
Preparation: The concentrated solution must be diluted prior to administration.
-
Administration: Administered via intravenous (IV) infusion.
-
Dosing Schedule: A maximum of six doses administered on Days 1, 2, 4, 8, 15, and 22, provided the patient remains hospitalized and requires invasive mechanical ventilation or ECMO.
-
Initiation Window: The first dose must be administered within 48 hours of the patient being intubated.
-
Standard of Care: All patients in the trial received standard of care, which included treatments like corticosteroids (e.g., dexamethasone) and anti-coagulants.
Pharmacodynamic Monitoring: C5a Level Quantification by ELISA
This protocol provides a generalized methodology for measuring C5a levels in patient plasma or serum to assess the pharmacodynamic effect of this compound.
-
Sample Collection:
-
Collect whole blood in tubes containing EDTA or a serum separator.
-
For plasma, centrifuge at approximately 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12]
-
For serum, allow the blood to clot for 2 hours at room temperature or overnight at 4°C before centrifuging for 20 minutes at 1,000 x g.[12]
-
Aliquot the resulting plasma/serum and store at -80°C until analysis to prevent degradation and avoid repeated freeze-thaw cycles.[12]
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Preparation: Prepare all reagents, standards, and samples as specified in the commercial ELISA kit manual.[12][13] Bring all reagents to room temperature before use.
-
Coating: Use a microplate pre-coated with a capture antibody specific for human C5a.[13]
-
Sample Incubation: Add 100 µL of standards, controls, and prepared patient samples to the appropriate wells. Cover the plate and incubate for 1-2 hours at 37°C.[12][13]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for C5a to each well. Cover and incubate for 1 hour at 37°C.[12][13]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP (SAV-HRP) conjugate to each well. Cover and incubate for 30 minutes at 37°C.[13]
-
Washing: Repeat the wash step (often with an increased number of washes, e.g., 5 times).[12]
-
Substrate Development: Add 90-100 µL of TMB substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes, or until optimal color development is observed.[12]
-
Stopping Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the C5a concentration in the samples by plotting a standard curve of the known standard concentrations versus their corresponding OD values.
-
Visualizations
Signaling Pathway of this compound
Troubleshooting Workflow for Adverse Events
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock-A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. InflaRx N.V. Showcases Promising this compound Data for Pyoderma Gangrenosum and Hidradenitis Suppurativa at AAD 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 4. ovid.com [ovid.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. UpToDate 2018 [bsgdtphcm.vn]
- 7. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Press Release [inflarx.de]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing infusion-related reactions (IRRs) during experiments involving Vilobelimab (Gohibic).
Troubleshooting Guide: Managing Acute Infusion Reactions
This guide provides direct answers and actions for issues encountered during this compound administration.
Q: What are the typical signs and symptoms of an infusion-related reaction (IRR) to this compound?
A: As a monoclonal antibody, this compound can cause hypersensitivity and infusion-related reactions.[1][2] Researchers should monitor subjects closely during and after the infusion for the following signs and symptoms:[1][3]
-
Cardiovascular: Hypotension (low blood pressure), hypertension (high blood pressure), tachycardia (fast heart rate), bradycardia (slow heart rate).[1]
-
Respiratory: Dyspnea (shortness of breath), wheezing, hypoxia (low oxygen levels), throat irritation.[1][3]
-
Dermatologic: Rash, urticaria (hives), pruritus (itching), angioedema (swelling, often of the face, lips, or tongue), diaphoresis (sweating).[1][2]
In the PANAMO phase 3 trial, observed infusion reactions presented as a rash.[4]
Q: What is the immediate action plan if an infusion-related reaction is suspected?
A: At the first sign or symptom of a potential IRR, the immediate protocol is to stop the infusion .[5][6] Following this, assess the patient's vital signs and the severity of the reaction to determine the next steps for management.[5]
Q: How should a mild-to-moderate infusion reaction be managed?
A: For mild-to-moderate reactions (e.g., flushing, rash, fever, chills without respiratory distress or hypotension), follow these steps:[7][8]
-
Stop the Infusion: Immediately interrupt the this compound infusion.[5]
-
Administer Supportive Care: Provide symptomatic treatment as clinically indicated. This may include antihistamines (e.g., diphenhydramine), H2 receptor antagonists (e.g., ranitidine), and antipyretics (e.g., acetaminophen).[5][9]
-
Monitor: Continuously monitor the subject's vital signs and symptoms until they resolve.[5]
-
Restart Infusion: Once symptoms have fully resolved, the infusion may be restarted at 50% of the rate at which the reaction occurred.[7] If the infusion is tolerated, the rate can be gradually increased as per protocol.
Q: How should a severe infusion reaction be managed?
A: For severe reactions (e.g., anaphylaxis, bronchospasm, hypoxia, angioedema, hypotension), immediate and aggressive intervention is required:[5][7]
-
Permanently Discontinue Infusion: Immediately and permanently stop the this compound infusion. Do not restart.[1][7]
-
Initiate Emergency Medical Treatment: Administer appropriate emergency medical care, which may include epinephrine, corticosteroids, and supplemental oxygen.[1][3]
-
Provide Supportive Care: Manage symptoms aggressively and monitor vital signs closely until the subject is stable.[1]
-
Report: Document the severe adverse event according to institutional and regulatory guidelines.
Data Presentation
Table 1: General Grading and Symptoms of Infusion-Related Reactions
| Grade | Severity | Typical Signs and Symptoms |
| Grade 1 | Mild | Flushing, rash, fever, chills, nausea. |
| Grade 2 | Moderate | Urticaria, dyspnea, minor hypotension, requiring symptomatic treatment. |
| Grade 3 | Severe | Symptomatic bronchospasm, angioedema, hypotension requiring intervention; hospitalization indicated. |
| Grade 4 | Life-Threatening | Anaphylaxis; life-threatening consequences requiring urgent intervention. |
This table is a generalized guide based on common terminology for monoclonal antibody reactions.[5][7]
Table 2: Incidence of Infusion-Related Reactions in this compound Clinical Trial
| Trial | Number of Subjects (this compound Arm) | Subjects with Infusion Reactions | Incidence Rate | Reported Symptoms |
| PANAMO (Phase 3) | 177 | 3 | 1.7% | Rash |
Data sourced from the PANAMO trial.[4]
Experimental Protocols
Protocol: Management of an Acute Infusion-Related Reaction to this compound
-
Objective: To provide a standardized procedure for identifying and managing an acute IRR to ensure subject safety.
-
Scope: This protocol applies to all personnel involved in the preparation and administration of this compound.
-
Procedure:
-
Baseline Assessment: Before starting the infusion, record the subject's baseline vital signs (blood pressure, heart rate, respiratory rate, temperature, oxygen saturation).
-
Initiation of Infusion: Administer this compound via intravenous infusion over a period of 30 to 60 minutes as specified in the main study protocol.[1][10]
-
Continuous Monitoring: Closely monitor the subject for any signs or symptoms of an IRR throughout the infusion and for at least one hour post-infusion.[11]
-
Identification of IRR:
-
Upon observation of any potential IRR symptom (see Table 1), immediately stop the infusion .
-
Notify the principal investigator and responsible medical personnel.
-
-
Reaction Grading and Management:
-
Mild-to-Moderate (Grade 1-2):
-
Administer premedications or supportive medications (e.g., antihistamines, antipyretics) as per institutional guidelines.[5]
-
Monitor vital signs every 15 minutes until symptoms resolve.
-
Once symptoms are fully resolved, the infusion may be resumed at 50% of the rate at which the reaction occurred.[7]
-
-
Severe (Grade 3-4):
-
-
Documentation:
-
Record all details of the event, including the time of onset, description of symptoms, infusion rate, interventions performed, and subject outcome.
-
Report the adverse event to the relevant institutional review board (IRB) and regulatory authorities as required. For this compound administered under an Emergency Use Authorization (EUA), reporting of serious adverse events via FDA MedWatch forms is mandatory.[12][13]
-
-
Visualizations
Caption: this compound binds to C5a, blocking its interaction with the C5aR1 receptor.
Caption: Workflow for the clinical management of an infusion-related reaction.
Caption: Decision tree for troubleshooting and grading an infusion-related reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A: this compound is a monoclonal antibody that specifically binds to complement factor C5a, a potent pro-inflammatory molecule.[14][15] By binding to C5a, this compound blocks it from interacting with its receptor, C5aR1, thereby inhibiting the inflammatory cascade that contributes to tissue damage in certain diseases.[14][16] Unlike C5 inhibitors, this compound's mechanism preserves the formation of the Membrane Attack Complex (MAC), which is an important component of the innate immune system's defense against pathogens.[16][17]
Q2: How common are infusion-related reactions with this compound? A: Based on clinical trial data, infusion-related reactions are not common. In the PANAMO Phase 3 trial, infusion reactions were reported in only 3 of 177 patients (1.7%) who received the drug.[4] However, because this compound is a monoclonal antibody, the potential for hypersensitivity reactions exists, and personnel should always be prepared to manage them.[1]
Q3: Is premedication required before this compound infusion? A: The available prescribing information and clinical trial data for this compound do not specify mandatory premedication.[1][4] However, for monoclonal antibodies in general, premedication with antihistamines, corticosteroids, and/or acetaminophen (B1664979) is a common practice to prevent or mitigate IRRs, especially for the first few infusions.[7][9] Researchers should follow their specific institutional guidelines and clinical protocols.
Q4: Can anti-drug antibodies (ADAs) develop against this compound? A: The development of treatment-emergent ADAs appears to be minimal. In the PANAMO study, ADAs were found in only one patient in the this compound group, and their presence did not seem to affect the safety of the drug.[17][18]
Q5: What is the standard administration protocol for this compound? A: The recommended dose is 800 mg, which must be diluted and administered as an intravenous infusion over 30 to 60 minutes.[1][10] It should not be co-infused in the same intravenous line with other medicinal products.[1]
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. albertahealthservices.ca [albertahealthservices.ca]
- 9. researchgate.net [researchgate.net]
- 10. COVID-19 Update: An EUA for this compound (Gohibic) for COVID-19 | The Medical Letter Inc. [secure.medicalletter.org]
- 11. aging.ohio.gov [aging.ohio.gov]
- 12. drugs.com [drugs.com]
- 13. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Translational Relevance of Vilobelimab Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vilobelimab preclinical models. The information is designed to address specific issues that may be encountered during experiments and to enhance the translational relevance of preclinical findings.
Frequently Asked Questions (FAQs)
Q1: My in vivo sepsis model is showing high variability in response to this compound. What are the potential causes and how can I mitigate this?
A1: High variability in sepsis models is a common challenge. Several factors can contribute to this:
-
Model-Specific Factors:
-
Cecal Ligation and Puncture (CLP): The size of the ligation and the number/gauge of punctures can significantly impact the severity of sepsis. Ensure a standardized and consistent surgical procedure.
-
Lipopolysaccharide (LPS) Administration: The source, purity, and preparation of LPS can vary between batches, leading to inconsistent inflammatory responses. Use a single, well-characterized batch of LPS for the entire study.
-
-
Animal-Specific Factors:
-
Genetic Background: Different mouse or rat strains can have varying sensitivities to septic insults. Use a consistent and well-defined strain.
-
Microbiome: The gut microbiome can influence the host's immune response. Consider co-housing animals or using littermates to normalize the microbiome.
-
Age and Sex: These are critical variables that can affect the immune response. Ensure that age and sex are consistent across all experimental groups.
-
-
Experimental Procedure:
-
Timing of this compound Administration: The therapeutic window for C5a inhibition is crucial. Administering this compound too early or too late relative to the septic insult can lead to variable efficacy. Establish a clear and consistent timeline for treatment.
-
Fluid Resuscitation and Supportive Care: Inconsistent supportive care can be a major source of variability. Standardize the volume and timing of fluid administration and other supportive measures.
-
Troubleshooting Tip: Implement a scoring system to assess the severity of sepsis at defined time points. This can help to stratify animals and identify outliers.
Q2: I am not observing the expected reduction in neutrophil activation in my in vitro assays with this compound. What could be the issue?
A2: Several factors could be contributing to a lack of effect on neutrophil activation:
-
Cell Viability and Activation State:
-
Neutrophil Isolation: Neutrophils are sensitive and can be easily activated during the isolation process. Use a gentle isolation protocol and assess cell viability and baseline activation (e.g., CD11b expression) before starting the experiment.
-
Spontaneous Activation: Neutrophils can become activated spontaneously in culture. Minimize the time between isolation and the start of the assay.
-
-
Assay Conditions:
-
Incomplete C5a Blockade: Ensure that the concentration of this compound is sufficient to neutralize the amount of C5a being generated or added to the assay.
-
Alternative Activation Pathways: Neutrophils can be activated by stimuli other than C5a. Ensure that the experimental conditions are specific for C5a-mediated activation.
-
-
Reagent Quality:
-
This compound Integrity: Confirm the integrity and activity of your this compound stock. Improper storage or handling can lead to loss of function.
-
C5a Source: If using exogenous C5a, ensure its purity and activity.
-
Troubleshooting Tip: Include a positive control for neutrophil activation (e.g., PMA) and a negative control (unstimulated cells) to validate your assay.
Q3: We are seeing a discrepancy between the potent anti-inflammatory effects of this compound in our preclinical models and the more modest effects observed in some clinical trials. What are the potential reasons for this translational gap?
A3: The translation of preclinical findings to clinical outcomes is a complex process with several potential challenges:
-
Species-Specific Differences in the Complement System: While the complement system is largely conserved, there can be subtle differences in the regulation and activity of C5a and its receptors between species.
-
Complexity of Human Disease: Preclinical models often represent a simplified version of human disease. Sepsis and ARDS in humans are highly heterogeneous, with multiple contributing factors beyond C5a-mediated inflammation.[1]
-
Co-morbidities and Concomitant Medications: Clinical trial populations often have co-morbidities and are receiving multiple medications that can influence the inflammatory response and the efficacy of this compound.
-
Dosing and Timing: The optimal dose and therapeutic window for this compound in humans may differ from what was established in preclinical models. Clinical trials have explored different dosing regimens, and the timing of administration relative to the onset of severe inflammation is critical.[2][3]
-
Regional Variations in Standard of Care: As seen in the PANAMO trial for COVID-19, the efficacy of this compound can be influenced by regional differences in standard medical care.[4]
Troubleshooting Tip: When designing preclinical studies, consider incorporating more clinically relevant features, such as using aged animals, modeling common co-morbidities, or testing this compound in combination with standard-of-care treatments.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies of this compound and other C5a inhibitors.
Table 1: this compound Efficacy in Preclinical Sepsis Models
| Preclinical Model | Species | C5a Inhibitor | Dosing Regimen | Key Findings | Reference |
| Cecal Ligation and Puncture (CLP) | Rat | Anti-C5a Antibody | N/A | 50% survival with anti-C5a treatment vs. 9.5% in control group. | [5] |
| CLP-induced Sepsis | Mouse | Polyclonal anti-mouse C5a antibody | N/A | 60% survival with C5a neutralization vs. 0% in control group. | [6] |
| CLP-induced Sepsis | Mouse | C5a-blocking cyclic peptide (Cp1) | 100 μg/20 g | 99% decrease in IL-6, 86% in TNF-α, and 94% in IL-1β plasma levels. | [7] |
| E. coli-induced Sepsis | Pig | Anti-C5a mAb (T13/9) | N/A | Over 75% decrease in serum IL-6 bioactivity. | [8] |
Table 2: this compound Effects on C5a Levels in Clinical Studies
| Clinical Trial | Indication | This compound Dosing Regimen | Baseline C5a Levels (median) | Post-treatment C5a Levels (median) | Key Findings | Reference |
| Phase 2 (PANAMO Substudy) | Severe COVID-19 | Single 800 mg infusion | 156.4 ng/mL | 19.3 ng/mL | Significant decrease in C5a levels after one infusion (p=0.002). | [2] |
| Phase 2 (PANAMO) | Severe COVID-19 | Up to seven 800 mg doses | 189.98 ng/mL | 39.70 ng/mL (after first infusion) | C5a levels were suppressed and maintained at a lower level. | [9] |
| Phase 3 (PANAMO) | Severe COVID-19 | Six 800 mg infusions | 118.3 ng/mL | 14.5 ng/mL (by day 8) | 87% reduction in median C5a levels by day 8 (p < 0.001). | |
| Phase 2a (SCIENS) | Severe Sepsis/Septic Shock | 2 x 2 mg/kg, 2 x 4 mg/kg, or 3 x 4 mg/kg | N/A | N/A | Dose-dependent decrease in C5a compared with baseline (p < 0.001). | [3][10] |
Experimental Protocols
C5a Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on the in-house ELISA developed by InflaRx for the quantification of C5a in plasma samples.[2][9][11][10]
Materials:
-
High-bind 96-well microplate
-
Capture antibody (anti-human C5a)
-
Detection antibody (biotinylated anti-human C5a)
-
Recombinant human C5a standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in PBS to the optimal concentration and coat the wells of a 96-well plate (100 µL/well). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a standard curve of recombinant human C5a in assay diluent. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
-
Analysis: Calculate the C5a concentration in the samples by interpolating from the standard curve.
Neutrophil Activation Assay (CD11b Upregulation by Flow Cytometry)
This protocol is a general guideline for assessing neutrophil activation by measuring the surface expression of CD11b.[1][10][12][13][14][15]
Materials:
-
Whole blood or isolated neutrophils
-
Fluorochrome-conjugated anti-human CD11b antibody (e.g., clone ICRF44)
-
Fluorochrome-conjugated isotype control antibody
-
C5a or other stimulus
-
This compound or other inhibitor
-
RBC lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: If using whole blood, collect in EDTA or heparin tubes. If using isolated neutrophils, prepare a single-cell suspension in an appropriate buffer.
-
Stimulation: Aliquot cells into flow cytometry tubes. Add this compound or vehicle control and incubate for a predetermined time. Then, add C5a or other stimulus and incubate for the desired time at 37°C. Include unstimulated and isotype controls.
-
Staining: Add the fluorochrome-conjugated anti-CD11b antibody and isotype control to the respective tubes. Incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis (for whole blood): Add RBC lysis buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet with FACS buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.
-
Acquisition: Acquire the samples on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties (and CD16 expression if needed).
-
Analysis: Analyze the median fluorescence intensity (MFI) of CD11b in the different treatment groups.
Visualizations
References
- 1. Cross-linking of neutrophil CD11b results in rapid cell surface expression of molecules required for antigen presentation and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. New insights for C5a and C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional roles for C5a receptors in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel long-acting C5a-blocking cyclic peptide prevents sepsis-induced organ dysfunction via effective blockade of the inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of interleukin-6 synthesis in an animal model of septic shock by anti-C5a monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti‐C5a antibody this compound efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound (IFX-1), a Novel Monoclonal Anti-C5a Antibody, in Patients With Early Severe Sepsis or Septic Shock—A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase IIa Trial (SCIENS Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standardized procedure for quantitation of CD11b on polymorphonuclear neutrophil by flow cytometry: potential application in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD11b immunophenotyping identifies inflammatory profiles in the mouse and human lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. worthington-biochem.com [worthington-biochem.com]
Strategies to minimize off-target effects of Vilobelimab
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving Vilobelimab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting potential issues during your research with this compound.
Q1: We are observing unexpected effects in our cell-based assays that do not seem to be mediated by C5a inhibition. Could this be due to off-target binding of this compound?
A1: While this compound is designed to be a highly specific monoclonal antibody targeting C5a, off-target binding, although minimized through engineering, is a potential consideration for any therapeutic antibody.[1][2] Unexpected effects could stem from several factors:
-
Cross-reactivity with C5: Due to the high therapeutic doses of this compound used in some studies (e.g., 800 mg), there is a theoretical possibility of cross-reactivity with the intact parent molecule, C5.[3] This could potentially lead to effects independent of C5a neutralization.
-
Nonspecific Binding: Positively charged monoclonal antibodies can sometimes exhibit nonspecific binding to off-target proteins.[4][5]
-
Low-affinity Interactions: Off-target binding can occur with low affinity to unrelated proteins, which may become relevant at high concentrations of the antibody.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that the observed C5a neutralization is consistent with expectations in your assay. Measure C5a levels in your experimental system with and without this compound to confirm its on-target activity. In clinical trials, this compound has been shown to significantly reduce plasma C5a concentrations.[6]
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only manifest at higher concentrations. If the unexpected effect disappears at lower concentrations that still provide C5a neutralization, it may suggest an off-target liability.
-
Investigate C5 Interaction: To investigate potential cross-reactivity with C5, you can perform binding assays (e.g., ELISA or Surface Plasmon Resonance) using purified C5 protein.
-
Utilize Off-Target Binding Assays: Employ specialized assays to screen for off-target binding against a broad range of proteins. Refer to the "Experimental Protocols" section for detailed methodologies on Protein Microarrays and Surface Plasmon Resonance.
Q2: We are concerned about the potential immunogenicity of this compound in our experimental model. What is known about its immunogenic potential?
A2: this compound is a chimeric human/mouse monoclonal antibody, which inherently carries a risk of inducing an immune response.[1] However, clinical data suggests that this compound has low immunogenicity. In the PANAMO phase 3 trial, treatment-emergent anti-drug antibodies (ADAs) were observed in only one patient in the this compound group.[6]
Troubleshooting and Monitoring Immunogenicity:
-
ADA Assays: If you suspect an immunogenic response in your model (e.g., altered pharmacokinetic profile, reduced efficacy over time), you can develop an anti-drug antibody (ADA) assay to detect antibodies against this compound.
-
Humanization and Deimmunization: For therapeutic antibody development, various techniques like humanization (grafting non-human CDRs onto a human antibody framework) and deimmunization (removing T-cell epitopes) are employed to reduce immunogenicity.[4][7][8] While this compound is a chimeric antibody, these strategies are crucial for developing next-generation biologics with improved safety profiles.
Q3: What are the reported adverse effects of this compound in clinical settings, and could any of these be related to off-target effects?
A3: The most common adverse reactions reported for this compound include pneumonia, sepsis, delirium, pulmonary embolism, hypertension, and various infections.[1] While many of these are likely related to the critical condition of the patients being treated (e.g., severe COVID-19), a thorough investigation of any unexpected adverse events in preclinical models is warranted. Distinguishing between on-target effects (e.g., consequences of profound immune modulation) and off-target effects is a critical aspect of preclinical safety assessment.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's binding and clinical performance.
Table 1: this compound Binding Affinity and C5a Neutralization
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for C5a | 9.6 pM | DrugBank Online |
| EC50 for C5a/C5a Protein Binding | 14.20 ng/mL | MedChemExpress |
| Median C5a Reduction in Patients (Day 8) | 87% | [6] |
Table 2: Immunogenicity of this compound in the PANAMO Trial
| Parameter | This compound Group | Placebo Group | Reference |
| Patients with Treatment-Emergent ADAs | 1 | 1 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the specificity and potential off-target effects of this compound.
Protocol for Antibody Specificity Profiling Using Protein Microarray
This protocol allows for the simultaneous screening of this compound against thousands of human proteins to identify potential off-target interactions.
Materials:
-
Human Protein Microarray (e.g., HuProt™)
-
This compound
-
Fluorescently labeled secondary antibody (anti-human IgG)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST)
-
Microarray scanner
Procedure:
-
Array Pre-treatment:
-
Allow the protein microarray slide to come to room temperature.
-
Block the array by incubating with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the slide three times with wash buffer.
-
-
Antibody Binding:
-
Dilute this compound to the desired concentration in blocking buffer.
-
Incubate the array with the diluted this compound solution for 1-2 hours at room temperature.
-
Wash the slide three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the array with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the slide three times with wash buffer and once with distilled water.
-
-
Scanning and Analysis:
-
Dry the slide by centrifugation or with a gentle stream of nitrogen.
-
Scan the microarray using a compatible scanner.
-
Analyze the data to identify proteins with significant binding signals, indicating potential off-target interactions.
-
Protocol for Surface Plasmon Resonance (SPR) Analysis of this compound Binding Kinetics
SPR is a label-free technique to quantify the binding affinity (Kd) and kinetics (association and dissociation rates) of this compound to its target (C5a) and potential off-target proteins (e.g., C5).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound
-
Purified C5a and C5 proteins
-
Immobilization buffers (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Immobilize the ligand (e.g., C5a or C5) onto the chip surface to a desired response unit (RU) level.
-
Deactivate any remaining active groups.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (this compound) in running buffer.
-
Inject the analyte dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Compare the binding kinetics of this compound to C5a and C5 to assess specificity.
-
Protocol for Flow Cytometry-Based Receptor Occupancy Assay
This assay can be adapted to investigate the binding of this compound to cells that may express potential off-target receptors.
Materials:
-
Flow cytometer
-
Cell line of interest
-
This compound
-
Fluorescently labeled anti-human IgG antibody
-
Cell staining buffer (e.g., FACS buffer)
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells of interest.
-
Resuspend the cells in cell staining buffer.
-
-
This compound Incubation:
-
Incubate the cells with varying concentrations of this compound for a defined period on ice.
-
-
Secondary Antibody Staining:
-
Wash the cells to remove unbound this compound.
-
Incubate the cells with a fluorescently labeled anti-human IgG antibody on ice, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) to quantify the amount of this compound bound to the cell surface.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Guide to Receptor Occupancy Assays | KCAS Bio [kcasbio.com]
- 6. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Recommendations for the development and validation of flow cytometry-based receptor occupancy assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vilobelimab and Other C5a Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to C5a-Targeted Therapeutics
The complement component 5a (C5a) is a potent pro-inflammatory mediator implicated in a wide range of inflammatory diseases. Its role in amplifying the inflammatory cascade has made it a key target for therapeutic intervention. This guide provides a comparative overview of Vilobelimab, a monoclonal antibody targeting C5a, and other C5a inhibitors that have been evaluated in preclinical models. The objective is to present the available experimental data to aid researchers and drug development professionals in their evaluation of these targeted therapies.
Mechanism of Action: Targeting the C5a-C5aR1 Axis
The C5a-C5aR1 signaling pathway is a critical component of the innate immune response. Cleavage of complement component C5 generates C5a, which then binds to its primary receptor, C5aR1 (CD88), expressed on various immune cells, including neutrophils, monocytes, and macrophages. This interaction triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[1][2] Inhibitors targeting this axis aim to dampen this excessive inflammation.
This compound is a chimeric monoclonal IgG4 antibody that specifically binds to soluble human C5a with high affinity, preventing its interaction with C5aR1.[3] Other inhibitors, such as Avdoralimab, are monoclonal antibodies that directly target and block the C5aR1 receptor.[4] Small molecule antagonists, like PMX53 and PMX205, also function by inhibiting C5aR1.[5] A key distinction is that this compound neutralizes the ligand (C5a) itself, while others block the receptor (C5aR1).
Preclinical Efficacy Comparison
Direct head-to-head preclinical studies comparing this compound with other C5a inhibitors are limited. This guide presents available data from studies using similar preclinical models to facilitate an indirect comparison. The primary models discussed are relevant to sepsis and acute inflammation.
Sepsis Models
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, making it a key area for the evaluation of anti-inflammatory agents. The cecal ligation and puncture (CLP) model is a widely used preclinical model that mimics the polymicrobial nature of clinical sepsis.
Table 1: Comparison of C5a Inhibitors in Preclinical Sepsis Models
| Inhibitor | Preclinical Model | Key Findings | Reference |
| This compound | Baboon model of E. coli sepsis | Not directly tested, but preclinical rationale is strong. | [6] |
| Rat CLP model | Anti-C5a treatment significantly improved survival. | ||
| Avdoralimab | Mouse model of acute lung injury | Preclinical data suggested a decrease in pulmonary neutrophil and macrophage infiltration. | [7] |
| PMX53 | Mouse CLP model | Delayed administration (12h post-CLP) showed protective effects. | [8] |
| Rat CLP model | Anti-C5aR antibody treatment improved survival. | ||
| PMX205 | Not extensively reported in sepsis models. |
Note: Data presented is from separate studies and not from direct comparative experiments.
Other Inflammatory Models
Preclinical evaluation of C5a inhibitors has also been conducted in models of other inflammatory conditions.
Table 2: Efficacy of C5a Inhibitors in Other Preclinical Inflammatory Models
| Inhibitor | Preclinical Model | Key Findings | Reference |
| This compound | Non-human primate model of H7N9-induced ARDS | Significantly reduced lung inflammation and injury. | [6] |
| Mouse model of MERS-CoV | Significantly reduced lung inflammation and injury. | [6] | |
| Avdoralimab | Mouse model of acute lung injury | Decreased pulmonary neutrophil and macrophage infiltration. | [7] |
| PMX205 | Mouse model of colitis | Ameliorated experimentally-induced colon inflammation. | |
| Mouse model of Alzheimer's disease | Reduced fibrillar amyloid deposits and rescued cognitive function. | ||
| Mouse model of amyotrophic lateral sclerosis | Improved hindlimb grip strength and slowed disease progression. |
Note: Data presented is from separate studies and not from direct comparative experiments.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a standard for inducing polymicrobial sepsis in rodents.
Objective: To evaluate the efficacy of a C5a inhibitor in improving survival and reducing systemic inflammation in a clinically relevant model of sepsis.
Animals: Male C57BL/6 mice, 8-12 weeks old.
Procedure:
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine.
-
Surgical Preparation: The abdomen is shaved and disinfected. A midline laparotomy is performed to expose the cecum.
-
Ligation and Puncture: The cecum is ligated below the ileocecal valve. The ligated cecum is then punctured once or twice with a 21-gauge needle. A small amount of fecal content is extruded to induce peritonitis.
-
Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.
-
Fluid Resuscitation: Animals receive subcutaneous or intraperitoneal administration of pre-warmed saline immediately after surgery.
-
Treatment Administration: The C5a inhibitor (e.g., this compound, PMX53) or vehicle control is administered at specified time points before or after CLP via intravenous or intraperitoneal injection.
-
Monitoring and Endpoints:
-
Survival: Monitored for up to 7 days post-CLP.
-
Bacterial Load: Blood and peritoneal lavage fluid are collected at various time points for bacterial culture.
-
Cytokine Levels: Plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Organ Damage: Histopathological analysis of organs (e.g., lung, liver, kidney) is performed.
-
Summary and Future Directions
The available preclinical data suggests that targeting the C5a-C5aR1 axis is a promising therapeutic strategy for a variety of inflammatory conditions. This compound, as a direct C5a inhibitor, has demonstrated efficacy in preclinical models of viral-induced ARDS. Other C5aR1 inhibitors, including Avdoralimab and small molecules like PMX53 and PMX205, have also shown therapeutic potential in various inflammatory models.
However, the lack of direct comparative studies makes it challenging to definitively rank the efficacy of these inhibitors. Future preclinical research should focus on head-to-head comparisons in standardized models to better delineate their relative potencies and therapeutic advantages. Furthermore, while preclinical success is a critical first step, the translation of these findings to clinical efficacy, as highlighted by the case of Avdoralimab in COVID-19, remains a significant hurdle.[9] Continued investigation into the nuances of C5a biology and the development of robust preclinical models will be essential for advancing C5a-targeted therapies into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. innate-pharma.com [innate-pharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regional comparison of efficacy and safety for this compound in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avdoralimab (Anti-C5aR1 mAb) Versus Placebo in Patients With Severe COVID-19: Results From a Randomized Controlled Trial (FOR COVID Elimination [FORCE])* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vetmeduni.ac.at [vetmeduni.ac.at]
- 9. Innate Pharma to stop development of avdoralimab for Covid-19 [clinicaltrialsarena.com]
Vilobelimab vs. Standard of Care in ARDS: A Comparative Efficacy Analysis
A detailed examination of the clinical evidence for Vilobelimab in the treatment of Acute Respiratory Distress Syndrome (ARDS), with a focus on its comparative efficacy against the current standard of care.
This guide provides a comprehensive comparison of this compound and the standard of care for the treatment of Acute Respiratory Distress Syndrome (ARDS), targeted at researchers, scientists, and drug development professionals. The content synthesizes data from the pivotal PANAMO Phase 3 clinical trial, alongside current ARDS treatment guidelines, to offer an objective analysis of efficacy, experimental protocols, and mechanisms of action.
Comparative Efficacy Data
The primary evidence for this compound's efficacy in ARDS comes from the PANAMO Phase 3 trial, which investigated its use in patients with COVID-19-induced ARDS. The following table summarizes the key quantitative outcomes from this study, comparing this compound in conjunction with standard of care to placebo with standard of care. For context, mortality rates for non-COVID-19 ARDS treated with standard of care are also provided from observational studies.
| Efficacy Endpoint | This compound + Standard of Care | Placebo + Standard of Care | Standafrd of Care (Non-COVID-19 ARDS) |
| 28-Day All-Cause Mortality | 31.7%[1][2] | 41.6%[1][2] | 34% - 51.2%[3][4] |
| 60-Day All-Cause Mortality | 35%[5] | 46%[5] | Not directly comparable |
| Hazard Ratio (28-Day Mortality) | 0.67 (95% CI: 0.48-0.96; p=0.027)[6] | - | - |
| Hazard Ratio (60-Day Mortality) | 0.67 (95% CI: 0.48-0.93; p<0.05)[5] | - | - |
Note: Data for this compound is from the PANAMO Phase 3 trial in patients with COVID-19-induced ARDS. Data for standard of care in non-COVID-19 ARDS is from observational studies and is not a direct head-to-head comparison.
Experimental Protocols
The methodologies employed in the key clinical trial assessing this compound are crucial for interpreting the efficacy data.
PANAMO Phase 3 Trial Protocol
The PANAMO trial was a multicenter, double-blind, randomized, placebo-controlled phase 3 study designed to evaluate the efficacy and safety of this compound in critically ill, invasively mechanically ventilated patients with COVID-19-induced ARDS.[7][8]
-
Patient Population: The trial enrolled adult patients (18 years or older) with confirmed SARS-CoV-2 infection who were receiving invasive mechanical ventilation for not more than 48 hours.[7] Eligible patients had a PaO2/FiO2 ratio of 60-200 mm Hg.[7] A total of 368 patients were included in the full analysis set.[7]
-
Treatment and Dosage: Participants were randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo in addition to the standard of care.[7] this compound was administered as an 800 mg intravenous infusion for a maximum of six doses on days 1, 2, 4, 8, 15, and 22.[6][7]
-
Standard of Care: The standard of care in the PANAMO trial included the use of corticosteroids and anticoagulants.[6]
-
Primary Outcome: The primary endpoint of the study was all-cause mortality at 28 days.[7]
-
Secondary Outcomes: Key secondary outcomes included 60-day all-cause mortality.[5]
Mechanism of Action and Signaling Pathway
This compound is a first-in-class monoclonal antibody that specifically targets and inhibits the complement component 5a (C5a).[9] C5a is a potent pro-inflammatory mediator that is generated during the activation of the complement system, a crucial part of the innate immune response.[9] In ARDS, excessive C5a production contributes to a hyperinflammatory state, leading to lung injury.[9] By binding to C5a, this compound prevents its interaction with its receptor (C5aR), thereby blocking the downstream inflammatory cascade.[9] A key feature of this compound's mechanism is that it does not inhibit the formation of the C5b-9 membrane attack complex (MAC), which is important for fighting certain infections.[10]
Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized controlled trial like the PANAMO study, from patient screening to final analysis.
Standard of Care in ARDS
The standard of care for ARDS is primarily supportive and focuses on lung-protective mechanical ventilation strategies.[11][12] Key components include:
-
Low Tidal Volume Ventilation: Using tidal volumes of 4-8 mL/kg of predicted body weight to minimize ventilator-induced lung injury.[11][13]
-
Prone Positioning: Placing patients in a prone position for more than 12 hours a day can improve oxygenation and has been shown to reduce mortality in moderate to severe ARDS.[13]
-
Conservative Fluid Management: A strategy to limit fluid administration in patients without shock.
-
Pharmacotherapy: Corticosteroids are recommended for ARDS, particularly in cases related to COVID-19 and severe community-acquired pneumonia.[1] Neuromuscular blocking agents may be used in early, severe ARDS.[1][13]
It is important to note that the mortality rate for ARDS remains high despite these supportive measures.[12] The PANAMO trial demonstrated that the addition of this compound to the standard of care in COVID-19-induced ARDS resulted in a statistically significant reduction in mortality compared to standard of care alone.[6] While direct comparative data in non-COVID-19 ARDS is lacking, the robust findings from the PANAMO trial suggest a promising therapeutic avenue for this severe condition. Further research is warranted to explore the efficacy of this compound in a broader ARDS population.
References
- 1. atsjournals.org [atsjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Mortality in patients with COVID-19 versus non-COVID-19- related acute respiratory distress syndrome: A single center retrospective observational cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Same but Different? Comparing the Epidemiology, Treatments and Outcomes of COVID-19 and Non-COVID-19 ARDS Cases in Germany Using a Sample of Claims Data from 2021 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-C5a antibody this compound treatment and the effect on biomarkers of inflammation and coagulation in patients with severe COVID-19: a substudy of the phase 2 PANAMO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic analysis of this compound, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Management of ARDS – What Works and What Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Respiratory Distress Syndrome (ARDS) Guidelines: Guidelines Summary, American Thoracic Society Guidelines, European Society of Intensive Care Medicine (ESICM) Guidelines [emedicine.medscape.com]
- 13. Current and evolving standards of care for patients with ARDS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Vilobelimab's Therapeutic Effect: A Comparative Guide with In Vivo Imaging
Introduction
Vilobelimab is a first-in-class, intravenously delivered monoclonal antibody that targets the complement component C5a, a key mediator in the inflammatory response.[1][2][3] By selectively binding to and neutralizing C5a, this compound aims to control inflammation-driven tissue and organ damage.[3] This therapeutic has received Emergency Use Authorization (EUA) from the FDA for treating critically ill, hospitalized adults with COVID-19 requiring invasive mechanical ventilation or extracorporeal membrane oxygenation (ECMO).[4][5] Its mechanism makes it a candidate for various other inflammatory conditions, and robust validation of its therapeutic effect is critical.[6][7]
In vivo imaging offers a powerful, non-invasive approach to visualize and quantify biological processes in real-time within living organisms.[8][9] These techniques are instrumental in preclinical drug development for assessing disease progression, target engagement, and therapeutic efficacy longitudinally, often reducing the number of animals required for a study.[9][10][11] This guide compares this compound with other complement inhibitors and details how in vivo imaging modalities can be used to validate its therapeutic effect, supported by experimental protocols and data.
Mechanism of Action: The C5a/C5aR1 Signaling Axis
The complement system is a vital part of the innate immune system.[6] Upon activation, the complement factor C5 is cleaved to generate C5a and C5b.[4] C5a is a potent pro-inflammatory anaphylatoxin that exerts its effects by binding to the C5a receptor 1 (C5aR1) on various immune cells, including neutrophils and macrophages.[4][12] This interaction triggers a cascade of inflammatory responses, such as potent chemotaxis (attracting immune cells to the site of inflammation), the release of pro-inflammatory cytokines, and the generation of reactive oxygen species, which can lead to a "cytokine storm," endothelial dysfunction, and tissue damage.[4][6][12]
This compound is a chimeric monoclonal IgG4 antibody that specifically binds to soluble human C5a with high affinity, effectively blocking its interaction with C5aR1 and neutralizing its pro-inflammatory activity.[4][12] A key differentiator of this compound compared to C5 inhibitors (like Eculizumab) is its selectivity. By targeting only C5a, it does not interfere with the cleavage of C5 into C5b, thus preserving the formation of the C5b-9 membrane attack complex (MAC).[1][3][12] The MAC is an essential component of the immune system's defense against pathogens, particularly encapsulated bacteria.[12][13]
Comparative Analysis: this compound vs. Alternative Complement Inhibitors
This compound's targeted approach distinguishes it from other drugs that modulate the complement system. The primary alternatives include C5 inhibitors and C5aR1 antagonists.
| Feature | This compound (Anti-C5a Antibody) | Eculizumab (Anti-C5 Antibody) | Avacopan (C5aR1 Antagonist) |
| Target | Soluble C5a protein | Complement C5 protein | C5a Receptor 1 (C5aR1) |
| Mechanism | Binds to C5a, preventing its interaction with C5aR1.[12] | Binds to C5, preventing its cleavage into C5a and C5b. | Small molecule antagonist that blocks the C5aR1 receptor. |
| Effect on MAC | Preserves MAC (C5b-9) formation, maintaining this defense mechanism.[1][12] | Inhibits MAC formation, which can increase susceptibility to certain infections. | Preserves MAC formation. |
| Administration | Intravenous (IV) infusion.[14] | Intravenous (IV) infusion. | Oral administration.[15] |
| Indications | Severe COVID-19 (EUA), under investigation for other inflammatory diseases.[4][7] | PNH, aHUS, gMG, NMOSD. | ANCA-associated vasculitis.[15] |
In Vivo Imaging for Therapeutic Validation
Preclinical animal models are essential for studying the pathophysiology of complex conditions like sepsis and for evaluating new therapies.[16] In vivo imaging provides a non-invasive window to monitor the therapeutic effects of drugs like this compound on inflammation and infection longitudinally.
Key Imaging Modalities
-
Bioluminescence Imaging (BLI): This optical technique is highly effective for tracking bacterial infections in real-time.[10] By using bacteria genetically engineered to express luciferase, the emitted light can be detected and quantified, serving as a direct measure of the bacterial load and location within a living animal.[8][17] This allows researchers to visualize the spread of infection and assess how a therapy impacts bacterial clearance over time.[18]
-
Positron Emission Tomography (PET): PET is a molecular imaging modality that provides quantitative functional information.[19] For inflammation imaging, the radiotracer 2-deoxy-2-[¹⁸F]fluoroglucose (¹⁸F-FDG) is commonly used.[20] Inflammatory cells, such as activated macrophages and neutrophils, exhibit high glucose metabolism and therefore show increased uptake of ¹⁸F-FDG, allowing for the sensitive detection and localization of inflammatory foci.[20]
-
Magnetic Resonance Imaging (MRI): MRI offers excellent soft-tissue contrast for high-resolution anatomical imaging.[19] It can be used to detect tissue changes associated with inflammation, such as edema.[19][20] The use of contrast agents can further enhance the visualization of inflamed tissues.
Preclinical Experimental Workflow
Validating an anti-inflammatory agent like this compound in a sepsis model using in vivo imaging follows a structured workflow. The cecal ligation and puncture (CLP) model is considered a gold standard for sepsis research as it effectively mimics the polymicrobial nature and pathophysiology of human sepsis.[21][22]
Experimental Protocol: Bioluminescence Imaging in a Sepsis Model
This protocol describes a representative experiment to quantify the effect of this compound on bacterial burden in a mouse model of sepsis using BLI.
1. Preparation of Bioluminescent Bacteria:
-
Culture a bacterial strain (e.g., E. coli K-12 MG1655) harboring a plasmid encoding the luxABCDE operon, which enables autonomous light production.[23]
-
Incubate the culture in Luria-Bertani (LB) medium at 37°C with shaking to the mid-logarithmic growth phase.
-
Harvest bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 1 x 10⁹ colony-forming units (CFU)/mL for inducing peritonitis.
2. Sepsis Induction (Intraperitoneal Injection Model):
-
Use 8-10 week old immunocompetent mice (e.g., BALB/c).
-
Administer a single intraperitoneal (IP) injection of the prepared bacterial suspension (e.g., 100 µL, resulting in 1 x 10⁸ CFU/mouse) to induce polymicrobial peritonitis.
3. Therapeutic Intervention:
-
Randomly assign mice to two groups: a control group receiving a placebo (e.g., sterile saline) and a treatment group receiving this compound.
-
Administer the first dose of this compound (e.g., via intravenous injection) or placebo shortly after infection (e.g., 1-2 hours post-infection). Follow with subsequent doses as required by the study design.
4. In Vivo Bioluminescence Imaging (BLI):
-
At predefined time points post-infection (e.g., 6, 12, 24, and 48 hours), anesthetize the mice using isoflurane.[8][11]
-
Place the anesthetized mice in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).[11]
-
Acquire bioluminescent images from both dorsal and ventral positions. Acquisition times may range from 1 to 5 minutes depending on signal intensity.[23]
-
Use imaging software (e.g., Living Image) to define regions of interest (ROIs), typically over the abdominal area, and quantify the total photon flux (photons/second) within each ROI.[23]
5. Data Analysis and Correlation:
-
Compare the mean photon flux between the this compound-treated and placebo groups at each time point. A statistically significant reduction in photon flux in the treated group indicates a lower bacterial burden.
-
At the study endpoint, euthanize the animals and collect peritoneal lavage fluid and/or organs (e.g., kidneys, liver) for standard CFU plating to correlate the bioluminescent signal with the actual bacterial count.[8][10]
Quantitative Data Presentation
The primary output of a BLI study is the quantification of light emission, which correlates with bacterial numbers.[11] The table below presents a representative example of how quantitative data from such a study would be summarized to compare the efficacy of this compound against a placebo.
Table 1: Representative In Vivo Imaging Data in a Mouse Sepsis Model (Note: Data are hypothetical for illustrative purposes)
| Time Post-Infection | Mean Abdominal Photon Flux (photons/sec) ± SEM | Percent Reduction with this compound |
| Placebo Control | This compound | |
| 6 Hours | 1.5 x 10⁷ ± 0.3 x 10⁷ | 1.1 x 10⁷ ± 0.2 x 10⁷ |
| 12 Hours | 5.2 x 10⁷ ± 0.8 x 10⁷ | 2.4 x 10⁷ ± 0.5 x 10⁷ |
| 24 Hours | 9.8 x 10⁷ ± 1.2 x 10⁷ | 3.1 x 10⁷ ± 0.6 x 10⁷ |
| 48 Hours | 4.5 x 10⁷ ± 0.9 x 10⁷ | 0.8 x 10⁷ ± 0.2 x 10⁷ |
These representative data illustrate how this compound could significantly reduce the bacterial burden over time compared to the control group, a therapeutic effect made visible and quantifiable through in vivo bioluminescence imaging. This non-invasive data provides strong preclinical evidence of the drug's efficacy in controlling infection.
References
- 1. Press Release [inflarx.de]
- 2. fiercepharma.com [fiercepharma.com]
- 3. InflaRx Reports Progress in Ongoing Phase II Clinical Trial with this compound in Cutaneous Squamous Cell Carcinoma - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The First Approved C5a Antibody – this compound [synapse.patsnap.com]
- 8. Using luciferase to image bacterial infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altium.net [altium.net]
- 10. Bioluminescent Imaging of Bacteria During Mouse Infection | Radiology Key [radiologykey.com]
- 11. Quantification of bacteria by in vivo bioluminescence imaging in comparison with standard spread plate method and reverse transcription quantitative PCR (RT-qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Targeted Blockade of Terminal C5a Is Critical to Management of Sepsis and Acute Respiratory Distress Syndrome: The Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Frontiers | Complement activation in immunological neurological disorders: mechanisms and therapeutic strategies [frontiersin.org]
- 16. Experimental models of sepsis and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vivo monitoring of infectious diseases in living animals using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | In vivo Imaging Technologies to Monitor the Immune System [frontiersin.org]
- 20. In Vivo Imaging of Inflammation and Infection 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Sepsis in the Laboratory: Merging Sound Science with Animal Well-Being - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Bioluminescent Bacterial Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Vilobelimab vs. Placebo: A Comparative Analysis of Double-Blind Randomized Controlled Trials in Severe COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vilobelimab versus placebo, drawing upon data from double-blind, randomized controlled trials. The focus is on the pivotal PANAMO Phase III trial in critically ill patients with COVID-19. For comparative context, data from key trials of other immunomodulatory agents used in severe COVID-19, tocilizumab and baricitinib (B560044), are also presented.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound is a chimeric monoclonal antibody that specifically targets and neutralizes the complement component C5a.[1][2] In severe inflammatory conditions like COVID-19, the complement system can become overactivated, leading to a cascade of inflammatory responses. C5a, a potent pro-inflammatory mediator, plays a crucial role in this process by attracting and activating immune cells, which can contribute to tissue damage.[2][3] this compound's mechanism of action is to block the interaction of C5a with its receptor, thereby dampening this inflammatory cascade.[1][2][4] This targeted approach is designed to reduce inflammation-driven organ damage without affecting the formation of the membrane attack complex (C5b-9), an important component of the immune defense against pathogens.[3][4]
Efficacy Data: this compound in Severe COVID-19 (PANAMO Trial)
The PANAMO trial was a multicenter, double-blind, randomized, placebo-controlled Phase III study that evaluated the efficacy and safety of this compound in adult patients with severe COVID-19 requiring invasive mechanical ventilation.[5][6][7]
| Outcome | This compound (n=177) | Placebo (n=191) | Hazard Ratio (95% CI) | p-value |
| 28-Day All-Cause Mortality | 31.7% | 41.6% | 0.67 (0.48 - 0.96) | 0.027* |
| 60-Day All-Cause Mortality | 35% | 46% | 0.67 (0.48 - 0.93) | <0.05 |
Note: The p-value of 0.027 for 28-day mortality is based on the pre-specified analysis without site stratification. The primary analysis with site stratification yielded a p-value of 0.094.
Comparative Efficacy Data: Other Immunomodulators in Severe COVID-19
For context, the following tables summarize mortality data from key randomized controlled trials of two other immunomodulators, baricitinib and tocilizumab, in hospitalized patients with severe COVID-19. Direct head-to-head trial data with this compound is not available.
Baricitinib
| Trial | Patient Population | Baricitinib Mortality | Control Mortality | Relative Risk Reduction / Odds Ratio |
| COV-BARRIER | Hospitalized adults | 39% | 58% | HR 0.54 (28-day) |
| RECOVERY | Hospitalized adults | 12% | 14% | RR 0.87 (28-day) |
Tocilizumab
| Trial | Patient Population | Tocilizumab Mortality | Control Mortality | Relative Risk Reduction / Odds Ratio |
| REMAP-CAP | Critically ill, receiving organ support in ICU | 28.0% | 35.8% | aOR 1.64 for survival |
| RECOVERY | Hospitalized, hypoxic | 29% | 33% | RR 0.86 (28-day) |
Safety Profile: this compound (PANAMO Trial)
| Adverse Event Category | This compound (n=175) | Placebo (n=189) |
| Serious Adverse Events | 59% | 63% |
| Most Common TEAEs | ||
| Acute Kidney Injury | 20% | 21% |
| Pneumonia | 22% | 14% |
| Septic Shock | 14% | 16% |
TEAEs: Treatment-Emergent Adverse Events
Experimental Protocols
This compound (PANAMO Trial)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, phase 3 trial.[5][6]
-
Participants: Adults (≥18 years) with confirmed SARS-CoV-2 infection who were receiving invasive mechanical ventilation for no more than 48 hours and had a PaO2/FiO2 ratio of 60-200 mm Hg.[5][8]
-
Intervention: this compound administered as an 800 mg intravenous infusion for a maximum of six doses on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.[5]
-
Control: Matching placebo administered on the same schedule as the intervention group, in addition to standard of care.[5]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to either the this compound or placebo group.[5]
Baricitinib (Representative Trial: RECOVERY)
-
Study Design: A randomized, controlled, open-label, platform trial.[9]
-
Participants: Hospitalized adults with suspected or confirmed SARS-CoV-2 infection.[9]
-
Intervention: Baricitinib administered orally once daily for 10 days or until hospital discharge, in addition to usual care.
-
Control: Usual care alone.
-
Primary Outcome: 28-day all-cause mortality.[9]
Tocilizumab (Representative Trial: RECOVERY)
-
Study Design: A randomized, controlled, open-label, platform trial.[10]
-
Participants: Hospitalized adults with COVID-19 who had clinical evidence of hypoxia and systemic inflammation.[10]
-
Intervention: A single intravenous infusion of tocilizumab, with the option for a second dose 12-24 hours later if the patient's condition had not improved, in addition to usual care.[10]
-
Control: Usual care alone.[10]
-
Primary Outcome: 28-day all-cause mortality.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 7. ccjm.org [ccjm.org]
- 8. Regional comparison of efficacy and safety for this compound in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Tocilizumab cuts death rate in severe COVID-19, study finds | CIDRAP [cidrap.umn.edu]
Comparative Analysis of Vilobelimab and INF904 in Hidradenitis Suppurativa
This guide provides a detailed comparative analysis of two investigational drugs, Vilobelimab and INF904, for the treatment of hidradenitis suppurativa (HS). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the mechanisms of action, clinical efficacy, and experimental protocols based on available data.
Introduction to Hidradenitis Suppurativa and the Role of the Complement System
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease characterized by recurrent, painful nodules, abscesses, and draining tunnels, predominantly in intertriginous skin areas. The pathogenesis of HS is complex and involves a dysregulated immune response. A key pathway implicated in the inflammatory cascade of HS is the complement system, specifically the C5a/C5aR axis. Complement component 5a (C5a) is a potent pro-inflammatory mediator that, upon binding to its receptor (C5aR), triggers the recruitment and activation of neutrophils and other immune cells, leading to chronic inflammation and tissue damage. Both this compound and INF904 are novel therapeutics that target this C5a/C5aR signaling pathway, offering a promising targeted approach for the management of HS.
Mechanism of Action
This compound and INF904 both modulate the C5a/C5aR pathway, but through distinct mechanisms. This compound is a monoclonal antibody that directly binds to and neutralizes circulating C5a, while INF904 is a small molecule that antagonizes the C5a receptor.
This compound is a first-in-class monoclonal anti-human complement factor C5a antibody.[1][2] It highly and effectively blocks the biological activity of C5a by binding to it directly.[1][2] This action prevents C5a from interacting with its receptor, thereby inhibiting the downstream inflammatory cascade.[3] An important feature of this compound's mechanism is its high selectivity for C5a, which leaves the formation of the membrane attack complex (C5b-9) intact, an essential component of the innate immune system's defense against pathogens.[1][2][4]
INF904 is an orally administered, small-molecule inhibitor of the C5a receptor (C5aR1).[5][6][7][8] It binds to an allosteric site on C5aR1, antagonizing the binding of C5a and blocking the induction of neutrophil activation.[6] As a small molecule, INF904 is designed for efficient tissue penetration and offers the convenience of oral dosing.[5] Preclinical and Phase 1 studies have shown that INF904 can achieve over 90% blockade of C5a-induced neutrophil activation.[6][7][9]
Clinical Development and Efficacy
Both this compound and INF904 have demonstrated promising results in clinical trials for hidradenitis suppurativa.
This compound
This compound has been evaluated in the SHINE study, a Phase 2b clinical trial.[3] While the study did not meet its primary endpoint of Hidradenitis Suppurativa Clinical Response (HiSCR) at week 16, potentially due to a high placebo response, post-hoc analyses revealed statistically significant improvements in key disease manifestations, particularly draining tunnels.[3][10][11] Following these results, a Phase 3 clinical program for this compound in HS patients with active draining tunnels was initiated.[2][4]
Table 1: Summary of this compound Efficacy Data (SHINE Phase 2b Study)
| Efficacy Endpoint | This compound (1200 mg) | Placebo | Study Details |
| Reduction in Draining Tunnels (dT) | -63.2%[12][13] | -18.0%[12] | Post-hoc analysis at 16 weeks. |
| Complete Resolution of dT (dT100) | 40.9%[12][13] | 13.0%[12][13] | 3.1x relative responder improvement.[12][13] |
| Reduction in Total Lesion Count (ANdT) | -50.41%[14] | -25.34%[14] | Post-hoc analysis at 16 weeks. |
| Reduction in IHS4 Score | 31.6% reduction[3] | N/A | Post-hoc analysis at 16 weeks. |
| Modified HiSCR (m-HiSCR) Response | 54.5%[14] | 26.1%[14] | Post-hoc analysis at 16 weeks in patients with at least one dT at baseline. |
ANdT: Abscesses, Nodules, and Draining Tunnels; IHS4: International Hidradenitis Suppurativa Score 4.
INF904
INF904 has shown early signs of efficacy in a Phase 2a clinical trial.[5] The open-label study demonstrated rapid and meaningful reductions in inflammatory lesions.[5][7][15]
Table 2: Summary of INF904 Efficacy Data (Phase 2a Study)
| Efficacy Endpoint | 60 mg BID | 90 mg BID | 120 mg BID | All Doses Combined | Study Details |
| Mean Abscess & Nodule (AN) Reduction | -4.2[15] | -3.6[15] | -8.1[5][15] | -5.1[15] | At week 4. |
| HiSCR50 at Week 4 | 20%[15] | 27%[15] | 38%[15] | 28%[15] | - |
| HiSCR50 at Week 8 | 25%[15] | 44%[15] | 63%[5][15] | 44%[5][15] | 4 weeks post-treatment. |
| Pain Reduction (NRS30) | 60%[15] | 64%[15] | 75%[15] | 66%[15] | At week 4. |
| DLQI Improvement | -5.0[15] | -2.9[15] | -10.1[15] | -5.6[15] | At week 4. |
BID: Twice daily; HiSCR50: Hidradenitis Suppurativa Clinical Response with at least a 50% reduction; NRS30: At least a 30% reduction in the Numeric Rating Scale for pain; DLQI: Dermatology Life Quality Index.
Experimental Protocols
This compound (SHINE Study)
The SHINE study was a prospective, randomized, double-blind, placebo-controlled, multi-center Phase 2b trial that enrolled 177 patients with moderate to severe HS.[3][11][14][16] Patients were randomized into five treatment arms: four different doses of this compound (400mg Q4W, 800mg Q4W, 800mg Q2W, 1200mg Q2W) and a placebo group.[14] The primary endpoint was the proportion of patients achieving HiSCR at week 16.[10][11]
INF904 (Phase 2a Study)
The Phase 2a trial of INF904 was an open-label, multi-center basket study that included patients with HS.[5][7][9] The HS cohort consisted of 29 evaluable patients across three dosing arms: 60 mg, 90 mg, and 120 mg twice daily (BID) for a 4-week treatment period, followed by a 4-week observation period.[5][9][15] The primary endpoints were safety and pharmacokinetics, with efficacy as an exploratory endpoint.[5][7]
References
- 1. InflaRx Presents Post Hoc Analysis of SHINE Trial of [globenewswire.com]
- 2. Press Release [inflarx.de]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. InflaRx Initiates Phase III Clinical Program with this compound in Hidradenitis Suppurativa - BioSpace [biospace.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. INF904 [inflarx.de]
- 7. hcplive.com [hcplive.com]
- 8. 11-2025-InflaRx Reports Positive Phase 2a Data for INF904 in Hidradenitis Suppurativa (HS) and Chronic Spontaneous Urticaria (CSU) [inflarx.de]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. This compound to improve clinical outcomes of moderate-to-severe hidradenitis suppurativa through an adjunctive effect on draining tunnels: Results of the SHINE double-blind, placebo-controlled randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. InflaRx N.V. Showcases Promising this compound Data for Pyoderma Gangrenosum and Hidradenitis Suppurativa at AAD 2025 Annual Meeting | Nasdaq [nasdaq.com]
- 14. ovid.com [ovid.com]
- 15. Market Chameleon [marketchameleon.com]
- 16. Press Release [inflarx.de]
Vilobelimab: A Comparative Analysis of its Safety and Tolerability Profile Against Other Biologics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vilobelimab, a chimeric monoclonal antibody targeting the complement component 5a (C5a), has emerged as a promising therapeutic agent in various inflammatory conditions. Its unique mechanism of action, which selectively blocks the pro-inflammatory effects of C5a while preserving the membrane attack complex (MAC) formation, distinguishes it from other complement inhibitors.[1][2] This guide provides an objective comparison of the safety and tolerability profile of this compound against other key biologics used in similar therapeutic areas, supported by data from pivotal clinical trials.
Comparative Safety and Tolerability
The following table summarizes the key safety findings for this compound and selected comparator biologics from their respective placebo-controlled clinical trials. The selected comparators include other complement inhibitors (Eculizumab, Ravulizumab) and biologics with different mechanisms of action, such as an IL-6 receptor antagonist (Tocilizumab) and an IL-1 receptor antagonist (Anakinra).
| Biologic (Trial) | Indication | Treatment Arm (n) | Placebo Arm (n) | Serious Adverse Events (SAEs) | Most Common Adverse Events (>10%) | Infections |
| This compound (PANAMO)[3][4] | Severe COVID-19 with ARDS | 177 | 191 | 59% | Pneumonia (22%), Acute Kidney Injury (20%), Septic Shock (14%) | Pneumonia (22%), Sepsis (14%) |
| Eculizumab (TRIUMPH) | Paroxysmal Nocturnal Hemoglobinuria (PNH) | 43 | 44 | Not Reported | Headache, Nasopharyngitis, Back pain, Nausea | Not specified as >10% |
| Ravulizumab (ALXN1210-PNH-301)[5][6] | Paroxysmal Nocturnal Hemoglobinuria (PNH) | 125 | 121 | Not Reported | Headache, Upper respiratory tract infection | Not specified as >10% |
| Tocilizumab (RECOVERY)[7][8][9] | Severe COVID-19 | 2022 | 2094 | Not specified as SAEs | Not specified | Not specified |
| Anakinra (SAVE-MORE) | Severe COVID-19 | 405 | 189 | Not Reported | Not specified | Not specified |
Experimental Protocols
This compound: PANAMO Phase 3 Trial (NCT04333420)[4][10][11]
The PANAMO study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial designed to evaluate the efficacy and safety of this compound in critically ill, invasively mechanically ventilated patients with COVID-19-induced Acute Respiratory Distress Syndrome (ARDS).
-
Patient Population: Adult patients (≥18 years) with confirmed SARS-CoV-2 infection, requiring invasive mechanical ventilation for less than 48 hours, and with a PaO2/FiO2 ratio between 60 and 200 mmHg.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound (800 mg) or a matching placebo, administered as an intravenous infusion on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.
-
Primary Outcome: The primary endpoint was all-cause mortality at day 28.
-
Safety Assessment: Safety was assessed through the monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs), clinical laboratory evaluations, and vital sign measurements throughout the study.
Eculizumab: TRIUMPH Study (NCT00122317)
The TRIUMPH study was a Phase 3, randomized, double-blind, placebo-controlled, multicenter trial to evaluate the efficacy and safety of eculizumab in patients with paroxysmal nocturnal hemoglobinuria (PNH).
-
Patient Population: Patients aged 18 years or older with a diagnosis of PNH, who had received at least four transfusions in the previous 12 months.
-
Intervention: Patients were randomized to receive intravenous infusions of eculizumab (600 mg every 7 days for 4 weeks, then 900 mg on the fifth week, and 900 mg every 14 days thereafter) or placebo for 26 weeks.
-
Primary Outcome: The co-primary endpoints were the stabilization of hemoglobin levels and the number of red blood cell units transfused.
-
Safety Assessment: Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.
Ravulizumab: ALXN1210-PNH-301 Study (NCT02946463)[5][6]
This was a Phase 3, randomized, open-label, active-controlled, multicenter study to assess the non-inferiority of ravulizumab to eculizumab in complement inhibitor-naïve adult patients with PNH.
-
Patient Population: Adult patients (≥18 years) with a diagnosis of PNH who were naïve to complement inhibitor therapy.
-
Intervention: Patients were randomized 1:1 to receive either intravenous ravulizumab or eculizumab for 183 days.
-
Primary Outcome: The co-primary efficacy endpoints were the proportion of patients remaining transfusion-free and LDH normalization.
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, serious adverse events, and laboratory parameters.
Tocilizumab: RECOVERY Trial (NCT04381936)[12][13]
The RECOVERY trial is a large, randomized, controlled, open-label, adaptive platform trial to evaluate a range of potential treatments for patients hospitalized with COVID-19.
-
Patient Population: Hospitalized adults with clinically suspected or laboratory-confirmed SARS-CoV-2 infection. For the tocilizumab comparison, patients had to have a systemic inflammatory response (C-reactive protein ≥75 mg/L) and be hypoxic.
-
Intervention: Patients were randomized to receive either usual standard of care alone or usual standard of care plus a single intravenous infusion of tocilizumab.
-
Primary Outcome: The primary outcome was 28-day all-cause mortality.
-
Safety Assessment: The main safety outcome was the occurrence of cause-specific mortality and major cardiac arrhythmia.
Anakinra: SAVE-MORE Study (NCT04945831)
The SAVE-MORE study was a Phase 3, multicenter, double-blind, randomized controlled trial to evaluate the efficacy and safety of anakinra for the treatment of severe COVID-19.
-
Patient Population: Hospitalized adult patients with severe COVID-19 pneumonia, confirmed by radiographic findings, and evidence of hyperinflammation.
-
Intervention: Patients were randomized to receive either anakinra or placebo, in addition to standard of care.
-
Primary Outcome: The primary endpoint was the proportion of patients not having progressed to severe respiratory failure or death by day 14.
-
Safety Assessment: Safety was evaluated by the incidence of treatment-emergent adverse events.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: this compound binds to C5a, preventing its interaction with the C5a receptor.
PANAMO Trial Experimental Workflow
Caption: Workflow of the PANAMO Phase 3 clinical trial.
Conclusion
This compound demonstrates a safety profile that is generally comparable to placebo in the context of severe COVID-19, with the most common adverse events being related to the underlying critical illness. When compared to other biologics, the safety profile of this compound appears distinct, largely due to its specific mechanism of action. Unlike broader complement inhibitors such as eculizumab and ravulizumab, which block the formation of the MAC and can increase susceptibility to certain infections, this compound's targeted C5a inhibition preserves this crucial component of the immune response. Further head-to-head comparative studies are warranted to more definitively establish the relative safety and tolerability of this compound against other biologics in various inflammatory diseases.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tocilizumab versus standard care/placebo in patients with COVID‐19; a systematic review and meta‐analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Ravulizumab (ALXN1210) vs eculizumab in adult patients with PNH naive to complement inhibitors: the 301 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. nihr.ac.uk [nihr.ac.uk]
Vilobelimab in Severe COVID-19: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of clinical trial data for Vilobelimab, focusing on its use in severe COVID-19. It objectively compares its performance against alternative treatments, supported by experimental data from key clinical trials.
Introduction to this compound
This compound is a chimeric human/mouse monoclonal antibody that specifically targets and blocks the pro-inflammatory complement component C5a. By binding to C5a, this compound prevents its interaction with the C5a receptor (C5aR), thereby inhibiting the downstream inflammatory cascade that is implicated in the pathogenesis of severe inflammatory conditions, including acute respiratory distress syndrome (ARDS) associated with COVID-19. This compound is authorized for emergency use in certain regions for the treatment of hospitalized adults with COVID-19 requiring invasive mechanical ventilation or extracorporeal membrane oxygenation (ECMO).
Mechanism of Action: The C5a-C5aR Signaling Pathway
The complement system is a crucial component of the innate immune response. During its activation, the C5 protein is cleaved into C5a and C5b. C5a is a potent anaphylatoxin that, upon binding to its receptor C5aR on various immune and non-immune cells, triggers a cascade of inflammatory responses. This includes the release of cytokines and chemokines, recruitment of inflammatory cells like neutrophils and macrophages, and increased vascular permeability. In severe COVID-19, overactivation of this pathway is believed to contribute to the cytokine storm and subsequent organ damage. This compound's therapeutic rationale is to specifically block this C5a-mediated inflammation.
Comparative Efficacy and Safety Data
The primary evidence for this compound's efficacy in severe COVID-19 comes from the PANAMO Phase 3 clinical trial. This section compares the key outcomes of this trial with those of major trials for standard of care treatments, including corticosteroids (dexamethasone and hydrocortisone) and IL-6 receptor antagonists (tocilizumab and sarilumab), as well as another complement inhibitor (ravulizumab).
Table 1: 28-Day All-Cause Mortality in Severe COVID-19 Clinical Trials
| Treatment | Trial | Patient Population | 28-Day Mortality (Treatment Group) | 28-Day Mortality (Control Group) | Relative Risk Reduction / Odds Ratio |
| This compound | PANAMO[1] | Mechanically ventilated | 31.7% | 41.6% | 23.9% (RRR) |
| Dexamethasone (B1670325) | RECOVERY[2][3] | Mechanically ventilated | 29.3% | 41.4% | 29% (RRR) |
| Hydrocortisone | REMAP-CAP[4] | Requiring organ support in ICU | Lower mortality (data presented as probability of superiority) | Higher mortality | 93% probability of superiority |
| Tocilizumab | REMAP-CAP[5] | Requiring organ support in ICU | 28.0% | 35.8% | OR 1.64 (for better outcome) |
| Sarilumab | REMAP-CAP[5] | Requiring organ support in ICU | 22.2% | 35.8% | OR 1.76 (for better outcome) |
| Ravulizumab | ALXN1210-COV-305[6][7] | Mechanically ventilated | ~42% (58% survival) | ~40% (60% survival) | No significant difference |
Table 2: Ventilator-Free Days and Other Outcomes
| Treatment | Trial | Key Secondary Outcome | Result |
| This compound | PANAMO | 60-day mortality | 36.5% vs 47.2% (placebo)[8] |
| Dexamethasone | RECOVERY | Shorter hospital stay | Median 12 vs 13 days (usual care)[9] |
| Hydrocortisone | REMAP-CAP | Organ support-free days at day 21 | Higher in treatment group (93% probability of superiority)[10] |
| Tocilizumab | REMAP-CAP | Median organ support-free days | 10 days vs 0 days (control)[5] |
| Sarilumab | REMAP-CAP | Median organ support-free days | 11 days vs 0 days (control)[5] |
| Ravulizumab | ALXN1210-COV-305 | Ventilator-free days at day 29 | No significant difference[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the protocols for the key trials cited.
PANAMO (this compound)
-
Design: Multicentre, double-blind, randomized, placebo-controlled, phase 3 trial.[1]
-
Participants: Adults (≥18 years) with confirmed SARS-CoV-2 infection, receiving invasive mechanical ventilation for no more than 48 hours, with a PaO2/FiO2 ratio of 60-200 mm Hg.[1]
-
Intervention: this compound 800 mg administered intravenously over at least 30 minutes for a maximum of six doses on days 1, 2, 4, 8, 15, and 22, in addition to standard of care.[1]
-
Control: Placebo plus standard of care.
-
Primary Outcome: All-cause mortality at 28 days.[1]
RECOVERY (Dexamethasone)
-
Design: Randomized, controlled, open-label, adaptive platform trial.[3]
-
Participants: Hospitalized adults with clinically suspected or laboratory-confirmed COVID-19.
-
Intervention: Dexamethasone 6 mg once daily (oral or intravenous) for up to 10 days, in addition to usual care.[3]
-
Control: Usual care alone.
-
Primary Outcome: 28-day mortality.[3]
REMAP-CAP (Hydrocortisone, Tocilizumab, Sarilumab)
-
Design: Randomized, embedded, multifactorial, adaptive platform trial.[11]
-
Participants: Adults with severe community-acquired pneumonia admitted to an ICU requiring respiratory or cardiovascular organ support.[11]
-
Interventions:
-
Control: Standard of care.
-
Primary Outcome: Organ support-free days up to day 21.[5][10]
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial like the ones discussed in this guide.
Conclusion
The meta-analysis of available clinical trial data suggests that this compound, by targeting the C5a component of the complement system, shows a reduction in 28-day all-cause mortality in critically ill, mechanically ventilated COVID-19 patients. Its efficacy appears comparable to that of corticosteroids like dexamethasone in similar patient populations. IL-6 inhibitors, when added to standard of care that includes corticosteroids, also demonstrate a significant mortality benefit. In contrast, the C5 inhibitor Ravulizumab did not show a survival benefit in its phase 3 trial for severe COVID-19. The choice of therapy may depend on the specific patient profile, the timing of intervention, and the overall treatment strategy. Further research is warranted to delineate the precise role of this compound and other immunomodulatory agents in the management of severe COVID-19 and other forms of ARDS.
References
- 1. Anti-C5a antibody (this compound) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recoverytrial.net [recoverytrial.net]
- 3. thebottomline.org.uk [thebottomline.org.uk]
- 4. thebottomline.org.uk [thebottomline.org.uk]
- 5. REMAP-CAP trial: UK to roll out tocilizumab and sarilumab for ICU patients - Juta MedicalBrief [medicalbrief.co.za]
- 6. Intravenous ravulizumab in mechanically ventilated patients hospitalised with severe COVID-19: a phase 3, multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous ravulizumab in mechanically ventilated patients hospitalised with severe COVID-19: a phase 3, multicentre, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. InflaRx Announces Encouraging Phase III Topline Results from PANAMO Trial of this compound in Severe COVID-19 Patients - BioSpace [biospace.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Effect of Hydrocortisone on Mortality and Organ Support in patients with Severe COVID-19 - REMAP-CAP [remapcap.eu]
- 11. The REMAP-CAP (Randomized Embedded Multifactorial Adaptive Platform for Community-acquired Pneumonia) Study. Rationale and Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Vilobelimab: A Guide for Laboratory Professionals
For researchers and drug development professionals handling Vilobelimab, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While specific protocols for this compound itself are not outlined, the consistent guideline from regulatory bodies is to adhere to local requirements for the disposal of medicinal products. This guide provides a comprehensive overview of the necessary procedures and safety considerations.
Handling and Storage of this compound
Prior to disposal, it is essential to understand the proper handling and storage conditions of this compound to maintain safety and stability.
| Parameter | Unopened Vials | Diluted Solution |
| Storage Temperature | 2°C to 8°C (36°F to 46°F) | Up to 4 hours at 20°C to 25°C (68°F to 77°F) or up to 24 hours at 2°C to 8°C (36°F to 46°F) |
| Light Exposure | Store in original carton to protect from light | Information not specified; however, protection from light is generally recommended for protein-based therapeutics. |
| Physical Integrity | Do not freeze or shake | Gently invert to mix; avoid foaming. Do not use if discoloration or visible particles are present. |
General Disposal Protocol for this compound
The primary directive for the disposal of this compound, sold under the brand name Gohibic, is that any unused medicinal product or waste material should be disposed of in accordance with local requirements.[1] As this compound is a monoclonal antibody, it falls under the category of biological medicinal products. Disposal procedures should align with regulations for biohazardous and pharmaceutical waste.
Step-by-Step Disposal Guidance:
-
Segregation of Waste:
-
Unused or Partially Used Vials: These should be considered bulk pharmaceutical waste. Do not discard them in regular trash or down the drain.
-
Contaminated Materials: Items such as syringes, needles, infusion bags, tubing, gloves, and gowns that have come into contact with this compound should be treated as biohazardous or pharmaceutical waste.
-
Sharps: All needles and syringes must be disposed of in a designated, puncture-resistant sharps container.
-
-
Packaging for Disposal:
-
Place all non-sharp, contaminated materials and unused vials into a clearly labeled biohazard or pharmaceutical waste container. These containers are typically color-coded (e.g., yellow for chemotherapy/pharmaceutical waste, red for biohazard) according to institutional and local guidelines.
-
Ensure containers are securely sealed to prevent leakage.
-
-
Adherence to Local Regulations:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Disposal methods may include incineration or other treatments suitable for biological materials, as mandated by local, state, and federal regulations.
-
-
Documentation:
-
Maintain accurate records of the disposal of all pharmaceutical products, including the date, quantity, and method of disposal, in accordance with institutional policy and regulatory requirements.
-
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the general workflow from preparation to disposal in a research or clinical setting.
Caption: General workflow for the handling and disposal of this compound.
It is imperative for all personnel involved in the handling and disposal of this compound to be trained on the potential hazards and the specific disposal procedures of their institution. By adhering to these guidelines, laboratories can ensure a safe environment and maintain compliance with all relevant regulations.
References
Essential Safety and Logistical Information for Handling Vilobelimab
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling of Vilobelimab in a laboratory setting. This compound is a chimeric human/mouse monoclonal IgG4 kappa antibody that functions as a C5a inhibitor.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for handling monoclonal antibodies to ensure the safety of laboratory personnel and the integrity of the product.
Personal Protective Equipment (PPE)
Due to the nature of this compound as a biological agent and the potential for occupational exposure, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound in a research laboratory.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when working within a biological safety cabinet (BSC). This provides an extra layer of protection against contamination and exposure. |
| Body Protection | Laboratory Coat | A buttoned, solid-front, or back-fastening gown, preferably with knit or grip cuffs, should be worn to protect against spills and contamination of personal clothing. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect the eyes from splashes or aerosols. |
| Face Protection | Face Shield | Recommended when there is a higher risk of splash or aerosol generation, such as during vortexing or sonicating. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, immediately transfer this compound to a refrigerator and store at 2°C to 8°C. Protect from light by keeping it in its original carton. Do not freeze or shake the vials. |
| Preparation for Use | All manipulations of this compound should be conducted in a Class II Biological Safety Cabinet (BSC) to maintain sterility and prevent aerosol exposure. Before use, allow the vial to reach room temperature. |
| Aseptic Technique | Strict aseptic techniques must be followed at all times to prevent microbial contamination. |
Disposal Plan
The disposal of this compound and any materials contaminated with it must adhere to local, state, and federal regulations for biohazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Unused or expired this compound should be disposed of as biomedical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Materials | All materials that have come into contact with this compound, including vials, syringes, pipette tips, and gloves, are considered biohazardous waste. These items must be collected in a designated, leak-proof, and puncture-resistant biohazard container. |
| Decontamination | Work surfaces and equipment should be decontaminated using an appropriate disinfectant, such as a 10% bleach solution, followed by 70% ethanol. |
Experimental Protocols: Generalized Workflow
While specific experimental protocols will vary, the following provides a generalized workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
